S-Methoprene
Description
METHOPRENE is a small molecule drug with a maximum clinical trial phase of II.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl (2E,4E,7S)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O3/c1-15(2)22-18(20)14-17(4)11-8-10-16(3)12-9-13-19(5,6)21-7/h8,11,14-16H,9-10,12-13H2,1-7H3/b11-8+,17-14+/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGXHKASABOEEW-GYMWBFJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C=C(C)C=CCC(C)CCCC(C)(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCCC(C)(C)OC)C/C=C/C(=C/C(=O)OC(C)C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1035783 | |
| Record name | S-Methoprene | |
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Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65733-16-6, 40596-69-8 | |
| Record name | Extinguish | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65733-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | S-Methoprene | |
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| Record name | (S)-methoprene | |
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| Record name | methoprene (s) | |
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| Record name | S-Methoprene | |
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| Record name | 2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, 1-methylethyl ester, (2E,4E,7S) | |
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| Record name | METHOPRENE, (S)- | |
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Foundational & Exploratory
(S)-Methoprene: An In-depth Technical Guide on its Mechanism of Action as a Juvenile Hormone Analog
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-Methoprene, a potent juvenile hormone analog (JHA), disrupts the normal development and reproduction of insects by mimicking the action of endogenous juvenile hormone (JH). This technical guide provides a comprehensive overview of the molecular mechanism of (S)-Methoprene, detailing its interaction with the juvenile hormone receptor complex and the subsequent signaling cascade. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling pathway and experimental workflows to facilitate a deeper understanding for researchers in entomology, pest management, and insecticide development.
Introduction to (S)-Methoprene and Juvenile Hormone Analogs
(S)-Methoprene is a widely used insect growth regulator (IGR) that acts as a synthetic mimic of juvenile hormone, a critical sesquiterpenoid hormone that regulates a multitude of physiological processes in insects, including metamorphosis, reproduction, and behavior.[1] Unlike conventional insecticides that are often neurotoxic, (S)-Methoprene exerts its effect by disrupting the endocrine system, leading to developmental arrest, sterility, and ultimately, mortality.[2] Its specificity for insects makes it a valuable tool in integrated pest management (IPM) programs due to its reduced toxicity to non-target organisms.
The Juvenile Hormone Signaling Pathway: The Core Mechanism of (S)-Methoprene Action
The physiological effects of (S)-Methoprene are mediated through the juvenile hormone signaling pathway. The central player in this pathway is the Methoprene-tolerant (Met) protein, a member of the bHLH-PAS (basic Helix-Loop-Helix/Per-ARNT-Sim) family of transcription factors, which functions as the intracellular receptor for JH and its analogs.[3][4]
The binding of (S)-Methoprene to Met initiates a cascade of molecular events:
-
Ligand Binding: (S)-Methoprene, due to its structural similarity to natural JH, binds to a hydrophobic ligand-binding pocket within the PAS-B domain of the Met receptor.[5] This binding induces a conformational change in the Met protein.
-
Heterodimerization: In its unbound state, Met may exist as a homodimer. Upon ligand binding, this homodimer dissociates, allowing the ligand-bound Met to form a heterodimer with another bHLH-PAS protein called Taiman (Tai) , which is a homolog of the vertebrate steroid receptor coactivator (SRC).
-
DNA Binding and Transcriptional Activation: The Met-Tai heterodimer, now an active transcription factor complex, translocates to the nucleus. Inside the nucleus, it recognizes and binds to specific DNA sequences known as Juvenile Hormone Response Elements (JHREs) located in the promoter regions of JH-responsive genes.
-
Induction of Primary Response Genes: The binding of the Met-Tai complex to JHREs recruits transcriptional coactivators and the basal transcription machinery, leading to the activation of primary JH-responsive genes. A key primary response gene is Krüppel-homolog 1 (Kr-h1) , a zinc finger transcription factor.
-
Downstream Effects: Kr-h1 acts as a crucial downstream effector of the JH signaling pathway. It functions as a transcriptional repressor of anti-metamorphic genes, thereby maintaining the juvenile status of the insect. Elevated and prolonged expression of Kr-h1, induced by the persistent presence of (S)-Methoprene, prevents the normal decline in JH titer required for metamorphosis, leading to developmental arrest and mortality.
Signaling Pathway Diagram
Quantitative Data on (S)-Methoprene Activity
The biological activity of (S)-Methoprene has been quantified through various assays, providing valuable data for understanding its potency and for comparing its efficacy across different insect species.
Table 1: Binding Affinity and Potency of (S)-Methoprene and Related Compounds
| Compound | Insect Species | Receptor/System | Assay Type | Parameter | Value | Reference |
| JH III | Drosophila melanogaster | Met | Radioligand Binding | Kd | 5.3 ± 1.5 nM | |
| Methoprene | Tribolium castaneum | Met (PAS-B domain) | Competitive Radioligand Binding | Ki | 388 ± 52 nM | |
| Pyriproxyfen | Tribolium castaneum | Met (PAS-B domain) | Competitive Radioligand Binding | Ki | 4.75 ± 0.86 nM | |
| JH III | Tribolium castaneum | Met | Saturation Radioligand Binding | Kd | 2.94 ± 0.68 nM | |
| JH III | Aedes aegypti | Met/Tai Complex | Luciferase Reporter Assay | EC50 | ~10 nM | |
| Methoprene | Aedes aegypti | Met/Tai Complex | Luciferase Reporter Assay | EC50 | ~100 nM |
Kd (Dissociation Constant): A measure of the affinity of a ligand for its receptor. A lower Kd indicates a higher affinity. Ki (Inhibition Constant): The concentration of a competing ligand that will bind to half the binding sites at equilibrium. EC50 (Half-maximal Effective Concentration): The concentration of a ligand that induces a response halfway between the baseline and maximum.
Table 2: Lethal Concentration (LC50) and Emergence Inhibition (EI50) Values of (S)-Methoprene for Various Insect Species
| Insect Species | Life Stage | Assay Duration | Parameter | Value (µg/L or ppm) | Reference |
| Aedes aegypti | Larvae | 24 h | LC50 | 5.0 | |
| Culex quinquefasciatus | Larvae | 24 h | LC50 | 3.2 | |
| Anopheles stephensi | Larvae | 24 h | LC50 | 4.8 | |
| Musca domestica | Larvae | - | LC50 | 1.3 ppm | |
| Drosophila melanogaster | Larvae | - | - | 100-fold resistance in Met mutants | |
| Moina macrocopa (non-insect) | - | 48 h | LC50 | 340 µg/L | |
| Rhyzopertha dominica | - | - | - | Resistance associated with P450s | |
| Aedes aegypti | Larvae | - | EI50 | 0.44 µg/L | |
| Culex pipiens | Larvae | - | EI50 | 0.19 µg/L |
LC50 (Lethal Concentration, 50%): The concentration of a substance that is lethal to 50% of a test population. EI50 (Emergence Inhibition, 50%): The concentration of an IGR that prevents 50% of the adult insects from emerging from their pupal stage.
Detailed Experimental Protocols
Radioligand Binding Assay
This protocol is for a competitive radioligand binding assay to determine the affinity of (S)-Methoprene for the Met receptor using insect cell membranes.
Experimental Workflow Diagram
Materials:
-
Insect cells (e.g., Sf9 or S2 cells) expressing the Met receptor.
-
[3H]-(S)-Methoprene (radioligand).
-
Unlabeled (S)-Methoprene.
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM EDTA.
-
Wash Buffer: Ice-cold Binding Buffer.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
96-well filter plates.
-
Vacuum filtration manifold.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Harvest insect cells expressing the Met receptor by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the cells using a Dounce homogenizer or sonication.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in Binding Buffer and determine the protein concentration (e.g., using a BCA assay). Store at -80°C.
-
-
Binding Assay:
-
In a 96-well filter plate, add in the following order:
-
50 µL of Binding Buffer (for total binding) or a high concentration of unlabeled (S)-Methoprene (for non-specific binding).
-
50 µL of various concentrations of unlabeled (S)-Methoprene (for competition curve).
-
50 µL of [3H]-(S)-Methoprene at a fixed concentration (typically at or below its Kd).
-
100 µL of the membrane preparation (containing 10-50 µg of protein).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters pre-soaked in wash buffer.
-
Wash the filters rapidly three times with 200 µL of ice-cold Wash Buffer.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the specific binding as a function of the log concentration of the unlabeled (S)-Methoprene.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
Luciferase Reporter Gene Assay
This protocol describes a luciferase reporter gene assay in insect cells to measure the transcriptional activity induced by (S)-Methoprene.
Experimental Workflow Diagram
Materials:
-
Insect cell line (e.g., Sf9 or S2).
-
Expression vectors for Met and Taiman.
-
Luciferase reporter vector containing multiple copies of a JHRE upstream of the firefly luciferase gene.
-
A control vector expressing Renilla luciferase under a constitutive promoter (for normalization).
-
Transfection reagent suitable for insect cells (e.g., Cellfectin).
-
(S)-Methoprene.
-
Dual-Luciferase® Reporter Assay System (or similar).
-
Luminometer.
Protocol:
-
Cell Seeding:
-
Seed insect cells in a 24- or 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Prepare a transfection mix containing the Met expression vector, Taiman expression vector, the JHRE-luciferase reporter vector, and the Renilla luciferase control vector, and the transfection reagent according to the manufacturer's protocol.
-
Add the transfection mix to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh culture medium.
-
-
Treatment:
-
After 24 hours of recovery, treat the transfected cells with various concentrations of (S)-Methoprene dissolved in a suitable solvent (e.g., DMSO). Include a solvent-only control.
-
-
Incubation:
-
Incubate the cells for an additional 24-48 hours to allow for reporter gene expression.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity for each well to correct for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the log concentration of (S)-Methoprene.
-
Fit the data to a dose-response curve to determine the EC50 value.
-
Yeast Two-Hybrid (Y2H) Assay
This protocol is for a yeast two-hybrid assay to confirm the interaction between Met and Taiman in the presence of (S)-Methoprene.
Experimental Workflow Diagram
Materials:
-
Yeast strain (e.g., AH109) containing reporter genes (e.g., HIS3, lacZ).
-
Y2H bait vector (e.g., pGBKT7) and prey vector (e.g., pGADT7).
-
Plasmids containing the coding sequences for Met and Taiman.
-
Yeast transformation reagents.
-
Appropriate yeast growth media (YPD, and selective dropout media).
-
(S)-Methoprene.
-
X-gal for colorimetric assay.
Protocol:
-
Plasmid Construction:
-
Clone the full-length coding sequence of Met in-frame with the DNA-binding domain (BD) in the bait vector.
-
Clone the full-length coding sequence of Taiman in-frame with the activation domain (AD) in the prey vector.
-
-
Yeast Transformation:
-
Co-transform the yeast strain with the BD-Met (bait) and AD-Taiman (prey) plasmids using a standard yeast transformation protocol (e.g., lithium acetate method).
-
-
Selection of Transformants:
-
Plate the transformed yeast on minimal medium lacking the amino acids corresponding to the selection markers on the bait and prey plasmids (e.g., SD/-Trp/-Leu) to select for cells containing both plasmids.
-
-
Interaction Assay:
-
Patch the selected colonies onto a more stringent selective medium (e.g., SD/-Trp/-Leu/-His) to test for the activation of the HIS3 reporter gene.
-
To perform a quantitative β-galactosidase assay, grow liquid cultures of the transformed yeast and perform a liquid β-galactosidase assay using ONPG as a substrate.
-
To test the ligand dependency, include (S)-Methoprene in the selective media.
-
-
Data Analysis:
-
Growth on the selective medium (SD/-Trp/-Leu/-His) and/or the development of a blue color in the presence of X-gal indicates an interaction between Met and Taiman. The strength of the interaction can be quantified by the growth rate or the intensity of the blue color.
-
Conclusion
(S)-Methoprene acts as a potent juvenile hormone analog by hijacking the endogenous JH signaling pathway in insects. Its high affinity for the Met receptor leads to the constitutive activation of this pathway, resulting in the persistent expression of the anti-metamorphic gene Kr-h1. This disruption of the finely tuned hormonal balance that governs insect development leads to a failure in metamorphosis and reproduction, making (S)-Methoprene an effective and specific insect growth regulator. The experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers investigating the molecular intricacies of JH signaling and for the development of novel and improved insect control strategies.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. The competitive ability and fitness components of the Methoprene-tolerant (Met) Drosophila mutant resistant to juvenile hormone analog insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.uwec.edu [chem.uwec.edu]
- 4. Identification of Juvenile Hormone-Induced Posttranslational Modifications of Methoprene tolerant and Krüppel homolog 1 in the Yellow Fever Mosquito, Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
The Biochemical Pathway of S-Methoprene in Insect Larvae: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Methoprene, a potent insect growth regulator (IGR), functions as a synthetic analog of juvenile hormone (JH), a critical sesquiterpenoid hormone that governs a multitude of physiological processes in insects, including development, metamorphosis, and reproduction.[1][2] Unlike traditional insecticides that exhibit direct toxicity, this compound disrupts the intricate hormonal balance that controls insect maturation, ultimately preventing larvae from developing into reproductive adults.[1][2] This technical guide provides a comprehensive overview of the biochemical pathway of this compound in insect larvae, detailing its molecular mechanism of action, metabolism, and the experimental methodologies used to elucidate these processes.
Core Biochemical Pathway of this compound
This compound exerts its biological effects by hijacking the endogenous juvenile hormone signaling pathway. The canonical model involves the following key steps:
-
Receptor Binding: this compound, due to its structural similarity to natural JH, penetrates the insect cuticle and binds to the intracellular JH receptor, Methoprene-tolerant (Met).[3] Met is a member of the basic helix-loop-helix Per/Arnt/Sim (bHLH-PAS) family of transcription factors.
-
Heterodimer Formation: Upon ligand binding, Met undergoes a conformational change that facilitates its heterodimerization with another bHLH-PAS protein, Taiman (Tai), which is a homolog of the steroid receptor coactivator (SRC).
-
Transcriptional Regulation: The this compound-Met-Tai complex translocates to the nucleus and binds to specific DNA sequences known as JH Response Elements (JHREs) in the promoter regions of target genes. This binding modulates the transcription of these genes.
-
Induction of Krüppel homolog 1 (Kr-h1): One of the primary downstream targets of the Met-Tai complex is the gene encoding Krüppel homolog 1 (Kr-h1), a C2H2 zinc-finger transcription factor. The this compound-Met-Tai complex directly induces the expression of Kr-h1.
-
Repression of Metamorphosis: Kr-h1 acts as a key anti-metamorphic factor. It functions by repressing the expression of genes that are essential for pupal and adult development, which are typically induced by the molting hormone, 20-hydroxyecdysone (20E). Key targets of Kr-h1 repression include Broad-Complex (Br-C), a pupal specifier gene, and Ecdysone-induced protein 93F (E93), an adult specifier gene. By maintaining high levels of Kr-h1, this compound effectively stalls the developmental program, preventing the larva from initiating metamorphosis.
Signaling Pathway Diagram
Caption: this compound signaling pathway in an insect larval cell.
Quantitative Data Summary
The biological activity of this compound and its interaction with the JH receptor complex have been quantified in various studies. The following tables summarize key quantitative data.
Table 1: Binding Affinity of Juvenoids to the Methoprene-tolerant (Met) Receptor
| Ligand | Insect Species | Receptor Source | Assay Method | Kd / Ki (nM) | Reference(s) |
| JH III | Drosophila melanogaster | In vitro translated Met | Radioligand Binding | 5.3 ± 1.5 | |
| JH III | Tribolium castaneum | In vitro translated Met (PAS-B domain) | Radioligand Binding | 12.3 ± 0.62 | |
| Methoprene | Tribolium castaneum | In vitro translated Met (PAS-B domain) | Competitive Binding | 388 ± 52 | |
| Pyriproxyfen | Tribolium castaneum | In vitro translated Met (PAS-B domain) | Competitive Binding | 4.75 ± 0.86 |
Table 2: Efficacy of this compound in Insect Larval Bioassays
| Insect Species | Larval Instar | Assay Parameter | Value | Reference(s) |
| Aedes aegypti | Late 3rd/Early 4th | EI50 (50% Emergence Inhibition) | 0.13 - 60 µg/L | |
| Culex pipiens pallens | Late 3rd | EC50 | 0.03 ppm | |
| Ochlerotatus taeniorhynchus | Late 3rd | LC50 | 0.0005 - 0.001 µg/ml | |
| Aedes aegypti | 4th | IE50 (Inhibition of Emergence) | 0.505 ppb | |
| Culex pipiens | 4th | IE50 (Inhibition of Emergence) | 0.428 ppb | |
| Aedes albopictus | 4th | IE50 (Inhibition of Emergence) | ~1.5 ppb |
Table 3: this compound Induced Gene Expression Changes (Illustrative)
| Gene | Insect Species | Tissue/Cell Line | Treatment | Fold Change | Reference(s) |
| Kr-h1 | Tribolium castaneum | Pupae | Pyriproxyfen | Upregulated | |
| Br-C | Aedes aegypti | Aag-2 cells | Methoprene + 20E | Repressed | |
| E93 | Aedes aegypti | Aag-2 cells | Methoprene + 20E | Repressed |
Metabolism of this compound
This compound is biodegradable and is metabolized in insects through several pathways, primarily involving ester hydrolysis, O-demethylation, and oxidative scission of the double bond. These metabolic processes generally lead to the formation of more polar, biologically inactive products that can be readily excreted.
Metabolic Pathway Diagram
Caption: Major metabolic pathways of this compound in insects.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the Met receptor by measuring its ability to compete with a radiolabeled JH analog.
Methodology:
-
Receptor Preparation:
-
Express the full-length Met protein or its ligand-binding domain (PAS-B) in an in vitro transcription/translation system or in insect cell lines (e.g., Sf9).
-
Alternatively, prepare crude extracts from target tissues known to express the JH receptor.
-
-
Binding Reaction:
-
In a multi-well plate, combine the receptor preparation with a fixed concentration of a radiolabeled ligand (e.g., [³H]-JH III).
-
Add increasing concentrations of unlabeled this compound or other competitor compounds.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a large excess of unlabeled JH III).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 4°C or 25°C) for a sufficient duration to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor (this compound).
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Luciferase Reporter Gene Assay
This assay measures the ability of this compound to activate the JH signaling pathway and induce the transcription of a reporter gene.
Methodology:
-
Cell Culture and Transfection:
-
Culture insect cells (e.g., Drosophila S2 cells) or a suitable mammalian cell line (e.g., HEK293T).
-
Co-transfect the cells with three plasmids:
-
An expression vector for the Met receptor.
-
An expression vector for the Tai protein.
-
A reporter plasmid containing a luciferase gene downstream of a JHRE.
-
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) can be co-transfected for normalization.
-
-
Compound Treatment:
-
After transfection, treat the cells with various concentrations of this compound or other test compounds.
-
Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for a period sufficient for gene expression (e.g., 24-48 hours).
-
-
Luciferase Assay:
-
Lyse the cells to release the luciferase enzyme.
-
Add the appropriate luciferase substrate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the experimental luciferase activity to the control luciferase activity.
-
Plot the normalized luciferase activity against the log concentration of this compound.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
-
Experimental Workflow: Luciferase Reporter Assay
Caption: Workflow for a luciferase reporter gene assay.
RNA Interference (RNAi) Mediated Gene Knockdown
RNAi is used to silence the expression of specific genes (e.g., Met, Tai, Kr-h1) to study their role in the this compound response.
Methodology:
-
dsRNA Synthesis:
-
Synthesize double-stranded RNA (dsRNA) corresponding to a specific region of the target gene.
-
A control dsRNA (e.g., targeting GFP) should also be synthesized.
-
-
dsRNA Delivery:
-
Inject the dsRNA solution into the hemocoel of insect larvae.
-
Alternatively, for some species, dsRNA can be delivered through feeding or soaking.
-
-
Incubation:
-
Maintain the treated larvae under standard rearing conditions for a period to allow for gene knockdown (typically 2-4 days).
-
-
Phenotypic Analysis and Gene Expression Quantification:
-
Observe the larvae for any developmental abnormalities, such as precocious metamorphosis.
-
Isolate RNA from the treated larvae and perform quantitative real-time PCR (qRT-PCR) to confirm the knockdown of the target gene and to measure the expression levels of downstream genes.
-
Logical Relationship: RNAi Experiment
Caption: Logical flow of an RNAi experiment to study Met function.
Conclusion
This compound represents a highly effective and specific insect growth regulator that disrupts insect development by mimicking the action of juvenile hormone. Its biochemical pathway, centered on the Met-Tai receptor complex and the downstream induction of Kr-h1, provides multiple points for potential intervention in the development of novel insecticides. The experimental protocols detailed in this guide offer a robust framework for researchers and drug development professionals to further investigate JH signaling and to screen for new compounds with IGR activity. A thorough understanding of this pathway is crucial for the development of sustainable pest management strategies and for mitigating the evolution of insecticide resistance.
References
The Discovery and Enantioselective Synthesis of (S)-Methoprene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methoprene, a potent insect growth regulator, has been a cornerstone of integrated pest management strategies for decades. Its remarkable efficacy lies in its ability to mimic the natural juvenile hormone in insects, thereby disrupting their developmental cycle. This technical guide provides an in-depth exploration of the discovery and, critically, the enantioselective synthesis of its biologically active enantiomer, (S)-Methoprene. The (S)-isomer exhibits significantly higher activity, making its targeted synthesis a key focus for enhancing efficacy and reducing environmental impact. This document details the primary synthetic pathways, presents key quantitative data, and elucidates the molecular mechanism of action through its signaling pathway.
Introduction: The Advent of a Chiral Insect Growth Regulator
Methoprene was first developed in the 1970s by the Zoecon Corporation as a synthetic analog of insect juvenile hormone.[1] It functions not as a direct toxin but as an insect growth regulator (IGR), interfering with the normal processes of maturation and reproduction in a wide range of insect pests.[2] Early research quickly established that the biological activity of methoprene is primarily attributed to the (S)-enantiomer.[1] This discovery spurred the development of synthetic routes to produce enantiopure (S)-Methoprene, aiming to deliver a more potent and environmentally targeted pest control solution. The use of the pure (S)-enantiomer allows for lower application rates, minimizing off-target effects and the introduction of less active isomers into the environment.
Enantioselective Synthesis of (S)-Methoprene
The most well-established and efficient enantioselective synthesis of (S)-Methoprene begins with a readily available chiral precursor, (S)-citronellal. An alternative starting material is technical grade S-(+)-3,7-dimethyl-1,6-octadiene ((+)-dihydromyrcene).[1][3] The following sections outline the key transformations involved in a widely cited multi-step synthesis.
Synthetic Workflow Overview
The overall synthetic strategy involves the construction of the carbon skeleton followed by the introduction of the methoxy group and the formation of the conjugated dienoate system.
References
An In-Depth Technical Guide to the Environmental Fate and Degradation Pathways of S-Methoprene
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Methoprene is a widely used insect growth regulator (IGR) that mimics the action of juvenile hormone in insects, disrupting their development and reproductive cycles.[1] As a biochemical pesticide, its environmental fate and degradation are of significant interest to ensure its safe and effective use. This technical guide provides a comprehensive overview of the degradation pathways of this compound in various environmental compartments, including soil and water, through biotic and abiotic processes. It details the experimental methodologies employed in these studies and presents quantitative data to facilitate a deeper understanding of its environmental persistence and transformation.
Physicochemical Properties of this compound
This compound is an amber or pale yellow liquid with a faint fruity odor.[2] It is a long-chain hydrocarbon ester with low solubility in water and a high octanol-water partition coefficient (log K_ow), indicating its lipophilic nature.[2][3] Its moderate vapor pressure and Henry's Law constant suggest a potential for volatilization, although its strong adsorption to soil and sediment mitigates this process.[2]
| Property | Value | Reference |
| IUPAC Name | isopropyl (2E,4E,7S)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate | |
| CAS Number | 65733-16-6 | |
| Molecular Formula | C₁₉H₃₄O₃ | |
| Molecular Weight | 310.5 g/mol | |
| Water Solubility | 1.4 mg/L | |
| log K_ow | 5.50 | |
| Vapor Pressure | 2.36 x 10⁻⁵ mm Hg (at 25°C) | |
| Henry's Law Constant | 6.9 x 10⁻⁶ atm m³/mole | |
| Soil Adsorption Coefficient (K_oc) | ~23,000 |
Degradation in Soil
This compound is considered to have low persistence in the soil environment, with degradation occurring primarily through microbial action. Its strong adsorption to soil particles limits its mobility and potential for leaching into groundwater.
Aerobic Soil Metabolism
Under aerobic conditions, this compound degrades relatively quickly. The primary route of degradation is microbial metabolism, which involves processes such as O-demethylation, ester hydrolysis, and oxidative cleavage of the double bond. The ultimate degradation product is carbon dioxide (CO₂).
Experimental Protocol: Aerobic Soil Metabolism Study (Following OECD Guideline 307)
This protocol outlines a typical laboratory experiment to assess the aerobic degradation of this compound in soil.
-
Test System: Freshly collected agricultural soil with known characteristics (e.g., texture, pH, organic carbon content, microbial biomass) is used. The soil is sieved and brought to a specific moisture content (e.g., 40-60% of maximum water holding capacity).
-
Test Substance Application: ¹⁴C-labeled this compound is applied to the soil samples at a concentration equivalent to the maximum recommended field application rate.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) in a flow-through system or biometer flasks. A continuous stream of humidified, carbon dioxide-free air is passed through the system to maintain aerobic conditions.
-
Trapping of Volatiles: Volatile organic compounds and ¹⁴CO₂ produced during incubation are trapped in appropriate solutions (e.g., polyurethane foam for organics, ethanolamine or sodium hydroxide for CO₂).
-
Sampling and Analysis: Soil samples are collected at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
-
Extraction: Soil samples are extracted with a suitable solvent system (e.g., acetonitrile/water) to separate the parent compound and its degradation products. Non-extractable residues are quantified by combustion analysis.
-
Quantification: The extracts are analyzed using techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify this compound and its metabolites. Radioactivity in the extracts, non-extractable residues, and trapping solutions is measured by Liquid Scintillation Counting (LSC).
-
Data Analysis: The degradation half-life (DT₅₀) of this compound and the formation and decline of major metabolites are calculated using appropriate kinetic models.
References
S-Methoprene and the Insect Endocrine System: A Technical Guide
Abstract
S-Methoprene, a synthetic analog of insect juvenile hormone (JH), is a widely utilized insect growth regulator (IGR) that disrupts the endocrine system of target pests.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects, focusing on its interaction with the endocrine signaling pathways that govern insect development, metamorphosis, and reproduction. We present a comprehensive summary of quantitative data from various studies, detail key experimental protocols for assessing the impact of this compound, and provide visual representations of the core signaling pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in the fields of entomology, pest management, and drug development.
Introduction
Insect growth regulators represent a class of insecticides that interfere with the normal growth and development of insects, rather than causing direct toxicity.[2][4] this compound falls into this category as a juvenile hormone analog (JHA). In insects, juvenile hormone plays a critical role in maintaining the larval state and preventing metamorphosis until the appropriate developmental stage. A precipitous drop in JH titer is a prerequisite for the initiation of metamorphosis. This compound mimics the action of endogenous JH, and its application at sensitive periods of an insect's life cycle leads to developmental arrest, morphogenetic abnormalities, and reproductive failure, ultimately resulting in mortality or the inability to produce viable offspring. This guide will explore the intricate details of how this compound exerts these effects at a molecular and physiological level.
Mechanism of Action: The Juvenile Hormone Signaling Pathway
The primary mode of action of this compound is through its interaction with the juvenile hormone signaling pathway. This pathway is initiated by the binding of JH or its analog, this compound, to an intracellular receptor.
The Methoprene-tolerant (Met) Receptor
The key receptor for both juvenile hormone and this compound is a protein called Methoprene-tolerant (Met). Met is a member of the basic helix-loop-helix Per-Arnt-Sim (bHLH-PAS) family of transcription factors. Studies in various insect species, including Drosophila melanogaster and the mosquito Aedes aegypti, have confirmed that Met binds to JH with high affinity. Null mutations in the Met gene confer resistance to both JH and methoprene, highlighting its critical role in mediating their effects.
Signal Transduction and Gene Regulation
Upon binding this compound, the Met receptor forms a heterodimer with another bHLH-PAS protein, often a steroid receptor coactivator such as FISC (βFtz-F1-interacting steroid receptor coactivator) or Taiman. This activated receptor complex then binds to specific DNA sequences known as juvenile hormone response elements (JHREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to the physiological effects of this compound. One of the key downstream targets is the gene Krüppel-homolog 1 (Kr-h1), which is induced by JH and acts as a repressor of metamorphosis.
The following diagram illustrates the generalized juvenile hormone signaling pathway activated by this compound.
Quantitative Effects of this compound on Target Insects
The efficacy of this compound varies depending on the insect species, developmental stage at the time of exposure, and the concentration of the compound. The following tables summarize quantitative data from various studies on the effects of this compound.
Table 1: Effects of this compound on Mortality and Emergence
| Target Insect | Developmental Stage Treated | This compound Concentration | Observed Effect | Reference |
| Acyrthosiphon pisum (Pea aphid) | Nymphs | 50-1000 mg/L | No significant effect on nymph survival. | |
| Aedes aegypti | 3rd/4th instar larvae | 100 ng/mL | Death during the pupal stage. | |
| Culex quinquefasciatus | 4th instar larvae | 60-120 ng/L | Formation of larval-pupal intermediates and incomplete adult eclosion. | |
| Ephestia elutella | Larvae | 50.0 x 10⁻⁵ mg/cm² | Significantly higher larval mortality and lower pupal survival. | |
| Tribolium castaneum | Larvae | 20 ppm | Prevention of pupal emergence. | |
| Cimex lectularius (Bed bug) | 5th instar nymphs | 0.1 µg/mL | ≥96% successful molt to adults. | |
| Culex pipiens | Larvae | 0.005 ppm | 20 days of efficacy (90% inhibition of emergence). | |
| Culex pipiens | Larvae | 0.01 ppm | 30 days of efficacy (90% inhibition of emergence). |
Table 2: Sublethal Effects of this compound on Reproduction and Development
| Target Insect | Developmental Stage Treated | This compound Concentration | Observed Effect | Reference |
| Acyrthosiphon pisum | Adults | 50-1000 mg/L | Shortened adult longevity, decreased fecundity, inhibited new embryo production. | |
| Anastrepha obliqua | Newly emerged adult males | 5 µg (topical) | Accelerated sexual maturation and enhanced mating success. | |
| Sitophilus oryzae | Adults | 1-20 ppm | Decreasing productivity with increasing concentration. | |
| Cimex lectularius | 5th instar female nymphs | 0.1 µg/mL | No effect on egg production compared to control. | |
| Cimex lectularius | 5th instar female nymphs | >0.1 µg/mL | Significantly reduced egg production. |
Experimental Protocols
The assessment of this compound's effects on insects involves a variety of experimental procedures. Below are detailed methodologies for key experiments cited in the literature.
Larvicide Bioassay for Mosquitoes
This protocol is adapted from studies on Aedes and Culex species.
Objective: To determine the concentration of this compound that inhibits the emergence of adult mosquitoes from treated larvae.
Materials:
-
Technical grade this compound
-
Acetone (for stock solution preparation)
-
Dechlorinated or distilled water
-
Glass or plastic containers (e.g., 250 mL beakers)
-
Late 3rd or early 4th instar mosquito larvae
-
Larval food (e.g., ground fish food, yeast)
-
Emergence traps (cages placed over containers to capture emerging adults)
-
Incubator or environmental chamber (maintained at 25-28°C with a set photoperiod)
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of this compound in acetone. Create a series of dilutions from the stock solution to achieve the desired test concentrations.
-
Test Setup: Add a known volume of water (e.g., 100 mL) to each test container. Add a small amount of larval food.
-
Application of this compound: Add a small, precise volume (e.g., 1 mL) of the appropriate this compound dilution to each container to reach the target concentration. A control group should receive only acetone and water.
-
Introduction of Larvae: Introduce a set number of larvae (e.g., 20-25) into each container.
-
Incubation: Place the containers in an incubator under controlled temperature and light conditions.
-
Observation: Monitor the containers daily. Record larval and pupal mortality.
-
Assessment of Emergence Inhibition: After the control group has completed emergence, count the number of successfully emerged adults in all containers. The primary endpoint is the inhibition of adult emergence (IE), often calculated as IE50 and IE90 (the concentration causing 50% and 90% emergence inhibition, respectively).
Gene Expression Analysis by RT-qPCR
This protocol is a generalized method based on studies investigating the molecular effects of this compound.
Objective: To quantify the change in mRNA levels of target genes (e.g., Met, Kr-h1, vitellogenin) in response to this compound treatment.
Materials:
-
Insects at the desired developmental stage
-
This compound solution and control (e.g., acetone)
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR primers for target and reference genes
-
qPCR master mix (e.g., SYBR Green)
-
Real-time PCR instrument
Procedure:
-
Insect Treatment: Expose insects to this compound at a specific concentration and for a defined duration. A control group should be treated with the vehicle (e.g., acetone).
-
Sample Collection: At designated time points, collect the insects (or specific tissues) and immediately freeze them in liquid nitrogen or store them in an RNA stabilization solution.
-
RNA Extraction: Extract total RNA from the samples using a commercial kit, following the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the RNA template using a reverse transcriptase.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix. Include a reference gene (e.g., actin, GAPDH) for normalization.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the this compound-treated and control groups.
The following diagram illustrates the general workflow for an RT-qPCR experiment.
Resistance to this compound
The development of resistance to insecticides is a significant concern in pest management. Resistance to this compound has been documented in some insect populations. The mechanisms of resistance can be broadly categorized as:
-
Target-site insensitivity: Mutations in the Met gene can reduce its binding affinity for this compound, thereby decreasing the insect's susceptibility.
-
Metabolic resistance: Increased activity of detoxification enzymes, such as cytochrome P450 monooxygenases and esterases, can lead to the more rapid breakdown and excretion of this compound.
-
Reduced penetration: Changes in the insect's cuticle can slow the absorption of the insecticide.
The relationship between these resistance mechanisms is depicted in the diagram below.
Conclusion
This compound remains a valuable tool in integrated pest management programs due to its specific mode of action that targets the insect endocrine system. A thorough understanding of its molecular and physiological effects, as detailed in this guide, is crucial for its effective and sustainable use. Continued research into the nuances of the juvenile hormone signaling pathway, the genetic basis of resistance, and the sublethal impacts on non-target organisms will further enhance our ability to deploy this and other insect growth regulators responsibly and efficiently. The data and protocols presented herein provide a solid foundation for researchers and professionals working to advance the science of insect control.
References
An In-depth Technical Guide to the Molecular Structure and Chemical Properties of S-Methoprene
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
S-Methoprene is a potent insect growth regulator (IGR) that functions as a synthetic analog of juvenile hormone (JH).[1][2][3] Its application in pest management is rooted in its ability to disrupt the normal developmental processes of insects, specifically by preventing metamorphosis from the larval to the adult stage, thereby inhibiting reproduction.[1][4] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and analysis are provided, along with visualizations of its signaling pathway, metabolic fate, and analytical workflows to support further research and development.
Molecular Structure and Stereochemistry
This compound, chemically known as propan-2-yl (2E,4E,7S)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate, is the biologically active enantiomer of methoprene. Methoprene exists as a racemic mixture of (R)- and (S)-enantiomers, but the insecticidal activity is almost exclusively attributed to the (S)-form. The molecule also exhibits geometric isomerism due to the conjugated diene system, with the (2E,4E) configuration being crucial for optimal binding to insect hormone receptors.
Key Structural Features:
-
Chiral Center: A single chiral center at the C7 position, with the (S)-configuration being the active form.
-
Conjugated Diene System: A (2E,4E)-conjugated diene ester structure is essential for its biological activity.
-
Terpenoid Backbone: The carbon skeleton is similar to naturally occurring sesquiterpenoids, which includes juvenile hormones.
Physicochemical and Toxicological Properties
This compound is a pale yellow liquid with a faint fruity odor. Its physicochemical, toxicological, and environmental fate properties are summarized in the tables below.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | propan-2-yl (2E,4E,7S)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate | |
| CAS Number | 65733-16-6 | |
| Molecular Formula | C₁₉H₃₄O₃ | |
| Molecular Weight | 310.47 g/mol | |
| Physical State | Pale yellow liquid | |
| Solubility in Water | 0.515 mg/L (at 20°C, pH 7) | |
| Solubility in Organic Solvents | Soluble in ethanol (~10 mg/ml), DMF (~20 mg/ml), and most other organic solvents. | |
| UV/Vis Maximum (λmax) | 265 nm | |
| Density | 0.913 - 0.924 g/ml (at 20°C) |
Table 2: Toxicological Data for this compound
| Test Type | Species | Route | Value | Reference(s) |
| Acute LD₅₀ | Rat | Oral | >5,000 mg/kg | |
| Acute LD₅₀ | Dog | Oral | 5,000 - 10,000 mg/kg | |
| Acute LD₅₀ | Rabbit | Dermal | >2,000 mg/kg |
Table 3: Environmental Fate of this compound
| Environment | Condition | Half-life | Reference(s) |
| Soil | Aerobic, sandy loam | ~10 days | |
| Water | Unsterilized pond | 30-45 hours | |
| Plants (Alfalfa) | Foliar application | < 2 days | |
| Plants (Rice) | Foliar application | < 1 day |
Mechanism of Action: The Juvenile Hormone Signaling Pathway
This compound mimics the action of natural juvenile hormone (JH) in insects. Its primary target is the Methoprene-tolerant (Met) protein, a member of the basic helix-loop-helix Per/Arnt/Sim (bHLH-PAS) family of transcription factors, which functions as an intracellular JH receptor.
The signaling cascade is initiated when this compound binds to the PAS-B domain of Met. This binding induces a conformational change that causes the dissociation of inactive Met homodimers and promotes the formation of a heterodimeric complex with another bHLH-PAS protein, such as Taiman (Tai) or Steroid Receptor Co-activator (SRC). This activated JH/Met/Tai complex translocates to the nucleus and binds to specific DNA sequences known as Juvenile Hormone Response Elements (JHREs) in the promoter regions of target genes. A key downstream target is the gene Krüppel homolog 1 (Kr-h1), a transcription factor that mediates the anti-metamorphic effects of JH. The sustained expression of Kr-h1 and other JH-responsive genes prevents the initiation of metamorphosis, locking the insect in its larval or pupal stage and ultimately leading to its death without reproducing.
Metabolic Pathways
This compound is rapidly metabolized and degraded in various environments, contributing to its favorable safety profile. The primary metabolic routes involve oxidative and hydrolytic degradation.
-
In Soil and Water: Microbial action and photolysis are the main drivers of degradation. The molecule undergoes O-demethylation and ester hydrolysis. The ultimate major degradation product in soil under aerobic conditions is CO₂.
-
In Plants: this compound is quickly metabolized on plant surfaces, with half-lives of less than two days. The breakdown products are further incorporated into natural plant components like cellulose and carotenoids.
-
In Animals: In mammals, this compound is rapidly broken down and excreted. Metabolism can lead to the incorporation of fragments into natural biochemical pools, such as cholesterol and fatty acids.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound starts from the optically active precursor S-(–)-citronellal, which can be derived from S-(+)-3,7-dimethyl-1,6-octadiene ((+)-dihydromyrcene).
Protocol Outline: Synthesis from S-(–)-Citronellal
-
Grignard Reaction: React S-(–)-citronellal with allylmagnesium chloride in an appropriate ether solvent (e.g., THF) to form the corresponding alcohol, 6S,10-dimethyl-1,9-undecadien-4R/S-ol.
-
Oxygenation: Perform a Smidt-Moiseev oxygenation on the resulting alcohol using a palladium-copper catalyst system in an aqueous DMF solution under an oxygen atmosphere. This converts the terminal alkene to a methyl ketone.
-
Dehydration: Dehydrate the intermediate alcohol, typically using an acid catalyst like p-toluenesulfonic acid (TsOH), to form the conjugated enone, 6S,10-dimethyl-3E,9-undecadien-2-one.
-
Chain Extension: React the enone with isopropoxyethynylmagnesium bromide. This step adds the precursor to the final ester group.
-
Solvomercuration-Reduction: The final key transformation involves a Brown solvomercuration-reduction reaction. Treatment with mercuric acetate in methanol followed by reduction with sodium borohydride introduces the methoxy group at the C11 position, yielding this compound with high stereochemical purity.
Note: This is a generalized outline. Specific reaction conditions, purification methods, and reagent quantities must be optimized based on laboratory-scale requirements and literature precedents.
Analytical Method: LC-MS/MS for Trace Level Detection
For sensitive and selective quantification of this compound in environmental samples (e.g., water), a method based on High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is highly effective. Due to the nonpolar nature of this compound, a derivatization step is often employed to enhance ionization efficiency.
Protocol: LC-ESI-MS/MS Analysis of this compound in Water
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by deionized water.
-
Pass the water sample (e.g., 10 mL) through the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with an appropriate solvent mixture (e.g., methanol/ethyl acetate).
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent (e.g., acetonitrile).
-
-
Derivatization:
-
To the reconstituted sample, add a solution of the derivatizing agent 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in acetonitrile.
-
Allow the reaction to proceed at room temperature. PTAD reacts with the diene moiety of this compound via a Diels-Alder cycloaddition. This adds a readily ionizable group to the molecule.
-
-
LC Separation:
-
Column: C18 reverse-phase column (e.g., 150 x 2.0 mm, 3 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a high percentage of mobile phase B, ramp up to 100% B to elute the derivatized analyte, and then re-equilibrate.
-
Flow Rate: ~0.2 mL/min.
-
Injection Volume: 10 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: Select the [M+H]⁺ ion of the PTAD-derivatized this compound.
-
Product Ion(s): Monitor for characteristic fragment ions resulting from the collision-induced dissociation of the precursor ion.
-
Quantification: Generate a calibration curve using standards prepared in a matrix-matched solvent and subjected to the same derivatization and analysis procedure. The limit of quantification can reach as low as 20 pg/mL in water.
-
Conclusion
This compound remains a cornerstone of modern pest management due to its high target specificity and favorable environmental profile. Its mechanism as a juvenile hormone analog, acting through the Met receptor pathway, is a well-defined example of targeted biochemical control. A thorough understanding of its stereospecific structure, chemical properties, metabolic fate, and the analytical methods for its detection is critical for its effective and safe use, as well as for the development of next-generation insect growth regulators. The protocols and data presented in this guide serve as a foundational resource for professionals in the fields of agrochemistry, environmental science, and drug development.
References
Sublethal Effects of S-Methoprene on Insect Behavior and Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Methoprene, a synthetic analog of juvenile hormone (JH), is widely utilized as an insect growth regulator (IGR). Its primary mode of action is not to cause immediate mortality but to disrupt the intricate processes of insect development and reproduction.[1] While its lethal effects at high concentrations are well-documented, the sublethal effects at lower, environmentally relevant concentrations are of increasing interest to researchers. These subtle impacts on insect behavior, physiology, and development can have profound consequences for population dynamics and the efficacy of pest management strategies. This technical guide provides a comprehensive overview of the sublethal effects of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular signaling pathways.
Core Mechanism of Action
This compound mimics the action of endogenous JH, a key hormone that regulates metamorphosis, reproduction, and diapause in insects.[2] By binding to the juvenile hormone receptor, Methoprene-tolerant (Met), this compound can ectopically activate the JH signaling pathway.[3] This disruption of the normal hormonal milieu during critical developmental windows leads to a cascade of downstream effects, ultimately impairing the insect's fitness.
Sublethal Effects on Insect Development
Exposure to sublethal concentrations of this compound can induce a range of developmental abnormalities, often leading to a failure to reach reproductive maturity. These effects are highly dependent on the insect species, the developmental stage at the time of exposure, and the concentration of this compound.
Morphological Deformities
One of the most evident sublethal effects is the induction of morphological abnormalities. These can manifest as incomplete metamorphosis, resulting in intermediate forms between larval, pupal, and adult stages.[4] For instance, treatment of Heliothis virescens larvae with methoprene can block metamorphosis, causing them to remain in the larval stage.[5] In the bed bug, Cimex lectularius, exposure can lead to the formation of "supernumerary nymphs" which are unable to develop into fertile adults. Other reported deformities include malformed genitalia, antennae, and wings.
Delayed Development and Reduced Size
Sublethal exposure to this compound can also lead to prolonged developmental times and a reduction in adult body size and weight. While a study on Acyrthosiphon pisum showed no significant effect on the duration of nymphal development, it did reveal a gradual decrease in adult body size and weight with increasing this compound concentrations.
Quantitative Developmental Effects of this compound
| Insect Species | This compound Concentration | Observed Sublethal Effects | Reference |
| Acyrthosiphon pisum | 50, 100, 500, 1000 mg/L | No significant effect on survival rate and developmental duration. Significant decrease in adult body size and weight. | |
| Cimex lectularius | 16 mg/m² | 47% mortality in nymphs. 50% of surviving nymphs molted to normal adults, while 50% became supernumerary nymphs. | |
| Ephestia elutella | 5 x 10⁻⁵ mg/cm² | Few larvae pupated and failed to emerge as adults. | |
| Ephestia elutella | 50 x 10⁻⁵ mg/cm² | Larvae were completely unable to pupate. | |
| Tribolium castaneum | 0.001 ppm | 31% reduction in adult emergence when treated as last instar larvae. | |
| Tribolium castaneum | 0.0165 ppm | 66% reduction in adult emergence when treated as last instar larvae. | |
| Aedes aegypti | 20 ppb | Reduced longevity of adult females. |
Sublethal Effects on Insect Behavior
Beyond developmental disruptions, this compound can significantly alter insect behavior, particularly those related to reproduction and resource acquisition.
Mating and Reproduction
Sublethal exposure to this compound has been shown to negatively impact various aspects of insect reproduction. In the pea aphid, Acyrthosiphon pisum, increasing concentrations of this compound led to a significant increase in the proportion of sterile adults, a shortened reproductive period, and a gradual decrease in the average fecundity per female. Similarly, in the common bed bug, Cimex lectularius, ingestion of methoprene by males significantly reduced the egg production of their untreated mates. This suggests an impact on male fertility or mating competency.
Oviposition
The choice of an oviposition site is critical for the survival of offspring. While some studies have investigated whether this compound acts as an attractant or repellent for ovipositing females, the results have been inconclusive. Laboratory and field tests with Aedes aegypti and Culex quinquefasciatus indicated that methoprene was not attractive to ovipositing mosquitoes at concentrations used in control programs. Another field study with Aedes aegypti found no significant difference in the number of eggs laid in ovitraps with or without a methoprene pellet.
Foraging and Locomotor Activity
Changes in foraging and general activity levels can also be a consequence of sublethal this compound exposure. While specific quantitative data on foraging behavior is limited in the provided search results, alterations in locomotor activity have been observed. For instance, studies on the Queensland fruit fly have utilized locomotor activity monitors to assess the impact of methoprene treatment.
Quantitative Behavioral Effects of this compound
| Insect Species | This compound Concentration | Observed Sublethal Effects | Reference |
| Acyrthosiphon pisum | 50, 100, 500, 1000 mg/L | Increased proportion of sterile adults, shortened adult longevity and reproductive period, decreased average fecundity per female. | |
| Cimex lectularius | 10 µg/mL blood (ingested by males) | Significant reduction in egg production in their untreated mates (from 1.34 to 0.60 eggs/day). | |
| Cimex lectularius | 16 mg/m² (topical) | Reduced number of eggs laid and decreased hatching success. | |
| Tribolium castaneum | 0.001 ppm and 0.0165 ppm (larval exposure) | Adults that survived treatment produced fewer offspring (24 progeny/pair/week) compared to untreated pairs (88 progeny/pair/week). | |
| Anopheles dirus (Species A & B) | 0.10 ppb | Significantly affected fecundity in both species. |
Molecular Signaling Pathways
The sublethal effects of this compound are orchestrated by its interference with the juvenile hormone (JH) signaling pathway and its crosstalk with other crucial hormonal pathways, most notably the ecdysone signaling pathway.
The Juvenile Hormone Signaling Pathway
This compound, as a JH analog, binds to the intracellular JH receptor, Methoprene-tolerant (Met). Upon ligand binding, Met forms a heterodimer with another bHLH-PAS protein, Taiman (Tai) in some insects, or functions through other partners. This complex then binds to Juvenile Hormone Response Elements (JHREs) in the promoter regions of target genes, modulating their transcription. One of the key early response genes downstream of Met is Krüppel-homolog 1 (Kr-h1), a transcription factor that mediates many of the anti-metamorphic effects of JH.
References
- 1. researchgate.net [researchgate.net]
- 2. Oviposition preference and offspring performance in container breeding mosquitoes: evaluating the effects of organic compounds and laboratory colonisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Krüppel homolog 1, an early juvenile hormone-response gene downstream of Methoprene-tolerant, mediates its anti-metamorphic action in the red flour beetle Tribolium castaneum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methoprene-tolerant (Met) and Krüpple-homologue 1 (Kr-h1) are required for ovariole development and egg maturation in the brown plant hopper - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Methoprene: A Potent Chemical Tool for the Elucidation of Insect Metamorphosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Methoprene, a synthetic analog of juvenile hormone (JH), serves as a critical tool for investigating the intricate processes of insect metamorphosis.[1][2][3] By mimicking the action of endogenous JH, (S)-Methoprene effectively stalls development, preventing the transition from larval or pupal stages to the adult form.[1][2] This specific mode of action allows researchers to dissect the molecular and physiological events governed by JH, offering a window into the hormonal regulation of insect development, reproduction, and behavior. This technical guide provides a comprehensive overview of the use of (S)-Methoprene as a research tool, detailing its mechanism of action, experimental protocols, and the interpretation of resultant data.
Mechanism of Action: The Juvenile Hormone Signaling Pathway
Insect metamorphosis is primarily orchestrated by two key hormones: ecdysone and juvenile hormone. Ecdysone, in its active form 20-hydroxyecdysone (20E), initiates molting, the process of shedding the old cuticle. The developmental outcome of a molt, however, is determined by the presence or absence of JH. High titers of JH during a molt maintain the larval "status quo," leading to a subsequent larval instar. Conversely, a decline in JH levels in the final larval instar permits the ecdysone-induced expression of genes that drive the transformation into a pupa and, subsequently, an adult.
(S)-Methoprene, as a JH analog, exerts its effects by hijacking the endogenous JH signaling pathway. The key components of this pathway include:
-
Methoprene-tolerant (Met): A nuclear receptor that functions as the primary receptor for JH. Binding of JH or its analogs like (S)-Methoprene to Met initiates a downstream signaling cascade.
-
Krüppel-homolog 1 (Kr-h1): A zinc-finger transcription factor that is a primary response gene induced by the JH-Met complex. Kr-h1 is a crucial mediator of the anti-metamorphic effects of JH, acting to repress the expression of genes that promote adult development.
The interplay between the JH and ecdysone signaling pathways is antagonistic. JH, through the Met/Kr-h1 pathway, represses the expression of ecdysone-responsive genes, such as E93 and Broad-Complex (Br-C), which are essential for metamorphosis. Conversely, ecdysone signaling can suppress the synthesis of JH.
Data Presentation: Quantitative Effects of (S)-Methoprene
The application of (S)-Methoprene provides quantifiable data on its impact on various aspects of insect development and physiology. The following tables summarize typical quantitative data obtained from studies utilizing (S)-Methoprene.
Table 1: Dose-Dependent Effects of (S)-Methoprene on Mortality and Development in the Grey Flesh Fly, Parasarcophaga argyrostoma
| Dose (µ g/larva ) | Larval Mortality (%) | Pupal Mortality (%) | Total Mortality (%) | Corrected Mortality (%) |
| 0.01 | 10.0 | 10.0 | 20.0 | 33.3 |
| 0.1 | 15.0 | 15.0 | 30.0 | 38.9 |
| 1.0 | 20.0 | 30.0 | 50.0 | 61.1 |
| 5.0 | 25.0 | 60.0 | 85.0 | 72.2 |
| 10.0 | 30.0 | 100.0 | 100.0 | 100.0 |
Data adapted from a study on the topical application of Methoprene to early last instar larvae. Corrected mortality accounts for control mortality.
Table 2: Effects of (S)-Methoprene on Survival and Reproduction of the Pea Aphid, Acyrthosiphon pisum
| Concentration (mg·L⁻¹) | Adult Longevity (days) | Fecundity (nymphs/female) | Proportion of Sterile Adults (%) |
| 0 (Control) | 18.5 | 115.2 | 0 |
| 50 | 17.1 | 102.8 | 10.5 |
| 100 | 16.3 | 95.4 | 21.3 |
| 500 | 15.2 | 88.1 | 35.7 |
| 1000 | 14.3 | 83.5 | 50.9 |
Data from a study where aphids were exposed to (S)-Methoprene through plant mediation.
Table 3: Impact of (S)-Methoprene on Nymphal Development of the Bed Bug, Cimex lectularius
| Dose (mg/m²) | Mortality (%) | Normal Adults (%) | Supernumerary Nymphs (%) |
| 0 (Control) | < 20 | 100 | 0 |
| 8 | < 20 | 100 | 0 |
| 16 | 47 | 50 | 50 |
| 30 | 23 | 0 | 100 |
Data from an experiment where first instar nymphs were exposed to (S)-Methoprene deposits.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing (S)-Methoprene to study insect metamorphosis.
Protocol 1: Topical Application of (S)-Methoprene to Insect Larvae
Objective: To assess the dose-dependent effects of (S)-Methoprene on larval development and metamorphosis.
Materials:
-
(S)-Methoprene stock solution of known concentration (e.g., in acetone).
-
Acetone (for control and dilutions).
-
Micropipette and sterile tips.
-
Late-instar insect larvae of a synchronized age.
-
Rearing containers with appropriate diet.
-
Incubator set to the optimal temperature and humidity for the insect species.
-
Stereomicroscope.
Procedure:
-
Preparation of Dosing Solutions: Prepare a serial dilution of the (S)-Methoprene stock solution in acetone to achieve the desired range of doses. Include an acetone-only control.
-
Insect Selection: Select healthy, actively feeding larvae of a specific age (e.g., freshly molted last instar larvae).
-
Application:
-
Anesthetize the larvae briefly on ice or with CO₂.
-
Using a micropipette, apply a small, precise volume (e.g., 1 µL) of the (S)-Methoprene solution or acetone control to the dorsal thorax of each larva.
-
-
Rearing and Observation:
-
Place the treated larvae individually or in small groups in rearing containers with fresh food.
-
Maintain the larvae in an incubator under controlled conditions.
-
Observe the larvae daily for mortality, developmental abnormalities (e.g., failure to pupate, formation of larval-pupal intermediates), and the duration of the larval stage.
-
-
Data Collection: Record the number of larvae that successfully pupate, emerge as adults, exhibit developmental defects, or die at each dose. Calculate mortality rates and the percentage of individuals showing specific phenotypes.
Protocol 2: RNA Interference (RNAi) to Investigate the Role of Met and Kr-h1
Objective: To elucidate the function of Met and Kr-h1 in mediating the effects of (S)-Methoprene.
Materials:
-
Double-stranded RNA (dsRNA) specific to the target gene (Met or Kr-h1) and a control dsRNA (e.g., GFP).
-
Insect larvae or adults.
-
Microinjection system (e.g., nanoinjector).
-
Fine-tipped glass capillaries.
-
Stereomicroscope.
-
(S)-Methoprene solution.
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR).
Procedure:
-
dsRNA Synthesis: Synthesize dsRNA targeting a specific region of the Met or Kr-h1 gene and a non-specific control dsRNA.
-
Microinjection:
-
Anesthetize the insects.
-
Under a stereomicroscope, inject a small volume of the dsRNA solution into the hemocoel of each insect.
-
-
Gene Knockdown Verification: After a suitable incubation period (e.g., 24-48 hours), sacrifice a subset of the injected insects to verify the knockdown of the target gene expression using qRT-PCR.
-
(S)-Methoprene Treatment: Treat a cohort of the dsRNA-injected insects with a known concentration of (S)-Methoprene as described in Protocol 1.
-
Phenotypic Analysis: Observe the insects for developmental changes. For example, if Met or Kr-h1 is knocked down, the insects may show a reduced response to (S)-Methoprene, leading to precocious metamorphosis.
-
Gene Expression Analysis: Analyze the expression of downstream target genes (e.g., E93, Br-C) in the dsRNA and (S)-Methoprene treated insects to understand the regulatory relationships.
Protocol 3: Analysis of Midgut Remodeling
Objective: To examine the effect of (S)-Methoprene on the metamorphic remodeling of the insect midgut.
Materials:
-
(S)-Methoprene-treated and control insects at the pupal stage.
-
Phosphate-buffered saline (PBS).
-
Dissecting dish with a wax or silicone base.
-
Fine-tipped forceps and dissecting pins.
-
Stereomicroscope.
-
Fixative (e.g., 4% paraformaldehyde).
-
Staining solution (e.g., DAPI for DNA).
-
Fluorescence microscope.
Procedure:
-
Dissection:
-
Place a pupa in a drop of PBS in the dissecting dish.
-
Under a stereomicroscope, carefully remove the pupal cuticle.
-
Gently pull the midgut away from the surrounding tissues using fine-tipped forceps.
-
-
Fixation and Staining:
-
Fix the dissected midguts in the fixative solution.
-
Wash the midguts with PBS.
-
Stain the midguts with a suitable fluorescent dye to visualize cellular structures. For example, DAPI can be used to observe changes in cell number and nuclear morphology.
-
-
Microscopy:
-
Mount the stained midguts on a microscope slide.
-
Observe the midguts under a fluorescence microscope. Compare the morphology of midguts from (S)-Methoprene-treated and control insects. Look for differences in the persistence of larval epithelial cells and the proliferation of adult replacement cells.
-
Mandatory Visualizations
Caption: Juvenile Hormone signaling pathway activated by (S)-Methoprene.
Conclusion
(S)-Methoprene is an invaluable tool for researchers studying the hormonal control of insect metamorphosis. Its specific mode of action as a juvenile hormone analog allows for the targeted disruption of developmental processes, enabling detailed investigation of the JH signaling pathway and its interaction with other hormonal systems. The experimental protocols and data presentation formats provided in this guide offer a framework for designing and executing robust studies that can contribute to a deeper understanding of insect biology and the development of novel pest management strategies.
References
The Integral Role of S-Methoprene in Modern Integrated Pest Management Strategies: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
S-Methoprene, a potent insect growth regulator (IGR), serves as a cornerstone in numerous integrated pest management (IPM) programs worldwide. As a juvenile hormone analog (JHA), its unique mode of action disrupts the normal developmental processes of target insects, preventing maturation and reproduction without exerting direct toxicity. This technical guide provides an in-depth examination of the biochemical and physiological role of this compound, its efficacy against key pest species, its environmental fate, and its application within the framework of IPM. Detailed experimental protocols for efficacy evaluation and residue analysis are presented, alongside quantitative data and visual representations of its molecular mechanism and experimental workflows. This document is intended to be a comprehensive resource for researchers and professionals engaged in the development and implementation of advanced pest control strategies.
Introduction to this compound and Integrated Pest Management (IPM)
Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on the long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and the use of resistant varieties. Chemical control, particularly with agents that offer high target specificity and low environmental impact, is a critical component of IPM.
This compound, the biologically active enantiomer of methoprene, is classified as a biochemical pesticide by the United States Environmental Protection Agency (EPA) due to its unique, non-toxic mode of action.[1][2] It functions as a juvenile hormone analog (JHA), interfering with the insect life cycle at the hormonal level.[3][4] This targeted approach makes it an ideal candidate for IPM programs, as it minimizes harm to non-target organisms and the environment.[2] this compound is widely used for the control of various pests, including mosquitoes, fleas, flies, and stored-product insects.
Mechanism of Action: The Juvenile Hormone Signaling Pathway
This compound exerts its effect by mimicking the action of juvenile hormone (JH), a natural insect hormone that regulates development, metamorphosis, and reproduction. In immature insects, the presence of JH ensures that a molt results in a larger larval stage. A decline in JH levels is necessary for the transition to the pupal and adult stages. This compound artificially maintains a high level of JH activity, which prevents the insect from successfully completing metamorphosis, leading to mortality in the larval or pupal stage or the emergence of sterile adults.
The molecular mechanism of this compound action is initiated by its binding to the Methoprene-tolerant (Met) protein, a member of the bHLH-PAS family of transcription factors, which serves as the JH receptor. Upon binding this compound, Met forms a heterodimer with another bHLH-PAS protein, often Steroid Receptor Coactivator (SRC) or a similar partner. This ligand-activated receptor complex then binds to specific DNA sequences known as JH response elements (JHREs) in the promoter regions of target genes, modulating their transcription to prevent the expression of genes required for metamorphosis.
Efficacy of this compound Against Key Pest Species
The efficacy of this compound varies depending on the target species, life stage, and environmental conditions. The following tables summarize key quantitative data from various studies.
Mosquitoes
This compound is a critical tool in mosquito abatement programs, particularly for species that act as vectors for diseases like West Nile virus and dengue fever. It is most effective when applied to larval habitats.
| Target Species | Life Stage | Metric | Value | Reference |
| Aedes aegypti | Larvae | LC50 | 19.95 ppb | |
| Aedes aegypti | Larvae | LC95 | 72.08 ppb | |
| Culex quinquefasciatus | Larvae | Resistance Ratio (Resistant Strain) | 7.0 - 8.8 fold | |
| Culex quinquefasciatus | Larvae | Resistance Ratio (Lab Selected) | 57.4 - 168.3 fold |
Fleas
This compound is a common component of topical treatments and premise sprays for the control of the cat flea, Ctenocephalides felis. It is highly effective at preventing the development of flea eggs and larvae.
| Target Species | Application | Metric | Efficacy | Duration | Reference |
| Ctenocephalides felis | Topical (Fipronil/(S)-Methoprene) | Ovicidal Effect | 100% | Day 56 | |
| Ctenocephalides felis | Topical (Fipronil/(S)-Methoprene) | Ovicidal Effect | ~98% | Day 76 | |
| Ctenocephalides felis | Topical (Fipronil/(S)-Methoprene) | Reduction in Egg Production | 76.9% - 96.3% | First 6 weeks | |
| Ctenocephalides felis | Larvae on treated surface | Adult Emergence Inhibition | 100% (at 0.127 ng/cm²) | - |
Stored-Product Insects
In post-harvest settings, this compound is used to protect stored grains from infestations by various beetle and moth species.
| Target Species | Application | Metric | Efficacy | Reference |
| Tribolium castaneum | Treated Wheat (5 mg/kg) | Egg Hatch Rate (90 days) | 0% | |
| Tribolium castaneum | Treated Wheat (5 mg/kg) | F1 Generation Reproduction (90 days) | No reproduction | |
| Tribolium castaneum | Treated Concrete Surface | Adult Emergence | Significant reduction | |
| Tribolium castaneum | Treated Varnished Wood | Adult Emergence | No emergence at 24 weeks | |
| Rhyzopertha dominica | Treated Wheat | Population Control | Effective | |
| Sitophilus oryzae | Treated Wheat | Population Control | Not effective |
Environmental Fate and Toxicology
A significant advantage of this compound in IPM is its favorable environmental profile. It exhibits low toxicity to non-target organisms and degrades relatively quickly in the environment.
| Medium | Parameter | Value | Reference |
| Soil (Sandy Loam) | Half-life | ~10 days | |
| Water (Pond) | Half-life | 30-45 hours | |
| Alfalfa | Half-life | < 2 days | |
| Rice | Half-life | < 1 day |
This compound has very low acute toxicity to mammals and birds. For example, the acute oral LD50 in rats is greater than 5,000 mg/kg. However, it can be toxic to some non-target aquatic invertebrates, particularly crustaceans, and care must be taken in its application near sensitive aquatic environments.
Experimental Protocols
Mosquito Larvicide Bioassay (Adapted from WHO Guidelines)
This protocol is designed to determine the lethal concentration (LC) or inhibition of emergence (IE) of this compound against mosquito larvae.
Methodology:
-
Rearing: Use a laboratory-reared colony of the target mosquito species of a known susceptibility status.
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). From this, prepare a series of aqueous dilutions to achieve the desired test concentrations. A control group with only the solvent and an untreated control should be included.
-
Exposure: Place 20-25 late third- or early fourth-instar larvae in beakers containing a specific volume of the test solution (e.g., 100 mL). Each concentration should be replicated at least three times.
-
Observation: Hold the beakers at a constant temperature and provide a small amount of larval food. Record larval and pupal mortality daily until all surviving individuals have emerged as adults or have died.
-
Data Analysis: The primary endpoint for an IGR like this compound is the inhibition of adult emergence (IE). Calculate the percentage of emergence inhibition for each concentration relative to the control. Use probit analysis to determine the IE50 and IE95 values.
Stored-Product Insect Bioassay on Treated Grain
This protocol evaluates the efficacy of this compound as a grain protectant.
Methodology:
-
Grain Treatment: Apply this compound to grain at specified concentrations (e.g., mg/kg). This can be done using a laboratory-scale sprayer to ensure even coating. Include an untreated control.
-
Infestation: Place a known number of adult insects (e.g., 20-50) of the target species into jars containing a set amount of the treated grain (e.g., 100g).
-
Incubation: Store the jars at controlled temperature and humidity for a specified period (e.g., 14 days for parental mortality, followed by an additional 5-6 weeks for progeny assessment).
-
Assessment: After the initial exposure period, remove the parent adults and count for mortality. Continue to incubate the grain to allow for the development of the F1 generation.
-
Data Analysis: Sieve the grain and count the number of emerged F1 adults. Efficacy is determined by the reduction in progeny production in the treated samples compared to the untreated control.
Analytical Method for this compound Residue in Water
This protocol outlines a method for quantifying this compound residues in water samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), which provides high sensitivity and selectivity.
Methodology:
-
Sample Preparation: Filter the water sample to remove particulate matter.
-
Solid-Phase Extraction (SPE): Concentrate the analyte from the water sample by passing it through an SPE cartridge (e.g., C18). The nonpolar this compound will be retained on the sorbent.
-
Elution: Elute the this compound from the cartridge using a small volume of an appropriate organic solvent (e.g., acetonitrile).
-
Derivatization (Optional but Recommended for High Sensitivity): To enhance ionization efficiency for mass spectrometry, the extract can be derivatized. For example, reacting this compound with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) has been shown to improve the limit of detection by 100-fold.
-
LC-MS/MS Analysis: Inject the prepared sample into an HPLC system coupled to a tandem mass spectrometer. Use a reverse-phase column for separation. The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification of the target analyte.
-
Quantification: Create a calibration curve using standards of known this compound concentrations to quantify the amount in the original sample.
Resistance Management and the Future of this compound in IPM
While the unique mode of action of this compound has generally resulted in a slower development of resistance compared to conventional neurotoxic insecticides, resistance has been documented in some field populations of mosquitoes, particularly with long-term, intensive use. Resistance ratios in some Culex populations have been reported to be extremely high. This underscores the importance of incorporating this compound into a broader IPM strategy that includes rotating modes of action and utilizing non-chemical control methods to mitigate selection pressure.
Future research should focus on understanding the mechanisms of this compound resistance, developing molecular diagnostics to monitor for resistance in field populations, and exploring novel formulations and delivery systems to enhance efficacy and reduce environmental exposure. The continued success of this compound as a valuable IPM tool will depend on its judicious and strategic implementation.
Conclusion
This compound remains a highly effective and environmentally compatible tool for the management of a wide range of insect pests. Its specificity as an insect growth regulator, targeting fundamental developmental processes unique to arthropods, aligns perfectly with the principles of integrated pest management. By understanding its mechanism of action, efficacy, and the appropriate methodologies for its evaluation, researchers and pest management professionals can continue to leverage this compound to develop sustainable and effective control programs. Adherence to resistance management strategies is paramount to preserving the long-term utility of this important biochemical pesticide.
References
Toxicological Profile of S-Methoprene in Non-Target Organisms: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract: S-Methoprene, the biologically active enantiomer of methoprene, is an insect growth regulator (IGR) widely used for controlling various insect pests, including mosquitoes, fleas, and flies. Its mechanism of action involves mimicking the natural insect juvenile hormone, which disrupts normal growth, metamorphosis, and reproduction in target insects.[1][2][3] While designed to be specific to insects, its widespread use necessitates a thorough understanding of its toxicological profile in non-target organisms. This technical guide provides a comprehensive overview of the acute and chronic toxicity of this compound in mammals, birds, fish, aquatic invertebrates, amphibians, and beneficial insects. It includes detailed summaries of quantitative toxicity data, descriptions of standard experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Mechanism of Action
This compound is classified as a biochemical pesticide because it controls pests by interfering with their life cycle rather than through direct toxicity. Its primary mode of action is as a juvenile hormone (JH) agonist.
-
In Target Insects: this compound binds to the Methoprene-tolerant (Met) protein, which is an intracellular JH receptor. This ligand-receptor complex then interacts with other proteins to regulate the transcription of JH target genes, preventing the insect from developing into a reproductive adult. A key signaling pathway involves the JH-induced activation of phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca2+]i) and subsequent activation of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII), which enhances the transcriptional activity of the Met receptor complex.
-
In Non-Target Invertebrates: In crustaceans, this compound is thought to exert toxicity by mimicking or interfering with methyl farnesoate, a crustacean juvenoid hormone that regulates molting and reproduction. This can lead to adverse effects on development and fecundity. For example, it has been shown to be toxic to lobster larvae at concentrations as low as 1 part per billion (ppb) and can affect the normal pathway of cuticle synthesis.
-
In Vertebrates: this compound does not resemble any known mammalian or other vertebrate hormones. It is generally characterized by very low toxicity in vertebrates because it is rapidly metabolized and excreted. However, some studies suggest potential endocrine disruption mechanisms. For instance, a breakdown product, methoprene acid, may mimic retinoic acid and bind to retinoic acid cell receptors, which has been linked to developmental deformities in amphibians like frogs.
Visualized Signaling Pathway (Insect)
The following diagram illustrates the juvenile hormone signaling pathway activated by this compound in target insects.
Caption: this compound (JH Analog) signaling pathway in insects.
Quantitative Toxicity Data
The toxicity of this compound varies significantly across different classes of non-target organisms. It is generally considered to have low toxicity in vertebrates but can be highly toxic to certain aquatic invertebrates.
Table 1: Mammalian Toxicity of this compound
| Species | Test Type | Endpoint | Value (mg/kg) | Toxicity Rating | Reference(s) |
| Rat | Acute Oral | LD50 | >34,600 | Practically Non-toxic | |
| Dog | Acute Oral | LD50 | >5,000 | Practically Non-toxic | |
| Rabbit | Acute Dermal | LD50 | >2,000 - 3,000 | Slightly Toxic | |
| Rat | 90-Day Feeding | NOEL | 500 ppm (~25 mg/kg/day) | - | |
| Dog | 90-Day Feeding | NOEL | 500 ppm | - | |
| Rat | 2-Year Feeding | Chronic | 250 mg/kg/day (No effects) | - | |
| Rat | 3-Gen Reproduction | NOEL | 125 mg/kg/day | No reproductive hazard |
Table 2: Avian Toxicity of this compound
| Species | Test Type | Endpoint | Value | Toxicity Rating | Reference(s) |
| Mallard Duck | Acute Oral | LD50 | >2,000 mg/kg | Slightly Toxic | |
| Bobwhite Quail | 5-8 Day Dietary | LC50 | >10,000 ppm | Slightly Toxic | |
| Mallard Duck | 5-8 Day Dietary | LC50 | >10,000 ppm | Slightly Toxic | |
| Chicken | Acute Oral | LD50 | >4,640 ppm | Slightly Toxic | |
| Mallard Duck | Reproduction | - | No Effect | No reproductive hazard |
Table 3: Aquatic Toxicity of this compound
| Species | Test Type (Duration) | Endpoint | Value (µg/L) | Toxicity Rating | Reference(s) |
| Fish | |||||
| Rainbow Trout | Acute (96-h) | LC50 | 4,400 | Slightly to Moderately Toxic | |
| Bluegill Sunfish | Acute (96-h) | LC50 | 4,600 | Slightly to Moderately Toxic | |
| Channel Catfish | Acute (96-h) | LC50 | >100,000 | Slightly Toxic | |
| Fathead Minnow | Chronic (30-day) | NOEC (growth) | 48 | - | |
| Invertebrates | |||||
| Daphnia sp. (Water Flea) | Acute (48-h) | EC50 | 20 - 300 | Highly Toxic | |
| Freshwater Shrimp | Acute | LC50 | >100,000 | Slightly Toxic | |
| Estuarine Mud Crab | Acute | LC50 | >100 | Very Highly Toxic | |
| Lobster Larvae | Acute | Toxic Level | 1 (1,000 ng/L) | Very Highly Toxic | |
| Mysid Shrimp | Chronic | - | Minimal Risk | - | |
| Amphibians | |||||
| Bullfrog Tadpoles | Acute | LC50 | >10,000 | Practically Non-toxic | |
| Toad (Adult) | Acute | LC50 | >1,000 | Practically Non-toxic |
Table 4: Toxicity to Other Non-Target Organisms
| Species | Test Type | Endpoint | Value | Toxicity Rating | Reference(s) |
| Honey Bee | Acute Contact | LD50 | < 2 µ g/bee | Moderate | |
| Earthworm | Contact | - | Little to no toxic effects | Non-toxic |
Experimental Protocols
Toxicological evaluations of this compound adhere to standardized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD), to ensure data consistency and reliability.
Mammalian Toxicity Testing
-
Acute Oral Toxicity (based on OECD TG 401, 420, 423, or 425): This test determines the short-term toxicity of a single oral dose.
-
Principle: The test substance is administered by gavage to fasted rodents (typically rats) in graduated doses to several groups.
-
Methodology: At least 5 rodents per sex are used at each of at least 3 dose levels. Animals are observed for 14 days for signs of toxicity and mortality. Body weight is recorded weekly. At the end of the study, all animals are subjected to a gross necropsy. The LD50 (median lethal dose) is calculated.
-
Observations: Include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, central nervous system, and behavioral patterns.
-
-
Repeated Dose 90-Day Oral Toxicity Study (based on OECD TG 408): This study provides information on health hazards from repeated exposure over a prolonged period.
-
Principle: The substance is administered orally on a daily basis to rodents for 90 days.
-
Methodology: At least 10 males and 10 females per group are used for at least three dose levels and a control. The substance is given via gavage, in diet, or in drinking water.
-
Observations: Daily clinical observations, weekly body weight and food/water consumption measurements. Hematology, clinical biochemistry, and urinalysis are conducted at termination. A comprehensive gross necropsy and histopathology of major organs and tissues are performed to identify target organs and estimate a No-Observed-Adverse-Effect Level (NOAEL).
-
Aquatic Toxicity Testing
-
Fish, Acute Toxicity Test (based on OECD TG 203): This test assesses the acute lethal toxicity to fish.
-
Principle: Fish (e.g., Rainbow Trout, Zebra Fish) are exposed to the test substance for a 96-hour period.
-
Methodology: A semi-static or flow-through system is preferred. At least seven fish are used per group for at least five concentrations in a geometric series, plus a control. Mortalities and clinical signs are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The primary endpoint is the LC50 (median lethal concentration) at 96 hours.
-
-
Daphnia sp., Acute Immobilisation Test (based on OECD TG 202): This test evaluates acute toxicity to aquatic invertebrates.
-
Principle: Young daphnids (<24 hours old) are exposed to the test substance for 48 hours.
-
Methodology: At least 20 daphnids, divided into four replicates of five, are used for each of at least five test concentrations and a control. The test is conducted in a static system.
-
Endpoint: The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation. The EC50 (median effective concentration) for immobilization is calculated at 48 hours.
-
Avian Toxicity Testing
-
Avian Acute Oral Toxicity Test (based on OECD TG 223): This test determines the acute oral toxicity in birds.
-
Principle: A single oral dose of the substance is administered to birds (e.g., Mallard duck, Bobwhite quail).
-
Methodology: The test can be a limit test (at 2000 mg/kg) or a multi-dose study to determine an LD50. Birds are fasted before dosing and observed for at least 14 days for mortality and signs of toxicity.
-
-
Avian Dietary Toxicity Test (based on OECD TG 205): This test assesses toxicity from dietary exposure.
-
Principle: Birds are fed a diet containing the test substance for five days, followed by a three-day observation period on a clean diet.
-
Methodology: At least 10 birds per group are used for at least three concentrations and a control. Food consumption, body weight, mortality, and signs of toxicity are recorded.
-
Endpoint: The LC50, the dietary concentration expected to cause 50% mortality, is determined.
-
Experimental and Logical Workflows
Visualizing the workflow of standard toxicological tests helps in understanding the experimental design and progression.
Workflow for OECD 203 (Fish Acute Toxicity)
Caption: Standard workflow for an OECD TG 203 Fish Acute Toxicity Test.
Logical Diagram of Potential Endocrine Disruption
Caption: Proposed mechanisms of endocrine disruption in non-target organisms.
Environmental Fate and Summary
This compound degrades rapidly in the environment, particularly in soil and water, through microbial action and photodegradation. Its half-life in pond water is approximately 30-40 hours, and in soil, it is around 10 days. This low persistence helps to prevent long-term environmental contamination. However, due to its high toxicity to some aquatic invertebrates, particularly crustaceans like lobster larvae and estuarine crabs, its use in or near sensitive aquatic habitats requires careful consideration.
References
Methodological & Application
Application Note: High-Sensitivity HPLC-MS/MS Method for the Analysis of S-Methoprene in Water Samples
Abstract
This application note details a robust and highly sensitive method for the quantitative analysis of S-Methoprene, a widely used insect growth regulator, in various water matrices. The protocol employs solid-phase extraction (SPE) for sample pre-concentration and cleanup, followed by high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). To enhance detection sensitivity, an optional derivatization step using 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) is described, which can improve the limit of detection by up to 100-fold.[1][2][3] This method is suitable for environmental monitoring and regulatory compliance testing, offering low limits of detection and quantification.
Introduction
This compound is a juvenile hormone analog used to control various insect pests in aquatic environments.[1] Its extensive use necessitates sensitive and reliable analytical methods to monitor its concentration in water bodies to ensure environmental safety. Due to the nonpolar nature of this compound, achieving high sensitivity with electrospray ionization (ESI) mass spectrometry can be challenging.[1] This method addresses this challenge through an optional derivatization step that significantly improves ionization efficiency. The presented protocol provides a comprehensive workflow from sample preparation to data acquisition and analysis.
Experimental
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction procedure is employed to extract and concentrate this compound from water samples.
Protocol:
-
Cartridge Conditioning: Condition an Oasis HLB 3 cm³ (60 mg) extraction cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load a 10 mL aliquot of the water sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water to remove interfering substances.
-
Elution: Elute the retained this compound from the cartridge with 2 mL of ethyl acetate into a collection vial.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for HPLC analysis.
Optional Derivatization with PTAD
To achieve higher sensitivity, derivatization with PTAD can be performed. This reagent reacts with the diene group of methoprene, introducing a proton-accepting amide group that facilitates positive-mode electrospray ionization.
Protocol:
-
After elution from the SPE cartridge and evaporation, reconstitute the sample in a solution containing PTAD.
-
Allow the reaction to proceed at room temperature for a designated time to ensure complete derivatization before HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | Hypersil 3 µm C18-BD, 150 x 2.00 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 80% B, hold for 2 min, ramp to 100% B over 8 min, hold for 2 min |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 20 °C |
Reference:
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
MRM Transitions for this compound:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 191.2 | 135.1 |
| This compound | 191.2 | 147.1 |
| Methoprene-PTAD Derivative | [M+H-32]⁺ | 242 |
Note: The [M+H-32]⁺ ion for the PTAD derivative corresponds to an in-source loss of methanol. The specific precursor m/z will depend on the exact mass of the derivative.
Quantitative Data Summary
The following table summarizes the quantitative performance of the method.
| Parameter | This compound (with Derivatization) |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | ~6 pg/mL |
| Limit of Quantification (LOQ) | 20 pg/mL |
| Recovery | 98.9–99.5% |
Experimental Workflow
Caption: Experimental workflow for this compound analysis in water samples.
Conclusion
The described HPLC-MS/MS method provides a reliable and highly sensitive approach for the determination of this compound in water samples. The use of solid-phase extraction ensures effective sample cleanup and concentration, while the optional derivatization step significantly enhances the detection limits, making it suitable for trace-level analysis. This application note serves as a comprehensive guide for researchers, scientists, and professionals in drug development and environmental monitoring.
References
- 1. Development of a HPLC/Tandem-MS Method for the Analysis of the Larvicides Methoprene, Hydroprene, and Kinoprene at Trace Levels Using Diels–Alder Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a HPLC/tandem-MS method for the analysis of the larvicides methoprene, hydroprene, and kinoprene at trace levels using Diels-Alder derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Development of a HPLC/tandem-MS method for the analysis of the larvicides methoprene, hydroprene, and kinoprene at trace levels using Diels-Alder derivatization. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for S-Methoprene in Mosquito Larvae Control
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
S-Methoprene is a larvicide classified as an Insect Growth Regulator (IGR) that is highly effective for controlling mosquito populations. It functions as a juvenile hormone (JH) analog, disrupting the normal maturation process of mosquito larvae.[1][2] Unlike conventional insecticides that are neurotoxic, this compound's bio-rational mechanism of action targets the endocrine system of insects, preventing larvae from developing into viable, biting adults.[2][3] This document provides detailed application notes, experimental protocols, and efficacy data for the use of this compound in mosquito larvae control programs.
Mechanism of Action
This compound mimics the action of the naturally occurring juvenile hormone in mosquito larvae. In the final larval stage (4th instar), the endogenous JH level must decrease to near zero to signal the initiation of metamorphosis into a pupa.[1] this compound application artificially maintains a high level of JH activity. This hormonal imbalance interferes with the developmental process, leading to morphological defects, failure to emerge from the pupal stage, and ultimately, death by drowning or starvation. This compound is most effective during the sensitive late larval stages and has minimal to no effect on pupae or adult mosquitoes. Research also indicates that this compound can interfere with the action of 20-hydroxyecdysone (20E), a crucial hormone for vitellogenesis and egg maturation in adult female mosquitoes, potentially impacting their reproductive capacity.
Signaling Pathway Diagram
Caption: this compound mimics juvenile hormone, disrupting the normal decline required for metamorphosis.
Formulations and Application Rates
This compound is available in various formulations to suit different mosquito breeding habitats and application methods. The choice of formulation depends on factors such as water depth, flow, vegetation canopy, and the desired duration of control.
| Formulation Type | Product Example(s) | Active Ingredient (this compound) | Recommended Application Rate | Target Habitats | Citation(s) |
| Liquid Concentrate | Altosid® SR-5, SR-20; BIOPREN® 50 LML | 5% - 20% | 1 fl oz/acre (SR-20); 220-400 mL/ha (BIOPREN®) | Floodwater, temporary water bodies, irrigated cropland. Can be diluted for ULV application. | |
| Granules | Altosid® Pro-G; BIOPREN® 4 GR; OmniPrene™ G | 0.2% - 4% | 2-5 kg/ha (BIOPREN®); 2.8-11.2 kg/ha (OmniPrene™) | Areas with dense vegetation canopy, standing water. | |
| Briquets (Briquettes) | Altosid® Briquets®, XR Briquets® | 3.85% (plus r-methoprene) | 1 briquet per 100 sq. ft. of water surface | Small, contained bodies of water (e.g., catch basins, ponds). Provides 30+ days of control. | |
| Pellets | Altosid® Pellets | Varies | Varies by product label | Similar to briquets, allows for more uniform distribution over an area. | |
| Tablets | BIOPREN® Mosquito Larvicide Tablet | 0.5% | 2.0g tablet per 1000-2000 L of water; 0.5g tablet per 200-500 L of water | Rainwater drainage systems, cisterns, garden ponds, unused pools. | |
| Sand Granules | Altosand® (On-site mix) | N/A (mixed with liquid concentrate) | Based on liquid concentrate rate | Dense canopy areas like mangrove swamps and salt marshes. |
Application Methods & Environmental Conditions
This compound can be applied using various ground and aerial techniques.
-
Ground Application: Hand or power sprayers are suitable for liquid formulations in accessible areas. Granules can be dispersed by hand or with spreaders. Truck-mounted Ultra-Low Volume (ULV) sprayers can be used for wide-area larviciding in urban/suburban environments.
-
Aerial Application: Both liquid and granular formulations can be applied by helicopter or other aircraft, which is particularly effective for treating large, inaccessible areas. Granular formulations offer excellent canopy penetration.
-
Direct Placement: Briquets and tablets are placed directly into the target water body.
Environmental Conditions for Application: For spray applications, treatments should be performed when convection currents are minimal and wind speed is above 1 mph to ensure proper dispersal. Applications can be made in light fog or drizzle but not heavy rain. Early morning hours (e.g., 1:00-5:00 a.m.) are often preferred for truck-mounted applications to minimize human and vehicle traffic.
Efficacy Data
The efficacy of this compound is measured by the percent inhibition of adult emergence (%IE) rather than direct larval mortality. Efficacy varies by mosquito species, water conditions, and application rate.
| Mosquito Species | Formulation | Application Rate | % Inhibition of Emergence (IE) | Test Condition | Citation(s) |
| Aedes albopictus | Altosid® Liquid Larvicide (truck-mounted ULV) | 1 fl oz/acre | 81% (corrected) | Field Bioassay | |
| Aedes aegypti | OmniPrene™ G (Granule) | 2.8 kg/ha | 91.2 - 100% | Outdoor Microcosm | |
| Anopheles hermsi | OmniPrene™ G (Granule) | 2.8 kg/ha | 92.8 - 100% | Outdoor Microcosm | |
| Culex quinquefasciatus | OmniPrene™ G (Granule) | 2.8 kg/ha | 86.4 - 100% | Outdoor Microcosm | |
| Aedes taeniorhynchus | Granular | 0.02 - 0.05 ppm | >80 - 100% | Laboratory & Outdoor | |
| Aedes albopictus | Granular | 0.05 ppm | 44.3% (1st week) | Laboratory | |
| Culex quinquefasciatus | Granular | 0.4 ppm | 84% (1st week) | Laboratory |
Note: Studies indicate that Aedes and Anopheles species are generally highly susceptible, while some Culex species can be more tolerant.
Experimental Protocols
Laboratory Efficacy Bioassay
This protocol is designed to determine the efficacy and residual activity of this compound formulations against mosquito larvae in a controlled laboratory setting.
-
Mosquito Rearing: Maintain a colony of the target mosquito species (e.g., Aedes aegypti, Culex pipiens) under standard insectary conditions.
-
Preparation of Test Containers: Use glass or plastic containers and add a standard volume of non-chlorinated tap water. Add a small amount of larval food (e.g., granulated rabbit food) to each container.
-
Preparation of this compound Solutions: Prepare stock solutions and serial dilutions of the this compound formulation to achieve the desired target concentrations (e.g., parts per million or active ingredient per area).
-
Larval Introduction: Select 50 late 3rd or early 4th instar larvae and introduce them into each test container using a pipette.
-
Treatment Application: Apply the prepared this compound dilutions to the respective containers. Three to five replicates should be performed for each concentration. A control group receiving only tap water must be included.
-
Monitoring and Data Collection:
-
Examine containers every 24 hours.
-
Record the number of dead larvae and pupae.
-
Count the number of successfully emerged adults.
-
Calculate the percent Inhibition of Emergence (%IE) using the formula: %IE = 100 - [(T/C) x 100], where T is the % emergence in the treated group and C is the % emergence in the control group.
-
-
Residual Testing: To assess residual activity, do not discard the treated water after the initial cohort has emerged or died. Introduce a new batch of L3-L4 larvae into the same treated water at set intervals (e.g., every 7-10 days) and repeat the monitoring process.
Field Trial Efficacy Protocol
This protocol assesses the performance of this compound under natural environmental conditions.
-
Site Selection: Identify mosquito breeding sites for treatment. Select similar nearby sites to serve as untreated controls.
-
Pre-treatment Sampling: Sample larval populations in both treatment and control sites to establish a baseline.
-
Application: Apply the this compound formulation to the treatment sites at the predetermined label rate using appropriate application equipment (e.g., backpack sprayer, granule spreader).
-
Efficacy Assessment using Sentinel Cages:
-
Use floating sentinel cages or traps to contain a known number (e.g., 50) of insectary-reared L3-L4 larvae.
-
Place the cages in the treated water bodies and in the untreated control sites.
-
After a set period (e.g., 7-14 days, depending on water temperature and larval development time), retrieve the cages.
-
Empty the contents into a clean container with untreated water and return to the laboratory for observation.
-
Monitor the cohort for successful adult emergence and calculate the %IE as described in the laboratory protocol.
-
-
Residual Activity Assessment: To evaluate the duration of control, place new cages with fresh larvae into the treated water at regular intervals (e.g., weekly) post-application and repeat the assessment process.
Experimental Workflow Diagram
Caption: Workflow for laboratory and field efficacy testing of this compound formulations.
Environmental Fate and Non-Target Effects
This compound is considered an environmentally appropriate larvicide due to its rapid degradation and target-specific mode of action.
-
Persistence: It is not persistent in the environment. The half-life of this compound in pond water is approximately 30-45 hours and is accelerated by sunlight. In soil, its half-life is about 10 days, where it is broken down by microorganisms and does not tend to leach into groundwater.
-
Toxicity to Non-Target Organisms:
-
Vertebrates: this compound exhibits low toxicity to humans, mammals, birds, and most fish.
-
Invertebrates: It can be slightly to highly toxic to some non-target aquatic invertebrates, particularly crustaceans. However, field studies have shown that affected invertebrate populations tend to recover, and there are no lasting adverse effects when used according to label instructions.
-
Beneficial Insects: It is considered low in toxicity to adult bees.
-
Due to its favorable environmental profile, this compound is approved by regulatory agencies like the EPA and is a preferred choice in many integrated mosquito management programs.
References
Application Notes and Protocols for S-Methoprene Slow-Release Briquettes in Aquatic Environments
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Methoprene is a synthetic insect growth regulator (IGR) that mimics the action of the natural juvenile hormone in insects.[1][2][3] As a juvenile hormone analog, it disrupts the normal developmental processes of insects, particularly metamorphosis, preventing larvae from maturing into reproductive adults.[1][4] This mode of action makes this compound a valuable tool for controlling various insect pests, most notably mosquitoes, in aquatic environments. Slow-release briquette formulations, such as Altosid®, are designed to provide sustained control for extended periods, making them a practical option for managing mosquito populations in diverse aquatic habitats.
These application notes provide detailed protocols and critical data for the effective use and evaluation of this compound slow-release briquettes in aquatic research settings.
Physicochemical Properties and Environmental Fate
This compound is an amber-colored liquid with a faint fruity odor and is only slightly soluble in water (1.4 mg/L). It is sensitive to ultraviolet (UV) light, which contributes to its degradation in the environment.
Environmental Fate Summary
| Parameter | Value | Conditions |
| Half-life in Water | 30-45 hours, Approximately 30 hours (at 0.001 mg/L) to 40 hours (at 0.01 mg/L) | Unsterilized pond water, exposed to sunlight |
| Half-life in Soil | Approximately 10 days, 10-14 days | Sandy loam, aerobic conditions |
| Persistence | Rapidly degrades in sunlight and through microbial action. Slow-release formulations extend presence in water. | Aquatic and soil environments |
| Bioaccumulation | Does not significantly bioaccumulate in the food chain. Metabolites can accumulate in fish but are eliminated. | Aquatic organisms |
Mechanism of Action: Juvenile Hormone Analog
This compound acts as an agonist of the juvenile hormone receptor in insects. By mimicking the natural juvenile hormone, it disrupts the hormonal signaling required for metamorphosis. In target insects like mosquitoes, exposure to this compound during the larval stages prevents the transition to the pupal and adult stages, leading to mortality.
References
Application Notes and Protocols for S-Methoprene in Stored Product Pest Management
Introduction
S-Methoprene is a potent insect growth regulator (IGR) widely utilized in the management of stored product pests.[1][2] As a synthetic analog of the naturally occurring juvenile hormone (JH) in insects, its mode of action is not direct toxicity but rather the disruption of normal growth and development.[1][3][4] Classified under the Insecticide Resistance Action Committee (IRAC) Group 7A, this compound interferes with metamorphosis, preventing immature insects from reaching the reproductive adult stage. This targeted action makes it a valuable tool in integrated pest management (IPM) programs, especially for managing pest populations resistant to conventional neurotoxic insecticides. These application notes provide detailed data, protocols, and mechanistic insights for researchers, scientists, and drug development professionals working with this compound.
Quantitative Data Summary
The efficacy of this compound varies by target species, application rate, and environmental conditions. The following tables summarize key quantitative data from various studies.
Table 1: Efficacy of this compound Against Common Stored Product Pests
| Target Pest | Commodity | This compound Rate | Efficacy/Observations | Reference |
| Rhyzopertha dominica (Lesser Grain Borer) | Wheat | 1.25 and 2.5 ppm | Complete suppression of adult progeny for 24 months. | |
| Rhyzopertha dominica | Wheat | 1.0 ppm | Effective control of infestation for at least 40 weeks. | |
| Rhyzopertha dominica | Wheat | 0.6 mg/kg | Controlled susceptible strains; ineffective against methoprene-resistant strains. | |
| Tribolium castaneum (Red Flour Beetle) | Wheat, Corn | 1.25 and 2.5 ppm | Suppressed progeny production for 24 months. | |
| Tribolium castaneum | Wheat | 1.0 ppm | Effective control of infestation for at least 40 weeks. | |
| Sitophilus oryzae (Rice Weevil) | Wheat | 1.0 ppm | Poor control; this species is not effectively managed by methoprene. | |
| Sitophilus oryzae | Wheat | 1 and 5 ppm | Parental mortality did not exceed 62%; progeny production was not reduced. | |
| Sitotroga cerealella (Angoumois Grain Moth) | Brown Rice, Rough Rice, Corn | 1.25 and 2.5 ppm | Some progeny production occurred but was significantly less than in untreated controls. | |
| Cryptolestes ferrugineus (Rusty Grain Beetle) | Wheat | 1.0 ppm | Effective control of infestation for at least 40 weeks. | |
| Plodia interpunctella (Indian Meal Moth) | Wheat | 1.0 ppm | Effective control of infestation for at least 40 weeks. | |
| Ephestia elutella (Warehouse Moth) | - | Dose-dependent | Larval mortality increased and adult emergence decreased with increasing doses and exposure durations. |
Table 2: Application Rates and Residue Stability
| Commodity | Application Rate | Formulation | Residue After 40 Weeks | Storage Condition | Reference |
| Wheat | 1.0 ppm | Diacon II® EC | ~69% | With Aeration | |
| Wheat | 1.0 ppm | Diacon II® EC | ~71% | Without Aeration | |
| Wheat (Top-layer) | 1.0 ppm | Diacon II® EC | ~37% | With Aeration |
Signaling Pathway and Mechanism of Action
This compound acts as a juvenile hormone agonist. It binds to the juvenile hormone receptor, a complex often involving the "Methoprene-tolerant" (Met) protein. This binding initiates a signaling cascade that ultimately disrupts the normal developmental program orchestrated by the interplay of juvenile hormone and ecdysone (20E), the primary molting hormone.
In target insects, the presence of this compound mimics a high titer of JH at a time when it should be low, preventing the initiation of metamorphosis. Recent research has elucidated a more detailed molecular pathway: the this compound/Met complex induces the expression of the transcription factor Krüppel homolog 1 (Kr-h1). Kr-h1, in turn, acts as a repressor of the ecdysone-induced transcription factor E93. E93 is critical for initiating the programmed cell death (autophagy) and remodeling of larval tissues required for the transition to the adult form. By suppressing E93, this compound blocks this essential tissue remodeling, leading to a developmental arrest at the larval-pupal or pupal-adult transition, ultimately causing mortality.
References
Analytical methods for detecting S-Methoprene residues in food products
San Jose, CA – November 27, 2025 – For researchers, scientists, and professionals in drug development, ensuring food safety requires robust analytical methods to detect pesticide residues. S-Methoprene, an insect growth regulator used to control pests in stored grains, processed foods, and livestock, is one such compound that requires careful monitoring. This document provides detailed application notes and protocols for the detection of this compound residues in various food products, focusing on modern chromatographic techniques.
This compound is the biologically active enantiomer of methoprene and is widely used for its effectiveness against a variety of insects.[1] Its use in and around food production necessitates sensitive and reliable analytical methods to ensure residues do not exceed established maximum residue limits (MRLs).
Analytical Approaches: From Screening to Quantification
The primary methods for the determination of this compound residues in food matrices are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is also utilized, particularly for specific commodities like sunflower seeds and peanuts.[2][3]
Sample preparation is a critical step in the analytical workflow, with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method being a widely adopted technique for a variety of food matrices due to its simplicity and efficiency.[4][5]
Quantitative Data Summary
The performance of various analytical methods for this compound detection is summarized in the tables below, providing a comparative overview of their capabilities across different food matrices.
Table 1: Gas Chromatography (GC) Methods for this compound Analysis
| Food Matrix | Analytical Method | Limit of Quantification (LOQ) (mg/kg) | Recovery (%) | Reference |
| Cereal Grains | GC-FID | 0.01 - 0.2 | Not Specified | |
| Milk, Eggs, Poultry & Cattle Tissues | GC-FID | 0.01 | Not Specified | |
| Meat Products | GC-MS/MS | ≤ 0.01 | 70-120 | |
| Chicken Breast Fillets | GC-MS | 3.0 - 4.9 µg/kg | 71.2 - 118.8 |
Table 2: Liquid Chromatography (LC) Methods for this compound Analysis
| Food Matrix | Analytical Method | Limit of Quantification (LOQ) (mg/kg) | Recovery (%) | Reference |
| Sunflower Seeds | HPLC-UV | Not Specified | 102 - 109 | |
| Peanuts | HPLC-UV | 1.3 | ~100 | |
| Livestock Products (Beef, Pork, Chicken, Milk, Eggs, Fat) | LC-MS/MS | 0.01 | 79.5 - 105.1 | |
| Various Foods | HPLC | 0.001 - 0.02 µg/g | 74.6 - 84.6 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Protocol 1: QuEChERS Extraction for Fruits and Vegetables followed by LC-MS/MS Analysis
This protocol is a generic method applicable to a wide range of fruits and vegetables with high water content.
1. Sample Homogenization:
-
Weigh 10-15 g of a representative portion of the food sample.
-
Homogenize the sample using a high-speed blender until a uniform consistency is achieved. For samples with low water content, addition of a small amount of purified water may be necessary.
2. Extraction:
-
Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add an appropriate internal standard.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g disodium citrate sesquihydrate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄ and 50 mg Primary Secondary Amine - PSA). For pigmented samples, graphitized carbon black (GCB) may be included.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
4. Final Extract Preparation and Analysis:
-
Transfer the supernatant to an autosampler vial.
-
The extract is ready for injection into the LC-MS/MS system.
LC-MS/MS Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of characteristic precursor-product ion transitions for this compound.
Protocol 2: Analysis of this compound in Cereal Grains by GC-MS/MS
This protocol is suitable for the analysis of this compound in dry, low-fat matrices like wheat, rice, and corn.
1. Sample Preparation:
-
Mill the grain sample to a fine powder.
-
Weigh 10 g of the powdered sample into a 50 mL centrifuge tube.
-
Add 10 mL of water to rehydrate the sample and let it stand for 30 minutes.
2. Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add an appropriate internal standard.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Shake vigorously for 1 minute and centrifuge at ≥3000 rpm for 5 minutes.
3. Cleanup (dSPE):
-
Transfer 1 mL of the acetonitrile extract to a dSPE tube containing 150 mg MgSO₄ and 50 mg PSA. For cereal matrices, C18 sorbent (50 mg) can be added to remove nonpolar interferences.
-
Vortex for 30 seconds and centrifuge.
4. GC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial for GC-MS/MS analysis.
GC-MS/MS Conditions (Example):
-
GC Column: Low-bleed capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection.
-
Temperature Program: Optimized temperature gradient to ensure good separation of this compound from matrix components.
-
MS Ionization: Electron Ionization (EI).
-
MS Detection: Multiple Reaction Monitoring (MRM) mode.
Protocol 3: Analysis of this compound in Fatty Food Matrices (e.g., Meat, Dairy) by LC-MS/MS
This protocol includes a freezing step to remove lipids, which can interfere with the analysis.
1. Sample Preparation:
-
Homogenize 10 g of the sample (e.g., meat, milk). For solid samples, cryogenic milling can be beneficial.
2. Extraction:
-
To the homogenized sample in a 50 mL centrifuge tube, add 10 mL of a 1:1 (v/v) mixture of acetonitrile (containing 1% acetic acid) and acetone.
-
Add an internal standard.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of anhydrous sodium acetate.
-
Shake vigorously for 1 minute.
3. Lipid Removal:
-
Place the tube in a freezer at -20°C for at least 30 minutes to precipitate lipids.
-
Centrifuge at a low temperature (e.g., 4°C) at ≥3000 rpm for 5 minutes.
4. dSPE Cleanup:
-
Transfer an aliquot of the clear supernatant to a dSPE tube containing MgSO₄, PSA, and C18 sorbent to remove residual fats and other interferences.
-
Vortex and centrifuge.
5. Final Preparation and Analysis:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., methanol).
-
Analyze by LC-MS/MS as described in Protocol 1.
Conclusion
The analytical methods outlined provide a comprehensive framework for the detection and quantification of this compound residues in a diverse range of food products. The choice of method will depend on the specific food matrix, available instrumentation, and the required sensitivity. Proper validation of these methods in individual laboratories is essential to ensure accurate and reliable results for food safety monitoring.
References
Enhancing the Stability of S-Methoprene: Formulation Techniques and Protocols
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: S-Methoprene, a chiral molecule, is a widely utilized insect growth regulator (IGR) that mimics the action of juvenile hormone in insects, disrupting their development and preventing them from reaching a reproductive adult stage. Its application is crucial in controlling various pests, including mosquitoes, fleas, and stored product pests. However, a significant challenge in the effective use of this compound is its susceptibility to environmental degradation, particularly from UV light and microbial action. This inherent instability can lead to a reduced half-life and diminished efficacy in field conditions. To overcome these limitations, advanced formulation techniques are employed to protect the active ingredient and ensure its sustained release, thereby enhancing its stability and prolonging its biological activity.
This document provides detailed application notes and protocols on formulation techniques designed to enhance the stability of this compound. It is intended for researchers, scientists, and professionals involved in drug development and pesticide formulation.
Formulation Techniques for Enhanced Stability
The primary strategies to improve the stability of this compound revolve around creating protective barriers that shield the molecule from degradative environmental factors. The two most effective and widely used techniques are microencapsulation and the development of controlled-release granular formulations.
-
Microencapsulation: This technique involves enclosing micro-droplets or particles of this compound within a polymeric shell. This shell acts as a physical barrier against UV radiation and microbial enzymes. The release of the active ingredient is controlled by the permeability and degradation rate of the polymer coating, allowing for a sustained release profile. Microencapsulated suspensions of this compound offer the advantage of being easily dilutable with water for spray applications.[1]
-
Controlled-Release Granules and Pellets: In this method, this compound is incorporated into a solid matrix, such as clay, sand, or a polymer. The active ingredient is then slowly released from the granule as it degrades or as water leaches it out. These formulations are particularly useful for application in aquatic environments, such as mosquito breeding sites, where a long-lasting effect is desired. The granular form also reduces applicator exposure and drift.[1]
Comparative Efficacy of this compound Formulations
The effectiveness of different this compound formulations is a critical factor in pest management. The choice of formulation can significantly impact the duration of control. The following table summarizes the efficacy of various formulations against mosquito larvae, a primary target for this compound.
| Formulation Type | Active Ingredient Concentration | Application Rate | Duration of >85% Inhibition of Emergence | Reference |
| Microencapsulated Suspension | 20% | 0.1 mL/m² | At least 3 days | [1] |
| Granules | 1% | 9.09 g/m² | At least 14 days | [1] |
| Granules | 4.3% | 2.0 g/m² | At least 14 days | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Microcapsules (Lab-Scale)
This protocol describes a general method for preparing this compound microcapsules via interfacial polymerization.
Materials:
-
This compound (technical grade)
-
Polymeric isocyanate (e.g., polymethylene polyphenyl isocyanate)
-
Polyfunctional amine (e.g., diethylenetriamine)
-
Organic solvent (e.g., dichloromethane)
-
Aqueous solution with a protective colloid (e.g., polyvinyl alcohol)
-
Stirrer/homogenizer
-
Microscope
Procedure:
-
Organic Phase Preparation: Dissolve this compound and the polymeric isocyanate in the organic solvent to form the oil phase.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing the protective colloid.
-
Emulsification: Add the organic phase to the aqueous phase under continuous agitation with a homogenizer to form an oil-in-water emulsion. The droplet size will determine the final microcapsule size.
-
Interfacial Polymerization: Add the polyfunctional amine to the emulsion. The polymerization reaction will occur at the oil-water interface, forming the microcapsule wall.
-
Curing: Continue stirring for a specified period (e.g., 2-4 hours) at room temperature to allow for the complete formation and hardening of the microcapsule walls.
-
Washing and Drying: The resulting microcapsule suspension can be used as is or the microcapsules can be separated by filtration, washed with water, and dried to obtain a powder.
-
Characterization: Use a microscope to observe the morphology and size of the prepared microcapsules.
Protocol 2: Preparation of Controlled-Release this compound Granules
This protocol outlines a method for preparing controlled-release granules.
Materials:
-
This compound (technical grade)
-
Inert carrier (e.g., sand, clay granules)
-
Binder (e.g., polyvinyl alcohol, starch)
-
Antioxidant (optional, e.g., tocopherol)
-
Liquid emulsifying agent (optional, e.g., polysorbate)
-
Granulator or mixer
Procedure:
-
Liquid Premix Preparation: If necessary, mix this compound with an antioxidant and a liquid emulsifying agent to form a clear solution.
-
Binder Solution Preparation: Prepare a solution of the binder in water.
-
Granulation: Place the inert carrier in the granulator. Slowly spray the liquid premix (or technical this compound if used directly) onto the carrier while continuously mixing.
-
Binding: Subsequently, spray the binder solution onto the mixture to form granules of the desired size.
-
Drying: Dry the prepared granules in an oven at a controlled temperature (e.g., 50-60°C) to remove excess moisture.
-
Sieving: Sieve the dried granules to obtain a uniform particle size.
Protocol 3: Accelerated Storage Stability Testing
This protocol is based on the principles of the EPA and CIPAC guidelines for accelerated stability testing.
Objective: To determine the stability of the this compound formulation under accelerated storage conditions.
Apparatus:
-
Oven capable of maintaining a constant temperature of 54 ± 2°C.
-
Analytical balance.
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Appropriate commercial packaging for the formulation.
Procedure:
-
Initial Analysis: Take a representative sample of the this compound formulation. Quantitatively analyze the concentration of the active ingredient (this compound) using a validated HPLC method (see Protocol 4). Record this as the initial concentration. Also, document the physical characteristics of the formulation (e.g., color, phase separation, clumping).
-
Storage: Place a known quantity of the formulation in its commercial packaging and store it in the oven at 54 ± 2°C for 14 days.
-
Final Analysis: After 14 days, remove the sample from the oven and allow it to cool to room temperature. Visually inspect the formulation for any physical changes and note any corrosion or changes to the packaging.
-
Quantification: Re-analyze the concentration of this compound in the stored sample using the same validated HPLC method.
-
Data Analysis: Calculate the percentage degradation of this compound. The formulation is generally considered stable if the degradation is within acceptable limits (typically <5-10%).
Protocol 4: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantitative analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Sample Preparation: Accurately weigh a portion of the formulation and extract the this compound using a suitable solvent (e.g., acetonitrile). Dilute the extract to a concentration within the range of the standard curve. Filter the sample through a 0.45 µm filter before injection.
-
Calibration Curve: Inject the standard solutions into the HPLC and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the prepared sample solution into the HPLC and record the peak area for this compound.
-
Calculation: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: this compound mimics Juvenile Hormone (JH), leading to the repression of metamorphosis genes.
Caption: Workflow for developing and validating enhanced stability this compound formulations.
References
Application Notes and Protocols for Rearing Stored-Product Insects on S-Methoprene Treated Diets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for researchers studying the effects of S-Methoprene, a juvenile hormone analog, on various stored-product insect species. This compound is a widely used insect growth regulator (IGR) that disrupts metamorphosis and reproduction in insects.[1][2][3] Understanding its impact on different pest species is crucial for developing effective and sustainable pest management strategies.
Overview of this compound's Mode of Action
This compound acts as a synthetic analogue of juvenile hormone (JH), a critical hormone that regulates insect development, metamorphosis, and reproduction.[1][2] In immature insects, high levels of JH maintain the larval state. A decrease in JH levels is necessary for the transition to the pupal and then adult stage. This compound artificially maintains high JH levels, which interferes with normal development. This can lead to several outcomes:
-
Failure of metamorphosis: Larvae may fail to pupate or die during the pupal stage.
-
Formation of non-viable intermediates: Insects may develop into pupal-adult intermediates that are unable to survive or reproduce.
-
Sterility or reduced fecundity in adults: Exposure during larval or pupal stages can lead to sterile or less fertile adults.
-
Inhibition of oviposition: In some species, this compound can directly inhibit egg-laying by adult females.
dot
Quantitative Data Summary
The following tables summarize the effects of this compound on various stored-product insect species as reported in the literature.
Table 1: Effects of this compound on Development and Adult Emergence
| Insect Species | Diet/Commodity | This compound Concentration (ppm) | Observed Effect | Reference |
| Tribolium castaneum (Red Flour Beetle) | Treated Food | 20 | Prevented pupal emergence | |
| Tribolium confusum (Confused Flour Beetle) | Treated Food | 20 | Substantially reduced pupal emergence | |
| Oryzaephilus mercator (Merchant Grain Beetle) | Rolled Oats or Cornmeal | ≥ 1 | Prevented adult emergence | |
| Oryzaephilus surinamensis (Sawtoothed Grain Beetle) | Rolled Oats or Cornmeal | ≥ 1 | Prevented adult emergence | |
| Tribolium castaneum | Wheat Kernels | 0.001 - 0.0165 | Failure to emerge as an adult | |
| Sitotroga cerealella (Angoumois Grain Moth) | Maize Grains (pupae) | 10 µ g/pupa | 94% adult emergence (applied to grains) | |
| Sitotroga cerealella | Extracted Pupae | 10 µ g/pupa | 45% adult emergence |
Table 2: Effects of this compound on Reproduction
| Insect Species | Diet/Commodity | This compound Concentration (ppm) | Observed Effect | Reference |
| Tribolium castaneum | Treated Food | ≥ 5 | Inhibited oviposition | |
| Tribolium confusum | Treated Food | ≥ 5 | Inhibited oviposition | |
| Sitophilus granarius (Granary Weevil) | Wheat | 10 - 20 (Hydroprene) | Almost completely inhibited progeny production | |
| Sitophilus oryzae (Rice Weevil) | Wheat | 1, 5, 10, 20 | Decreasing productivity with increasing concentration | |
| Tribolium castaneum | Wheat Kernels | 0.001 - 0.0165 (larval exposure) | Emerged adults produced almost no offspring | |
| Tribolium castaneum | Wheat | 1.67 - 66.6 (adult exposure) | No reduction in offspring production | |
| Acyrthosiphon pisum (Pea Aphid) | In vitro (plant mediated) | 50 - 1000 mg/L | Increased sterile adults, decreased fecundity |
Experimental Protocols
The following are generalized protocols for rearing stored-product insects on diets treated with this compound. Specific parameters should be optimized based on the insect species and research objectives.
Protocol for Diet Preparation with this compound
This protocol describes the preparation of an artificial diet treated with this compound.
Materials:
-
Standard rearing diet for the specific insect species (e.g., whole wheat flour and brewer's yeast (95:5) for Tribolium spp.)
-
This compound solution (commercial formulation such as Diacon II® or analytical grade standard)
-
Solvent for this compound (e.g., acetone, ethanol, or water depending on the formulation)
-
Glass jars or containers for mixing
-
Fume hood
-
Vortex mixer or magnetic stirrer
-
Oven or incubator for solvent evaporation
Procedure:
-
Prepare this compound Stock Solution: In a fume hood, dissolve a known amount of this compound in a suitable solvent to create a concentrated stock solution.
-
Calculate Required Dilutions: Determine the final concentrations of this compound required for the experimental diets (e.g., 1, 5, 10, 20 ppm). Calculate the volume of the stock solution needed to treat a specific amount of diet.
-
Treat the Diet:
-
Weigh the required amount of insect diet into a glass container.
-
Add the calculated volume of the this compound dilution to the diet.
-
For a control diet, add the same volume of solvent only.
-
Thoroughly mix the diet to ensure even distribution of the this compound. A vortex mixer or manual shaking can be used.
-
-
Solvent Evaporation:
-
Spread the treated diet in a thin layer in a shallow tray or leave the container open in the fume hood to allow the solvent to evaporate completely. This may take several hours.
-
A low-temperature oven (e.g., 30-40°C) can be used to expedite evaporation, ensuring the temperature does not degrade the this compound.
-
-
Storage: Store the treated and control diets in airtight containers at a cool, dry place until use.
Protocol for Insect Rearing and Bioassay
This protocol outlines the general procedure for rearing insects on the treated diet and assessing the effects of this compound.
Materials:
-
Prepared this compound treated and control diets
-
Rearing containers (e.g., Petri dishes, glass vials, or small jars) with ventilated lids
-
Test insect species (larvae or adults depending on the experimental design)
-
Environmental chamber or incubator with controlled temperature and humidity (e.g., 28-30°C and 65 ± 5% r.h.)
-
Microscope for observation
-
Fine-tipped paintbrushes for handling insects
Procedure:
-
Experimental Setup:
-
Aliquot a standard amount of the treated or control diet into each rearing container.
-
Introduce a known number of insects (e.g., 20 late-instar larvae or 10 adult pairs) into each container.
-
Prepare multiple replicates for each treatment and control group.
-
-
Incubation: Place the rearing containers in an environmental chamber set to the optimal conditions for the insect species being studied.
-
Data Collection:
-
Developmental Effects:
-
At regular intervals, observe the insects for developmental progress.
-
Record the number of larvae that successfully pupate and the number of adults that emerge.
-
Note any morphological abnormalities or the presence of pupal-adult intermediates.
-
Calculate the percentage of adult emergence for each treatment.
-
-
Reproductive Effects:
-
After a set period, remove the parental adults.
-
Continue to incubate the containers for a duration sufficient for the F1 generation to develop.
-
Count the number of F1 progeny (larvae, pupae, or adults) produced in each container.
-
Calculate the average progeny production per female or per container.
-
-
-
Data Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-test) to determine significant differences between the treatment groups and the control.
-
dot
Considerations and Best Practices
-
Species-Specific Diets: The composition of the rearing diet is critical for insect health and development. Always use a diet formulation that is known to be suitable for the specific insect species under investigation. A list of rearing methods for various stored-product insects can be found in specialized literature.
-
Solvent Choice: The solvent used to dissolve this compound should be volatile and non-toxic to the insects once evaporated. Acetone and ethanol are common choices.
-
Control Groups: It is essential to include both a negative control (untreated diet) and a solvent control (diet treated with solvent only) to ensure that any observed effects are due to the this compound and not the solvent.
-
Environmental Conditions: Maintain consistent temperature and humidity throughout the experiment, as these factors can significantly influence insect development and the efficacy of this compound.
-
Safety Precautions: Handle this compound and solvents in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
References
Application Notes and Protocols for S-Methoprene in Cattle Feed for Horn Fly Control
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-Methoprene, a potent insect growth regulator (IGR), is a widely utilized biochemical pesticide for controlling horn flies (Haematobia irritans) in cattle.[1][2] Marketed under trade names such as Altosid® IGR, this compound is administered as a feed-through additive in cattle mineral supplements, blocks, tubs, or as part of a total mixed ration.[3][4] Its unique mode of action disrupts the horn fly life cycle in the manure of treated cattle, preventing the emergence of adult flies and thereby reducing fly populations on pasture.[5] This document provides detailed application notes and experimental protocols for researchers and professionals involved in the study and development of this compound-based products for horn fly control.
Mechanism of Action
This compound is a synthetic analog of the naturally occurring insect juvenile hormone. In horn flies, juvenile hormone regulates metamorphosis. When horn fly larvae are exposed to this compound in the manure of treated cattle, their development is arrested, and they are unable to molt into viable adult flies. This targeted action has a significant impact on horn fly populations without directly affecting adult flies.
Caption: this compound's mode of action in controlling horn flies.
Efficacy and Performance Data
Numerous studies have demonstrated the efficacy of this compound in controlling horn fly populations and its positive impact on cattle performance.
Table 1: Summary of this compound Efficacy Studies
| Metric | Result | Study Reference |
| Horn Fly Population Reduction | Up to 60% lower than control groups during peak season. | Manitoba Beef & Forage Initiatives Study |
| Horn Fly Population Control | Maintained below the economic threshold of 100 flies per side. | Northeast Oklahoma Study (2011) |
| Average Daily Gain (ADG) Increase | 15.8% increase in stocker cattle compared to untreated cattle. | Northeast Oklahoma Study (2011) |
| Weaning Rate | Calves in the treated group had a 20% higher weaning rate as a percentage of dam weight (48% vs. 40%). | Manitoba Beef & Forage Initiatives Study |
| Return on Investment (ROI) | As high as 13:1 with increased weight gains. | Altosid® IGR Data |
Application and Dosage Protocols
For optimal efficacy, this compound should be provided to cattle continuously throughout the horn fly season, beginning before the first appearance of flies.
Table 2: this compound Dosage and Administration
| Parameter | Recommendation |
| Target Consumption Rate | 22.7-45.4 mg of this compound per 100 lbs of body weight per month. |
| Daily Intake Equivalent | Approximately 1.13 mg of this compound per 100 lbs of body weight per day. |
| Feed Formulations | Can be incorporated into loose minerals, protein supplements, tubs, or total mixed rations. |
| Mineral Mix Concentration | Typically 0.010% to 0.014% this compound in loose mineral supplements. |
| Initiation of Treatment | Start 30 days prior to the anticipated start of the fly season. |
| Duration of Treatment | Continue feeding until cold weather restricts horn fly activity. |
Note: Consistent consumption is crucial for the effectiveness of this compound as a feed-through larvicide. Ensure adequate access to the treated feed or mineral supplement for all animals in the herd.
Experimental Protocols
Protocol for Evaluating the Efficacy of this compound in a Pasture Setting
This protocol outlines a typical field study to assess the impact of this compound on horn fly populations and cattle performance.
Objective: To determine the efficacy of a specific this compound feed-through formulation in reducing horn fly populations and improving cattle weight gain.
Materials:
-
Test cattle (e.g., stocker cattle of similar age and weight)
-
Control cattle (untreated)
-
Pastures with a minimum separation of 2 miles between treated and untreated herds to prevent fly migration.
-
This compound-treated mineral or feed supplement
-
Untreated mineral or feed supplement (for the control group)
-
Cattle weighing scales
-
Digital camera with a grid overlay for fly counting
-
Data recording sheets
Procedure:
-
Animal Selection and Allocation:
-
Select a herd of cattle and record individual weights.
-
Randomly assign cattle to a treatment group (receiving this compound) and a control group. Ensure group sizes are statistically relevant.
-
-
Treatment Administration:
-
Provide the treatment group with free-choice access to the this compound-fortified feed or mineral.
-
Provide the control group with a comparable, non-medicated feed or mineral.
-
Monitor and record the consumption of the feed/mineral weekly to ensure targeted intake levels are met.
-
-
Horn Fly Population Monitoring:
-
Weekly, count the number of horn flies on a random sample of 15 animals from each group.
-
Take digital photographs of one side of each sampled animal.
-
Use a grid overlay on the magnified images to facilitate accurate counting of adult flies.
-
Record the average number of flies per side for each group.
-
-
Cattle Performance Measurement:
-
Individually weigh all cattle at the beginning of the study (Day 0) and at regular intervals (e.g., Day 33, Day 68, and Day 86).
-
Calculate the average daily gain (ADG) for each group.
-
-
Data Analysis:
-
Statistically compare the average horn fly counts between the treatment and control groups over the study period.
-
Statistically compare the ADG between the treatment and control groups.
-
Caption: A typical experimental workflow for this compound efficacy trials.
Environmental and Safety Profile
This compound is classified by the EPA as a biochemical pesticide due to its targeted mode of action and favorable safety profile.
Table 3: Environmental Fate and Toxicology of this compound
| Parameter | Finding | Citation |
| Soil Half-Life | Approximately 10 days; degrades to CO2. | |
| Water Half-Life | 30-45 hours in pond water, accelerated by sunlight. | |
| Bioaccumulation | Does not accumulate in the food chain. | |
| Toxicity to Mammals | Extremely low acute toxicity (LD50 in rats > 36,500 mg/kg). Not an oncogen, developmental toxicant, or mutagen. | |
| Impact on Non-Target Insects | Poses little to no threat to beneficial species like dung beetles and pollinators. | |
| Residues | Exempt from the requirement of a tolerance in or on all food commodities when used to control insect larvae. |
Integrated Pest Management (IPM) Considerations
While this compound is highly effective, it should be used as part of a comprehensive Integrated Pest Management (IPM) program for optimal and sustainable horn fly control.
Caption: Logical relationships in an IPM program for horn fly control.
An IPM approach may include:
-
Sanitation: Proper manure management to reduce fly breeding sites.
-
Biological Control: Conservation of natural predators of horn flies, such as dung beetles.
-
Chemical Control: Judicious use of adulticides (e.g., sprays, dusts) at the beginning of the season if adult fly populations are already high, or for supplemental control if needed.
-
Monitoring: Regular monitoring of horn fly populations to assess the effectiveness of the control program and to determine if the economic threshold has been reached.
Conclusion
This compound, when used as a feed-through ingredient in cattle, offers a highly effective, convenient, and environmentally responsible method for controlling horn flies. By understanding its mechanism of action, adhering to proper dosage and application protocols, and integrating its use within a broader IPM strategy, researchers and livestock professionals can significantly mitigate the economic impact of horn flies on cattle production. The experimental protocols provided herein offer a framework for the continued evaluation and optimization of this compound-based technologies.
References
Troubleshooting & Optimization
Technical Support Center: Mechanisms of Insect Resistance to S-Methoprene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying insect resistance to the insect growth regulator, S-Methoprene.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of insect resistance to this compound?
The primary mechanisms of insect resistance to this compound can be broadly categorized into two main types:
-
Metabolic Resistance: This is the most common mechanism and involves the increased detoxification of this compound by various enzyme systems. The primary enzyme families implicated are Cytochrome P450 monooxygenases (P450s), Esterases (ESTs), and Glutathione S-transferases (GSTs). These enzymes metabolize this compound into non-toxic, water-soluble compounds that can be easily excreted.
-
Target-Site Resistance: This mechanism involves alterations in the protein target of this compound, reducing its binding affinity. The primary target of this compound is the Methoprene-tolerant (Met) protein, a key component of the juvenile hormone (JH) receptor complex. Mutations in the Met gene can lead to a less sensitive receptor, thereby conferring resistance.
Q2: How can I determine if my insect population is resistant to this compound?
The standard method for determining resistance is through a dose-response bioassay. This involves exposing a susceptible (reference) strain and the suspected resistant strain of insects to a range of this compound concentrations. The mortality or developmental inhibition is then recorded. The resistance ratio (RR) is calculated by dividing the LC50 (lethal concentration to kill 50% of the population) or IC50 (inhibitory concentration to cause a 50% effect) of the resistant population by that of the susceptible population. An RR value significantly greater than 1 indicates resistance.
Q3: What is the role of the juvenile hormone (JH) signaling pathway in this compound resistance?
This compound is a juvenile hormone analog (JHA) that mimics the action of JH. The JH signaling pathway plays a crucial role in insect development and reproduction. This compound binds to the JH receptor complex, which includes the Methoprene-tolerant (Met) protein, leading to the inappropriate activation of this pathway and subsequent disruption of normal development. In resistant insects with target-site resistance, mutations in Met prevent or reduce the binding of this compound, thus allowing the insect to develop normally even in the presence of the insecticide.
Troubleshooting Guides
Issue 1: High variability in bioassay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent insect age or developmental stage. | Ensure that all insects used in the bioassay are of the same age and developmental stage. Synchronize the rearing of insect colonies to obtain a homogenous population for testing. |
| Improper preparation of this compound solutions. | Prepare fresh serial dilutions of this compound for each bioassay from a certified standard. Use high-purity solvents and ensure complete dissolution. |
| Environmental fluctuations in the laboratory. | Maintain constant temperature, humidity, and photoperiod during the bioassay, as these factors can influence insect metabolism and susceptibility to insecticides. |
| Genetic heterogeneity within the insect strain. | If possible, use an isogenic or inbred insect strain to reduce genetic variability. If using a field-collected population, a larger sample size may be required to obtain reliable data. |
Issue 2: Unable to identify the specific mechanism of resistance.
| Possible Cause | Troubleshooting Step |
| Multiple resistance mechanisms are present. | It is common for insect populations to exhibit multiple resistance mechanisms simultaneously. A multi-pronged approach is necessary. |
| Focusing on only one type of assay. | Combine biochemical assays (to measure enzyme activity) with molecular assays (to detect gene mutations and expression levels). |
| Lack of appropriate synergists in bioassays. | Use synergists in your bioassays to help differentiate between metabolic and target-site resistance. For example, piperonyl butoxide (PBO) inhibits P450s, and S,S,S-tributyl phosphorotrithioate (DEF) inhibits esterases. A significant increase in mortality when a synergist is used suggests the involvement of the inhibited enzyme family in resistance. |
| Target-site mutation is unknown in the studied species. | If no known mutations are found in the Met gene, consider sequencing the entire coding region of the gene in resistant and susceptible individuals to identify novel mutations. |
Quantitative Data Summary
Table 1: Examples of this compound Resistance Ratios and Associated Mechanisms in Different Insect Species
| Insect Species | Resistance Ratio (RR) | Primary Resistance Mechanism(s) |
| Culex quinquefasciatus | 10 to >20,000-fold | P450- and esterase-mediated detoxification |
| Aedes aegypti | Up to 100-fold | P450-mediated detoxification |
| Tribolium castaneum | >1000-fold | Mutations in the Met gene |
| Drosophila melanogaster | >10,000-fold | Mutations in the Met gene |
Experimental Protocols
Protocol 1: this compound Dose-Response Bioassay
-
Insect Rearing: Rear insects under controlled conditions (e.g., 25±1°C, 70±5% relative humidity, 12:12 h light:dark photoperiod).
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Perform serial dilutions to obtain a range of at least 5-7 concentrations that result in mortality between 10% and 90%. A control group with the solvent alone should be included.
-
Exposure: For larval bioassays, add the this compound solutions to the rearing water or diet. For adult bioassays, topical application or impregnated filter paper methods can be used.
-
Data Collection: Record mortality or developmental effects (e.g., failure to pupate or emerge) after a specific period (e.g., 24, 48, or 72 hours).
-
Data Analysis: Use probit analysis to calculate the LC50/IC50 values and their 95% confidence intervals for both the susceptible and resistant strains. Calculate the Resistance Ratio (RR) = LC50 (resistant) / LC50 (susceptible).
Protocol 2: Biochemical Assays for Detoxification Enzymes
-
Enzyme Preparation: Homogenize whole insects or specific tissues (e.g., midgut, fat body) in a suitable buffer on ice. Centrifuge the homogenate to obtain the microsomal fraction (for P450s) and the cytosolic fraction (for esterases and GSTs).
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P450 Activity Assay (e.g., ECOD assay):
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Substrate: 7-ethoxycoumarin.
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Reaction: Measure the O-deethylation of 7-ethoxycoumarin to the fluorescent product 7-hydroxycoumarin.
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Detection: Use a fluorometer to measure the increase in fluorescence over time.
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Esterase Activity Assay (e.g., pNPA assay):
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Substrate: p-nitrophenyl acetate.
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Reaction: Measure the hydrolysis of p-nitrophenyl acetate to the colored product p-nitrophenol.
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Detection: Use a spectrophotometer to measure the increase in absorbance at 405 nm.
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-
GST Activity Assay (e.g., CDNB assay):
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Substrate: 1-chloro-2,4-dinitrobenzene (CDNB) and reduced glutathione (GSH).
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Reaction: Measure the conjugation of CDNB with GSH.
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Detection: Use a spectrophotometer to measure the increase in absorbance at 340 nm.
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Data Analysis: Determine the protein concentration of the enzyme preparations using a standard method (e.g., Bradford assay). Express enzyme activity as nmol of product formed per minute per mg of protein. Compare the enzyme activities between resistant and susceptible strains.
Protocol 3: Molecular Analysis of the Met Gene
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RNA Extraction and cDNA Synthesis: Extract total RNA from individual insects using a commercial kit. Synthesize first-strand cDNA using a reverse transcriptase.
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PCR Amplification: Design primers to amplify the entire coding sequence of the Met gene. Perform PCR using the synthesized cDNA as a template.
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DNA Sequencing: Purify the PCR products and send them for Sanger sequencing.
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Sequence Analysis: Align the nucleotide sequences from resistant and susceptible individuals to identify single nucleotide polymorphisms (SNPs) that result in amino acid changes.
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Quantitative PCR (qPCR): To investigate if the expression level of the Met gene is altered, perform qPCR using gene-specific primers. Normalize the expression data to one or more reference genes.
Visualizations
Caption: Workflow for identifying this compound resistance mechanisms.
Caption: this compound action and target-site resistance pathway.
Caption: Interplay of different this compound resistance mechanisms.
Technical Support Center: Overcoming Photodegradation of S-Methoprene in Field Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the photodegradation of S-Methoprene in field applications.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced efficacy of this compound in sunny conditions. | Photodegradation: this compound is susceptible to degradation by UV radiation from sunlight. | 1. Verify Formulation: Ensure you are using a photostable formulation such as microencapsulated, granular, or briquette forms. 2. Application Timing: Apply this compound during periods of lower UV intensity, such as early morning or late evening. 3. Incorporate a UV Protectant: Consider adding a UV protectant like lignin or soyscreen to your formulation. 4. Increase Application Frequency: If using a less stable formulation, more frequent applications may be necessary to maintain effective concentrations. |
| Inconsistent results between field and laboratory experiments. | Environmental Factors: Sunlight, temperature, and microbial activity in the field can accelerate degradation compared to controlled lab settings. | 1. Environmental Monitoring: Record environmental conditions (UV index, temperature, rainfall) during field trials to correlate with efficacy data. 2. Use of Control Groups: Always include a "no-treatment" control and a "vehicle-only" control in your experimental design. 3. Semi-Field Studies: Bridge the gap between lab and field by conducting experiments in controlled outdoor environments (e.g., microcosms) that allow for some environmental exposure.[1] |
| Difficulty in detecting this compound or its metabolites in collected samples. | Rapid Degradation: The half-life of this compound can be short in field conditions, leading to low concentrations at the time of sampling. Analytical Method Sensitivity: The chosen analytical method may not be sensitive enough to detect low concentrations. | 1. Optimize Sampling Time: Collect samples at shorter intervals after application to capture the degradation kinetics. 2. Improve Analytical Sensitivity: Utilize highly sensitive analytical methods such as LC-MS/MS. Derivatization of the analyte can also improve detection limits. 3. Proper Sample Storage: Store collected samples in dark, cold conditions to prevent further degradation before analysis. |
| Observed resistance in the target insect population. | Sub-lethal Dosing: Photodegradation can lead to sub-lethal concentrations of this compound, which may contribute to the development of resistance. | 1. Ensure Effective Concentration: Use a formulation and application strategy that maintains the required effective concentration for the target pest. 2. Monitor for Resistance: Conduct regular bioassays to monitor the susceptibility of the target population to this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the primary evidence of this compound photodegradation in the field?
A1: The most direct evidence is a faster-than-expected decline in biological efficacy, especially in areas with high sun exposure. This can be confirmed by collecting environmental samples (water, soil, foliage) at various time points post-application and analyzing them for this compound concentration. A rapid decrease in the parent compound, often accompanied by the detection of known photodegradants, is a strong indicator.
Q2: How do different formulations of this compound compare in terms of photostability?
A2: Slow-release formulations offer significantly better protection against photodegradation compared to technical or emulsifiable concentrate formulations. Granules and briquettes physically shield the active ingredient from UV light and release it gradually over time. Microencapsulation provides a protective barrier around the this compound molecule, enhancing its persistence in the presence of sunlight.
Q3: What is the expected half-life of this compound in field conditions?
A3: The half-life of this compound is highly dependent on environmental conditions and the matrix. In soil, particularly under sunlight, the half-life is approximately 10-14 days.[1] In unsterilized pond water exposed to sunlight, the half-life can be as short as 30-45 hours.
Q4: Are there any additives that can be incorporated into formulations to enhance the photostability of this compound?
A4: Yes, incorporating UV protectants into the formulation is a viable strategy. Lignin and soyscreen are two examples of substances that can absorb or block UV radiation, thereby shielding the this compound from degradation. These can be particularly useful for liquid formulations applied as sprays.
Q5: What analytical methods are recommended for quantifying this compound and its degradation products?
A5: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common method for quantifying this compound. For higher sensitivity and specificity, especially for detecting low concentrations of the parent compound and its metabolites in complex environmental matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.
Data Presentation
Table 1: Comparative Efficacy of this compound Formulations Over Time in Semi-Field Conditions
| Formulation | Concentration | Day 3 Efficacy (%) | Day 7 Efficacy (%) | Day 14 Efficacy (%) | Day 21 Efficacy (%) |
| 20% Microcapsule Suspension | 0.1 mL/m² | 100 | 100 | - | - |
| 1% Granules | 9.09 g/m² | 100 | - | >85 | - |
| 4.3% Granules | 2.0 g/m² | 100 | 100 | >85 | 80 |
| Technical Material | 2.0 g/m² | 100 | 100 | - | 76 |
Data synthesized from a study on Anopheles sinensis.[1]
Experimental Protocols
Protocol 1: Evaluation of this compound Photostability on Soil Surfaces (Adapted from OECD 316 Principles)
This protocol outlines a laboratory experiment to assess the photodegradation of this compound on a soil surface under simulated sunlight.
1. Preparation of Soil Plates:
- Select a representative soil type for your field application.
- Apply a thin, uniform layer of the soil onto inert plates (e.g., glass). The layer should be approximately 1-2 mm thick.
- Moisten the soil to a relevant moisture content.
2. Application of this compound:
- Prepare a solution of this compound in a suitable solvent.
- Uniformly apply the this compound solution to the surface of the prepared soil plates. The application rate should mimic the intended field application rate.
- Prepare a set of "dark control" plates by wrapping them in aluminum foil to protect them from light.
3. Irradiation:
- Place the treated soil plates (both light-exposed and dark controls) in a photostability chamber equipped with a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).
- Maintain a constant temperature representative of field conditions.
- Expose the plates to a defined light intensity for a specified duration.
4. Sampling and Extraction:
- At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a set of light-exposed and dark control plates.
- Extract the this compound and its potential degradation products from the soil using an appropriate organic solvent (e.g., methanol or acetonitrile).
5. Analysis:
- Analyze the extracts using a suitable analytical method, such as HPLC-UV or LC-MS/MS, to quantify the concentration of the parent this compound and identify any major photodegradation products.
6. Data Interpretation:
- Calculate the half-life of this compound under both light and dark conditions to determine the extent of photodegradation.
Protocol 2: Quantification of this compound in Water Samples by HPLC-UV
This protocol provides a general procedure for the analysis of this compound in water samples.
1. Sample Preparation (Solid-Phase Extraction - SPE):
- Activate a C18 SPE cartridge by passing methanol followed by deionized water through it.
- Load a known volume of the water sample onto the cartridge.
- Wash the cartridge with deionized water to remove interfering substances.
- Elute the this compound from the cartridge using a small volume of an appropriate organic solvent (e.g., ethyl acetate).
- Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
2. HPLC-UV Analysis:
- Column: C18 reverse-phase column.
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used.
- Flow Rate: Typically 1.0 mL/min.
- Injection Volume: 20 µL.
- Detection: UV detector set at the wavelength of maximum absorbance for this compound (approximately 260 nm).
3. Quantification:
- Prepare a series of standard solutions of this compound of known concentrations.
- Inject the standards to generate a calibration curve (peak area vs. concentration).
- Inject the prepared sample and determine the concentration of this compound by comparing its peak area to the calibration curve.
Visualizations
Caption: this compound Degradation Pathways in the Environment.
Caption: Troubleshooting Workflow for this compound Photodegradation.
References
Optimizing S-Methoprene concentration for different insect species
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-Methoprene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an insect growth regulator (IGR) that mimics the action of juvenile hormone (JH) in insects.[1] It is the biologically active enantiomer of methoprene.[2] Instead of causing immediate death, this compound disrupts the normal developmental processes of insects.[1] It interferes with metamorphosis, preventing larvae from successfully molting into pupae or adults, and can also affect reproduction.[1][2] This ultimately leads to the inability of the insect population to reproduce and sustain itself.
Q2: Which insect species are susceptible to this compound?
This compound is effective against a broad range of insect species, including:
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Diptera: Mosquitoes (Aedes aegypti, Culex pipiens, Anopheles sinensis) and flies.
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Siphonaptera: Fleas (Ctenocephalides felis).
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Coleoptera: Stored-product beetles such as the lesser grain borer (Rhyzopertha dominica) and the red flour beetle (Tribolium castaneum).
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Lepidoptera: Moths.
Q3: At what life stage is this compound most effective?
This compound is most effective when applied during the larval stages of an insect's life cycle. It is not toxic to pupae or adult insects. The application timing is crucial for its success, as it acts on the hormonal regulation of molting and metamorphosis.
Q4: What are the key factors that can influence the efficacy of this compound in my experiments?
Several factors can impact the effectiveness of this compound:
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Temperature: The persistence and efficacy of this compound can be temperature-dependent. For example, in Rhyzopertha dominica, its effectiveness is highest at 24°C and decreases at higher temperatures (28-36°C).
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Substrate/Grain Type: The surface or medium to which this compound is applied can affect its stability and bioavailability. For instance, its persistence is greater on paddy compared to wheat or maize. Similarly, it shows longer residual efficacy on varnished wood than on unsealed concrete.
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Formulation: this compound is available in various formulations, such as emulsifiable concentrates (EC), dusts, granules, and slow-release briquettes. The choice of formulation can affect its release rate and persistence.
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Insect Strain and Resistance: The susceptibility to this compound can vary between different strains of the same insect species. Resistance to this compound has been documented in several insect populations, which can significantly reduce its efficacy.
Troubleshooting Guide
Q1: My this compound application is showing low efficacy or no effect. What are the possible reasons?
If you are observing poor results from your this compound treatment, consider the following troubleshooting steps:
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Incorrect Life Stage: Confirm that you are applying this compound to the larval stage of the target insect. It has minimal to no effect on pupae and adults.
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Sub-optimal Concentration: The concentration used may be too low for the target species or strain. It is crucial to perform dose-response assays to determine the optimal concentration (e.g., LC50 or EC90).
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Environmental Conditions: High temperatures can accelerate the degradation of this compound. Ensure that the experimental conditions are within the optimal range for this compound stability.
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Formulation and Application: The formulation may not be appropriate for your experimental setup. For aquatic environments, slow-release formulations might be more effective. Ensure even application and proper mixing.
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Insect Resistance: The insect population you are working with may have developed resistance to this compound. This is a significant issue, particularly in populations with a history of exposure. Consider testing a known susceptible laboratory strain as a positive control.
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Degradation of this compound Stock: this compound can degrade over time, especially if not stored correctly. Ensure your stock solution is fresh and has been stored according to the manufacturer's instructions (typically in a cool, dark place).
Q2: I am observing inconsistent results across my experimental replicates. What could be the cause?
Inconsistent results can be frustrating. Here are some potential causes and solutions:
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Uneven Application: Ensure that the this compound is evenly distributed in the experimental medium (e.g., water for mosquito larvae, grain for stored-product pests).
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Variation in Insect Age: Use a synchronized population of larvae of the same age and instar for your bioassays. The susceptibility to this compound can vary with larval age.
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Fluctuations in Environmental Conditions: Maintain consistent temperature, humidity, and light conditions across all replicates, as these can affect both the insect's development and the insecticide's stability.
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Cross-contamination: Ensure there is no cross-contamination between different concentration treatments and the control group. Use separate equipment for each concentration.
Q3: How can I determine if my insect population is resistant to this compound?
To assess for resistance, you can perform a dose-response bioassay and compare the results to a known susceptible strain.
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Obtain a Susceptible Strain: Acquire a laboratory strain of the same insect species that has no prior exposure to this compound.
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Conduct Dose-Response Bioassays: Expose both your field-collected or test population and the susceptible strain to a range of this compound concentrations.
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Calculate LC50/EC50 Values: Determine the lethal concentration (LC50) or effective concentration (EC50) that causes 50% mortality or developmental inhibition for both populations.
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Calculate the Resistance Ratio (RR): The resistance ratio is calculated by dividing the LC50 of the test population by the LC50 of the susceptible population (RR = LC50 of test population / LC50 of susceptible population). An RR value significantly greater than 1 indicates resistance.
Q4: What can I do if I confirm this compound resistance in my target insect population?
If you are dealing with a resistant population, you might consider the following strategies:
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Use of Synergists: Piperonyl butoxide (PBO) has been shown to have a synergistic effect with this compound against resistant strains of Rhyzopertha dominica, suggesting the involvement of cytochrome P450s in the resistance mechanism.
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Alternative Insecticides: Consider using an insecticide with a different mode of action.
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Integrated Pest Management (IPM): Combine this compound with other control methods, such as biological control or physical control measures, as part of an IPM strategy.
Data Presentation: this compound Efficacy Data
The following tables summarize the effective concentrations of this compound against various insect species. Note that efficacy can be influenced by factors such as temperature, formulation, and insect strain.
Table 1: Efficacy of this compound against Mosquitoes
| Species | Life Stage | Concentration (ppm) | Effect | Reference |
| Aedes aegypti | Larvae | 0.25 - 25 | Dose-dependent mortality | |
| Anopheles sinensis | Larvae | 0.025 - 0.1 (mL/m²) | 100% efficacy for at least 3 days | |
| Culex pipiens | Larvae | 0.001 - 10,000 (ppb) | Wide range of susceptibility, with some populations showing extreme resistance |
Table 2: Efficacy of this compound against Stored-Product Pests
| Species | Life Stage | Concentration (ppm) | Effect | Reference |
| Rhyzopertha dominica | Larvae | 1 | 100% suppression of F1 progeny | |
| Rhyzopertha dominica | Larvae | 1 - 10 | No F1 adult progeny produced | |
| Tribolium castaneum | Larvae | 0.001 - 0.0165 | Failure to emerge as adult, reduced offspring | |
| Tribolium castaneum | Adults | 1.67 - 66.6 | No reduction in offspring production | |
| Sitophilus oryzae | - | - | Not effectively controlled |
Experimental Protocols
Protocol for Determining the Optimal Concentration of this compound (Dose-Response Bioassay)
This protocol outlines a general procedure for determining the optimal concentration of this compound against a target insect species. It should be adapted based on the specific insect and experimental conditions.
1. Materials
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This compound technical grade or a specific formulation
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Solvent for stock solution (e.g., acetone, ethanol)
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Rearing medium for the target insect (e.g., deionized water for mosquito larvae, untreated wheat for stored-product pests)
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Synchronized population of the target insect larvae (preferably late instar)
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Experimental containers (e.g., glass beakers, petri dishes, jars)
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Incubator or environmental chamber with controlled temperature, humidity, and photoperiod
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Micropipettes and other standard laboratory equipment
2. Preparation of this compound Solutions
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Prepare a high-concentration stock solution of this compound in a suitable solvent.
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Perform serial dilutions of the stock solution to create a range of at least 5-7 test concentrations. The concentration range should be chosen based on literature values or preliminary range-finding experiments to achieve mortalities from >0% to <100%.
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Prepare a control solution containing only the solvent at the same concentration used in the test solutions.
3. Bioassay Procedure (Example for Mosquito Larvae)
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Add a defined volume of rearing medium (e.g., 100 mL of deionized water) to each experimental container.
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Add the appropriate volume of each this compound dilution to the corresponding containers to achieve the desired final concentrations. Add only the solvent to the control containers.
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Gently introduce a known number of late-instar larvae (e.g., 20-25) into each container.
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Set up at least 3-4 replicates for each concentration and the control.
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Place the containers in an environmental chamber with controlled conditions suitable for the insect species.
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Provide a small amount of food for the larvae if necessary.
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Monitor the containers daily and record larval mortality, pupation, and adult emergence. The experiment should continue until all individuals in the control group have either emerged as adults or died.
4. Data Analysis
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For each concentration, calculate the percentage of inhibition of adult emergence (IE%) using the following formula: IE% = 100 - [(Number of emerged adults in treatment / Number of emerged adults in control) x 100]
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Correct for control mortality using Abbott's formula if necessary.
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Use probit analysis to determine the LC50, LC90, and their 95% confidence intervals. This will give you a quantitative measure of the this compound concentration required to achieve a certain level of control.
Mandatory Visualizations
Caption: this compound signaling pathway in insects.
Caption: Workflow for determining optimal this compound concentration.
References
Impact of water quality on S-Methoprene larvicide efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-Methoprene larvicide. The information addresses common issues encountered during experiments related to the impact of water quality on product efficacy.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: Observed this compound efficacy is lower than expected.
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Possible Cause 1: Water Quality Parameters. The chemical and physical properties of the water can significantly impact the stability and bioavailability of this compound.
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Troubleshooting Steps:
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Measure Water pH: this compound's stability can be affected by pH. While most pesticides are more stable in slightly acidic conditions (around pH 5), alkaline conditions can lead to degradation through alkaline hydrolysis[1]. Although this compound is generally less susceptible than organophosphates and carbamates, it is a critical parameter to monitor[1].
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Assess Water Temperature: Higher temperatures can accelerate the degradation of this compound[2]. Conversely, warmer temperatures can sometimes increase the metabolic rate of mosquito larvae, potentially leading to greater uptake of the insecticide[3].
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Evaluate Turbidity and Organic Matter: this compound can adsorb to suspended organic matter, which may reduce its bioavailability to mosquito larvae[4]. However, some studies have found no significant reduction in effectiveness in the presence of high organic content. High turbidity from suspended inorganic particles could also potentially reduce efficacy.
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Check Salinity: The degradation of this compound can be faster in saltwater compared to freshwater.
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-
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Possible Cause 2: this compound Formulation and Application. The formulation and how it is applied can affect its distribution and persistence in the water column.
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Troubleshooting Steps:
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Verify Formulation Type: Different formulations (e.g., liquid, granules, briquets) have different release rates and durations of efficacy. Ensure the chosen formulation is appropriate for the experimental conditions and duration.
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Ensure Proper Agitation and Dilution: For liquid concentrates, proper agitation before dilution is crucial as the active ingredient can separate. Follow the manufacturer's instructions for dilution to ensure a homogenous mixture.
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Confirm Application Rate: Under-dosing will result in suboptimal control. Recalculate and confirm that the correct application rate for the volume of water was used.
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-
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Possible Cause 3: Larval Stage and Species. this compound is an insect growth regulator (IGR) and is most effective during specific larval stages.
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Troubleshooting Steps:
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Confirm Larval Instar: this compound is most effective against late-stage (L3-L4) larvae as it interferes with the final stages of development before pupation. It has minimal to no effect on pupae or adult mosquitoes.
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Consider Species Sensitivity: Different mosquito species can exhibit varying levels of sensitivity to this compound. For instance, Aedes, Anopheles, and Ochlerotatus are generally highly susceptible, while Culex species may be slightly less sensitive.
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-
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Possible Cause 4: Environmental Factors. Sunlight can degrade this compound.
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Troubleshooting Steps:
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Assess Sunlight Exposure: this compound is susceptible to photodecomposition. If experiments are conducted in direct sunlight, this could lead to a rapid loss of efficacy. Consider using UV-blocking containers or conducting experiments under shaded conditions if this is a variable you wish to control.
-
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Problem 2: Inconsistent results across experimental replicates.
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Possible Cause: Variability in Water Source or Larval Batch.
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Troubleshooting Steps:
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Standardize Water Source: Use a consistent source of water for all replicates. If using natural water sources, be aware that the pH and organic content can fluctuate over time.
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Homogenize Larval Population: Ensure that the larvae used in each replicate are from the same cohort and at a similar developmental stage.
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Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound?
A1: this compound is an insect growth regulator that mimics the natural juvenile hormone (JH) in insects. In the later larval stages of a mosquito's life cycle, the natural JH levels decrease, which allows for metamorphosis into a pupa and then an adult. This compound artificially keeps the JH level high, which disrupts this process, leading to morphological deformities and death, typically during the pupal stage. It does not have a direct toxic effect on the larvae.
Q2: How does pH affect this compound efficacy?
Q3: What is the impact of temperature on this compound?
A3: Temperature can influence the degradation rate of this compound, with higher temperatures generally leading to faster breakdown. However, the effect of temperature on efficacy can be complex. Increased temperatures can also increase the metabolic rate of mosquito larvae, which might lead to a greater uptake of the larvicide.
Q4: Does organic matter in the water affect this compound's performance?
A4: The presence of organic matter can have a variable effect. This compound may adsorb to organic particles, which could reduce its availability to the larvae. However, some field studies have shown that high organic content does not necessarily reduce the effectiveness of this compound.
Q5: How long does this compound persist in water?
A5: The persistence of this compound in water is generally short, with a half-life that can range from less than a day to about a week under normal environmental conditions due to photolytic and microbial degradation. However, the use of slow-release formulations like briquets or pellets can extend its presence and efficacy for 30 to 150 days.
Q6: Can resistance to this compound develop in mosquito populations?
A6: Yes, resistance to this compound has been documented in field-collected mosquito populations, with some showing extremely high levels of resistance. This highlights the importance of resistance monitoring and management strategies, such as rotating larvicides with different modes of action.
Data Presentation
Table 1: Impact of Water Salinity on this compound Half-Life at 4.5°C
| Water Type | This compound Half-Life (days) |
| Freshwater | ~100 |
| Saltwater | 35 |
Source: Adapted from Pree and Stewart (1975) as cited in Te Whatu Ora (2023)
Table 2: Persistence of this compound in Various Environmental Conditions
| Environment | Half-Life | Conditions |
| Pond Water | 30-40 hours | Initial concentrations of 0.001-0.01 mg/L |
| Pond Water | < 1 day to 1 week | Normal environmental conditions |
| Sandy Loam Soil | ~10 days | Aerobic conditions |
| On Alfalfa | < 2 days | - |
| On Rice | < 1 day | - |
Source: Adapted from various sources
Experimental Protocols
Protocol 1: Laboratory Bioassay for this compound Efficacy
This protocol is a generalized procedure based on common methodologies for testing IGRs.
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Preparation of Test Containers:
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Use glass or plastic containers of a standard size.
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Add a defined volume of dechlorinated tap water or water from a specific source to each container.
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Add a small amount of granulated rabbit food or a similar nutrient source to each container to serve as food for the larvae.
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Preparation of this compound Solutions:
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Prepare a stock solution of this compound using the technical grade active ingredient or a commercial formulation.
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Perform serial dilutions to create the desired working concentrations.
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Experimental Setup:
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For each concentration of this compound, set up at least three replicate containers.
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Establish a control group with at least three replicates containing only water and the nutrient source.
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With a pipette, introduce a known number of late 3rd or early 4th instar mosquito larvae (e.g., 50) into each container.
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Observation and Data Collection:
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Examine the test containers every 24 hours.
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Record the number of dead larvae and pupae.
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As pupae form, transfer them to a separate container with clean, untreated water to observe adult emergence.
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Record the number of successfully emerged adults and the number of pupae that fail to emerge or die during the process.
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-
Data Analysis:
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Calculate the percent inhibition of emergence (IE) using the following formula: IE (%) = 100 - [(T/C) x 100] Where T is the percentage of adult emergence in the treated group and C is the percentage of adult emergence in the control group.
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According to WHO guidelines, the test should be discarded if adult emergence in the control group is below 80%.
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Mandatory Visualizations
Caption: this compound's mode of action disrupts mosquito development.
Caption: Workflow for a standard this compound laboratory bioassay.
Caption: Troubleshooting logic for low this compound efficacy.
References
- 1. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 2. ccme2.vsmdev.ca [ccme2.vsmdev.ca]
- 3. Temperature and time of host-seeking activity impact the efficacy of chemical control interventions targeting the West Nile virus vector, Culex tarsalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tewhatuora.govt.nz [tewhatuora.govt.nz]
Addressing cross-resistance between S-Methoprene and other pesticides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating cross-resistance between the insect growth regulator S-Methoprene and other pesticides.
Troubleshooting Guides
This section addresses common issues encountered during this compound resistance and cross-resistance experiments.
Issue 1: Inconsistent mortality rates in this compound bioassays.
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Question: My dose-response bioassays with this compound are showing highly variable mortality rates between replicates, even with a susceptible insect strain. What could be the cause?
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Answer: Inconsistent mortality in this compound bioassays can stem from several factors related to its mode of action as an insect growth regulator (IGR). Unlike neurotoxic insecticides, this compound disrupts metamorphosis, and its effects are most pronounced during specific developmental windows.[1][2][3]
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Improper Timing of Application: this compound is most effective when applied to late-stage larvae.[1][3] Exposing larvae at different developmental stages within the same replicate can lead to varied responses. Ensure your larval population is synchronized in age.
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Formulation and Bioavailability: this compound is a lipophilic compound and can adhere to the surfaces of testing containers, reducing its bioavailability in aqueous solutions. Consider using glassware treated with a silanizing reagent to minimize this effect. The formulation of this compound (e.g., technical grade vs. commercial product) can also impact its solubility and stability in your assay medium.
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Environmental Conditions: Temperature and humidity can influence insect development rates and, consequently, the window of susceptibility to this compound. Maintain consistent environmental conditions throughout the experiment.
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Dietary Factors: The diet provided to larvae can affect their development and detoxification enzyme activity, potentially influencing their susceptibility to this compound. Ensure a standardized diet is used across all experimental groups.
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Issue 2: Unexpected survival in a known this compound-resistant strain when testing for cross-resistance to a different pesticide.
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Question: I have an this compound-resistant insect strain, but when I test it against a pyrethroid, I'm not seeing the expected level of cross-resistance. Why might this be?
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Answer: The absence of expected cross-resistance can be as informative as its presence. It suggests that the primary mechanism of this compound resistance in your strain may be specific and not confer resistance to the other pesticide.
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Target-Site Specificity: Resistance to this compound can be due to mutations in the Methoprene-tolerant (Met) gene, which encodes the juvenile hormone receptor. This is a highly specific mechanism and is unlikely to confer resistance to insecticides with different target sites, such as pyrethroids that target voltage-gated sodium channels.
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Metabolic Enzyme Specificity: While metabolic resistance through detoxification enzymes like cytochrome P450s (P450s) and esterases can cause cross-resistance, the specific enzymes upregulated in your this compound-resistant strain may not efficiently metabolize the pyrethroid . Different P450s have varying substrate specificities.
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Lack of Prior Exposure: The insect population's history of insecticide exposure plays a crucial role in shaping its resistance profile. If the population has not been exposed to pyrethroids, it may not have selected for resistance mechanisms that are effective against them.
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Issue 3: Difficulty in interpreting synergist assay results.
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Question: I performed a synergist assay with piperonyl butoxide (PBO) on my this compound-resistant strain, but the results are ambiguous. How can I better interpret them?
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Answer: Synergist assays are crucial for identifying the role of metabolic enzymes in resistance. PBO is a classic inhibitor of P450s.
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Significant Increase in Mortality: If pre-exposure to PBO significantly increases the mortality of your resistant strain when subsequently exposed to this compound, it strongly indicates that P450-mediated detoxification is a primary resistance mechanism.
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No Change in Mortality: If PBO has no effect, it suggests that P450s are not significantly involved in the observed resistance. The resistance mechanism is more likely target-site insensitivity or another class of detoxification enzymes not inhibited by PBO.
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Slight Increase in Mortality: A marginal increase in mortality could indicate that P450s play a secondary role in resistance, or that the PBO concentration or exposure time was suboptimal. It is also possible that other detoxification enzyme families, such as esterases, are involved. To investigate this, you could use an esterase inhibitor like S,S,S-tributyl phosphorotrithioate (DEF).
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Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of cross-resistance between this compound and other pesticides?
A1: Cross-resistance between this compound and other pesticides is primarily driven by two mechanisms:
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Enhanced Metabolic Detoxification: This is the most common mechanism. Upregulation of detoxification enzymes, particularly cytochrome P450 monooxygenases (P450s) and esterases, can lead to the breakdown of this compound and other structurally unrelated insecticides. This can result in cross-resistance to pyrethroids, organophosphates, and neonicotinoids.
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Target-Site Insensitivity: This mechanism involves mutations in the target protein of the insecticide. For this compound, this is the Methoprene-tolerant (Met) gene product, a juvenile hormone receptor. This type of resistance is highly specific to juvenile hormone analogs and is less likely to cause cross-resistance to insecticides with different modes of action.
Q2: My this compound-resistant mosquito population shows resistance to Lysinibacillus sphaericus (Ls). How is this possible when their modes of action are so different?
A2: This is a documented and surprising case of unidirectional cross-resistance. While the exact mechanism is still under investigation, it is hypothesized to be a non-specific resistance mechanism. This compound resistance may lead to physiological changes in the insect, such as alterations in the gut microbiome or the peritrophic matrix, which could interfere with the action of Ls toxins. Importantly, selection with Ls does not appear to confer resistance to this compound.
Q3: How can I design an experiment to definitively test for cross-resistance between this compound and a neonicotinoid in my insect population?
A3: A robust experimental design would involve the following steps:
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Establish Baseline Susceptibility: Determine the LC50 (lethal concentration to kill 50% of the population) for both this compound and the neonicotinoid in a known susceptible strain of the same insect species.
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Characterize Your Field Population: Determine the LC50 for both insecticides in your field-collected or lab-selected resistant population.
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Calculate Resistance Ratios (RRs): For each insecticide, divide the LC50 of the resistant population by the LC50 of the susceptible population. An RR value greater than 1 indicates resistance.
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Perform Synergist Assays: Use synergists like PBO (for P450s) and DEF (for esterases) on the resistant strain with both this compound and the neonicotinoid. A significant increase in mortality with a synergist points to the involvement of that enzyme class in resistance to that specific insecticide.
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Molecular Analysis (Optional but Recommended): Sequence the Met gene in your resistant population to check for mutations associated with target-site resistance. Also, perform qPCR to quantify the expression levels of candidate detoxification genes (P450s and esterases).
Q4: What are the implications of this compound cross-resistance for pest management strategies?
A4: Cross-resistance significantly complicates insecticide resistance management. If a population is resistant to this compound due to enhanced metabolic detoxification, it may also be resistant to other classes of insecticides, limiting control options. Therefore, it is crucial to:
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Monitor Resistance: Regularly monitor insect populations for resistance to this compound and other insecticides.
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Rotate Insecticides: Use a rotation of insecticides with different modes of action to reduce selection pressure for any single resistance mechanism.
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Use Integrated Pest Management (IPM): Combine chemical control with non-chemical methods like source reduction and biological control to manage pest populations sustainably.
Data Presentation
Table 1: Cross-Resistance Profile of an this compound Selected Strain of Culex quinquefasciatus
| Insecticide Class | Active Ingredient | Resistance Ratio (RR) |
| Juvenile Hormone Analog | This compound | 57.4 - 168.3 |
| Microbial Larvicide | Lysinibacillus sphaericus | 77.5 - 220.5 |
Data synthesized from a study on a laboratory-selected strain after 30 generations of this compound pressure.
Table 2: Efficacy of this compound against Temephos-Resistant Aedes aegypti Populations
| Population Origin | Temephos RR90 | This compound RR90 |
| Natal, Brazil | 24.4 | Low |
| Macapá, Brazil | 13.3 | Low |
| Jardim América, Brazil | 15.8 | Low |
This table indicates that existing resistance to the organophosphate temephos does not necessarily confer significant cross-resistance to this compound.
Experimental Protocols
Protocol 1: Larval Bioassay for this compound Susceptibility
This protocol is adapted from standard WHO guidelines for larval bioassays.
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Preparation of Test Solutions:
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Prepare a stock solution of technical grade this compound in a suitable solvent (e.g., acetone or ethanol).
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Perform serial dilutions of the stock solution to create a range of at least five test concentrations.
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For each concentration, add a specific volume of the diluted stock solution to a beaker containing a known volume of dechlorinated water to achieve the final target concentration. Include a control group with only the solvent and a negative control with only water.
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Insect Rearing and Selection:
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Use late 3rd or early 4th instar larvae from a synchronized cohort.
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For each replicate, place 20-25 larvae into a beaker containing the test solution.
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Use at least four replicates per concentration and for the controls.
-
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Incubation and Observation:
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Maintain the beakers at a constant temperature (e.g., 25-27°C) and a 12:12 light:dark photoperiod.
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Provide a small amount of larval food.
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Monitor daily for mortality and pupation. The endpoint for this compound is the inhibition of adult emergence. Continue observation until all individuals in the control group have emerged as adults or died.
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Data Analysis:
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Calculate the percentage of emergence inhibition for each concentration, corrected for control mortality using Abbott's formula if necessary.
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Perform probit analysis to determine the LC50 and LC95 values with their 95% confidence intervals.
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Mandatory Visualizations
Caption: Mechanisms of this compound resistance and cross-resistance.
Caption: Experimental workflow for investigating cross-resistance.
References
S-Methoprene Technical Support Center: Enhancing Experimental Cost-Effectiveness
Welcome to the technical support center for S-Methoprene, designed for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental protocols, improve cost-effectiveness, and achieve reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic insect growth regulator (IGR) that mimics the natural juvenile hormone (JH) in insects.[1][2][3] It does not directly kill insects but disrupts their life cycle by preventing larvae from molting into adults, thus halting reproduction.[1][2] This targeted action makes it a biochemical pesticide with a favorable safety profile for non-target organisms.
Q2: What are the common formulations of this compound available for research?
A2: this compound is available in various formulations to suit different experimental needs, including emulsifiable concentrates, microcapsule suspensions, granules, pellets, and slow-release briquettes. The choice of formulation can impact the duration of efficacy and suitability for different environments.
Q3: Why am I observing low efficacy in my this compound experiments?
A3: Several factors can contribute to reduced efficacy:
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Insect Resistance: Resistance to this compound has been documented in some insect populations, such as Culex pipiens. Mechanisms can include increased metabolic detoxification, decreased absorption, or target-site mutations.
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Improper Timing of Application: this compound is most effective when applied during the larval stages of insect development. It has minimal to no effect on pupae or adult insects.
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Environmental Degradation: this compound can be rapidly degraded by sunlight (photodegradation) and microorganisms in soil and water. Its half-life in soil is approximately 10-14 days and can be as short as 30-45 hours in pond water exposed to sunlight.
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Incorrect Concentration: Using a concentration that is too low may not be sufficient to inhibit adult emergence effectively. Conversely, excessively high concentrations may not be cost-effective.
Q4: How can I mitigate the degradation of this compound in my experiments?
A4: To minimize degradation, consider the following:
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Use of Slow-Release Formulations: Briquettes and granular formulations are designed to release this compound slowly over time, providing longer residual control.
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Protect from UV Light: When preparing stock solutions or conducting aqueous experiments, protect the solutions from direct sunlight.
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Follow Formulation-Specific Guidelines: Different formulations have varying stability. Adhere to the manufacturer's instructions for storage and handling.
Q5: Are there concerns about this compound affecting non-target organisms in my experiments?
A5: this compound is considered a targeted pesticide because it mimics a hormone specific to insects. It is generally considered safer for non-target organisms, including mammals, birds, and fish, compared to broad-spectrum insecticides. However, some studies have investigated its potential effects on amphibians, though research suggests that at typical field concentrations, the risk of developmental toxicity is low.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent results between experimental replicates. | - Uneven application of this compound.- Variability in the developmental stage of test insects.- Inconsistent environmental conditions (e.g., temperature, light exposure). | - Ensure thorough mixing and uniform application of the treatment solution.- Synchronize the age of the insect larvae at the start of the experiment.- Maintain consistent temperature, humidity, and light conditions across all replicates. |
| High mortality in control groups. | - Contamination of rearing media or equipment.- Unhealthy starting population of insects.- Stressful environmental conditions. | - Use sterile equipment and fresh, uncontaminated rearing media.- Source insects from a healthy, established colony.- Optimize rearing conditions (temperature, diet, density) for the specific insect species. |
| No observable effect even at high concentrations. | - High levels of insect resistance.- Application to a non-susceptible life stage (pupa or adult).- Degradation of the this compound stock solution. | - Test a susceptible reference strain to confirm the activity of your this compound stock.- If resistance is suspected, consider rotating with an insecticide that has a different mode of action.- Apply the treatment during the larval stage.- Prepare fresh stock solutions and store them protected from light. |
Experimental Protocols
Protocol: Mosquito Larvicide Bioassay for this compound Efficacy
This protocol is adapted from established guidelines for testing the susceptibility of mosquito larvae to insect growth regulators.
1. Materials:
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This compound technical grade material or formulated product
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Acetone or ethanol (for dissolving technical grade this compound)
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Dechlorinated or distilled water
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Late 3rd or early 4th instar mosquito larvae from a laboratory colony or field collection
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250 mL beakers or cups
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Pipettes
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Small fishnet or strainer
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Larval rearing food (e.g., fish food flakes, yeast extract)
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Emergence cages
2. Preparation of Test Solutions:
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Prepare a stock solution of this compound. If using technical grade material, dissolve it in a suitable solvent like acetone to create a high-concentration stock. For formulated products, follow the manufacturer's dilution instructions.
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Perform serial dilutions of the stock solution with dechlorinated water to achieve the desired range of test concentrations. It is recommended to use at least five concentrations to determine a dose-response relationship.
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Prepare a control solution containing only dechlorinated water and, if used, the same concentration of solvent as in the treatment solutions.
3. Bioassay Procedure:
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Add 100 mL of dechlorinated water to each beaker.
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Introduce 20-25 late 3rd or early 4th instar larvae into each beaker.
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Add a small amount of larval food to each beaker.
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Pipette the appropriate amount of each this compound dilution into the corresponding labeled beakers to achieve the final test concentrations. Gently stir to ensure even distribution.
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Set up at least four replicates for each concentration and the control.
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Maintain the beakers at a constant temperature (e.g., 25-27°C) and a consistent photoperiod.
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Observe the larvae daily and record mortality. Remove any dead larvae.
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Continue observation until all surviving individuals in the control group have emerged as adults or died.
4. Data Analysis:
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Calculate the percentage of emergence inhibition (IE%) for each concentration using the following formula: IE% = 100 - ((Number of emerged adults in treatment / Number of initial larvae in treatment) / (Number of emerged adults in control / Number of initial larvae in control)) * 100
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If control mortality is between 5% and 20%, correct the data using Abbott's formula.
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Use probit analysis to determine the IE50 and IE90 values (the concentrations that inhibit the emergence of 50% and 90% of the adults, respectively).
Data Presentation
Table 1: Efficacy of this compound Formulations Against Anopheles sinensis Larvae
| Formulation | Concentration | Efficacy (Inhibition of Emergence) | Duration of >85% Efficacy |
| 20% Microcapsule Suspension | 0.025 - 0.1 mL/m² | 100% | At least 3 days |
| 1% Granules | 9.09 g/m² | >85% | At least 14 days |
| 4.3% Granules | 2.0 g/m² | >85% | At least 14 days |
Data synthesized from a study on Anopheles sinensis under semi-field conditions.
Table 2: Resistance Ratios of Field-Collected Culex pipiens to this compound
| Population Location | History of this compound Use | Resistance Ratio (RR) Range |
| Chicago, IL area | Extensive | 2.33 to 1010.52 |
| Wisconsin | Limited | Not detected |
Resistance Ratio (RR) is the IE50 of the field population divided by the IE50 of a susceptible laboratory strain. An RR > 10 is considered high resistance. Data from a 2024 study.
Visualizations
Caption: this compound's mechanism of action in an insect larva.
Caption: A typical workflow for an this compound larvicide bioassay.
References
Technical Support Center: Enhancing the Residual Activity of S-Methoprene Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with S-Methoprene formulations. Our goal is to help you enhance the residual activity and achieve reliable results in your studies.
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Rapid Loss of this compound Activity in Aqueous Environments
Question: My this compound formulation is losing its biological activity much faster than expected in my aqueous-based experiments. What could be the cause?
Answer: Rapid degradation of this compound in aqueous environments is a common issue and can be attributed to several factors:
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Photodegradation: this compound is susceptible to degradation by ultraviolet (UV) light. If your experimental setup is exposed to direct sunlight or artificial UV light, the active ingredient will break down quickly. In field conditions, the half-life of this compound in unsterilized pond water can be as short as 30-45 hours, and sunlight exposure further accelerates this degradation.
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Hydrolysis: The stability of this compound can be influenced by the pH of the water. While this compound is relatively stable, extremes in pH can lead to hydrolysis, breaking down the molecule and reducing its efficacy. Generally, a neutral pH of 6-7 is ideal for the stability of most pesticides.[1]
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Microbial Degradation: Microorganisms present in non-sterile water can metabolize this compound, leading to a loss of activity. This is a significant route of dissipation in natural environments like pond water.
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Water Quality: The presence of high concentrations of salts, organic matter, and suspended solids in the water can also negatively impact the stability and availability of this compound.[2] For instance, high levels of cations (Ca²⁺, Mg²⁺, Fe³⁺, Na⁺) in "hard" water can interact with the insecticide molecule, potentially rendering it inactive.[2]
Solutions:
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Control Light Exposure: Conduct experiments under controlled lighting conditions, avoiding direct sunlight or UV sources. Use amber-colored glassware or cover your experimental containers with aluminum foil to protect the formulation from light.
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Buffer the pH: Monitor and adjust the pH of your water to a neutral range (6-7) to minimize hydrolysis.
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Use Sterile Water: For laboratory experiments, use autoclaved or filtered-sterilized water to eliminate microbial degradation as a variable.
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Characterize Water Source: If using environmental water, analyze its quality (pH, hardness, organic content) to understand its potential impact on your formulation.
Issue 2: Inconsistent Results in Residual Activity Bioassays
Question: I am getting highly variable and inconsistent results when testing the residual activity of my this compound formulation on different surfaces. Why is this happening?
Answer: Inconsistent bioassay results can be frustrating and can stem from several experimental variables:
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Surface Type: The type of surface to which the this compound formulation is applied can significantly affect its residual activity. Porous surfaces like concrete may absorb the active ingredient, making it less available to the target insects. In contrast, non-porous surfaces like tile or metal may lead to faster photodegradation due to greater surface exposure. Studies have shown that the survival of insect larvae can be greater on concrete compared to wood and tile surfaces treated with methoprene.[3]
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Application Inconsistency: Uneven application of the formulation onto the test surfaces will result in variable doses and, consequently, inconsistent biological responses.
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Environmental Conditions: Temperature and humidity can influence the stability and release rate of this compound from the formulation. High temperatures can accelerate degradation and evaporation.
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Insect Variability: The age and health of the test insects can impact their susceptibility to this compound. Using larvae of different instars or unhealthy individuals can lead to variable mortality rates. For mosquito bioassays, it is common to use late 3rd or early 4th instar larvae.
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Low Mortality in Controls: If you observe high mortality in your control group (untreated), it can skew your results. This could be due to improper handling of the insects, contamination, or unsuitable rearing conditions. Control mortality should ideally be below 5-10%; if it is higher, the results may need to be adjusted using Abbott's formula or the experiment repeated.
Solutions:
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Standardize Surfaces: Use consistent and well-characterized surfaces for your bioassays. If testing on different surfaces is the goal, ensure each surface type is replicated sufficiently.
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Calibrate Application Equipment: Ensure your application equipment (e.g., sprayer, pipette) is calibrated to deliver a consistent and uniform dose of the formulation to each surface.
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Control Environmental Conditions: Conduct bioassays in a controlled environment with stable temperature and humidity.
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Synchronize Test Insects: Use a synchronized cohort of healthy, same-age insects for your experiments.
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Optimize Insect Handling: Follow standardized protocols for rearing and handling your test insects to minimize stress and mortality in the control groups.
Issue 3: Poor Formulation Stability and Shelf-Life
Question: My this compound formulation is showing signs of degradation (e.g., phase separation, crystallization) during storage. How can I improve its stability?
Answer: Formulation stability is crucial for maintaining the efficacy of this compound. Instability can be caused by:
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Incompatible Excipients: The inactive ingredients (excipients) in your formulation can interact with this compound, leading to its degradation. For example, certain surfactants or solvents may not be compatible with the active ingredient.
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Improper Storage Conditions: Exposure to high temperatures, light, or humidity during storage can accelerate the degradation of this compound and the breakdown of the formulation matrix.
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Inadequate Packaging: The packaging material may not provide sufficient protection from environmental factors, or it may interact with the formulation.
Solutions:
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Excipient Compatibility Studies: Conduct pre-formulation studies to ensure the compatibility of all excipients with this compound.
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Optimize Storage Conditions: Store the formulation in a cool, dark, and dry place as recommended.
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Select Appropriate Packaging: Use packaging that protects the formulation from light and moisture. For liquid formulations, glass or chemically resistant plastic containers are often suitable.
Frequently Asked Questions (FAQs)
1. How can I enhance the residual activity of my this compound formulation?
Enhancing the residual activity of this compound formulations often involves protecting the active ingredient from environmental degradation. Key strategies include:
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Microencapsulation: Encapsulating this compound in a polymer shell can protect it from UV light and microbial degradation, allowing for a slower, controlled release of the active ingredient.
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Granular and Briquette Formulations: These solid, slow-release formulations are designed to release this compound over an extended period, which is particularly useful in aquatic environments for mosquito control. The release from these formulations is primarily due to the erosion and breakdown of the carrier in water.
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Use of UV Protectants: Incorporating UV-absorbing compounds into the formulation can help shield this compound from photodegradation.
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Adjuvants and Synergists: Adding adjuvants can improve the adhesion and spreading of the formulation on surfaces, while synergists can enhance the biological activity of this compound.
2. What are the main degradation pathways for this compound?
This compound primarily degrades through two main pathways:
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Photodegradation: Exposure to sunlight, particularly UV radiation, is a major cause of this compound degradation.
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Microbial Degradation: Microorganisms in soil and water can metabolize this compound, breaking it down into inactive metabolites.
3. How does the type of formulation affect the residual activity of this compound?
The formulation type plays a critical role in the residual activity of this compound.
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Emulsifiable Concentrates (EC): These liquid formulations are easy to apply but may have a shorter residual life due to the rapid evaporation of the solvent and direct exposure of the active ingredient to environmental factors.
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Granules (GR) and Briquettes: These are solid, controlled-release formulations that provide extended residual activity by slowly releasing this compound over time. They are particularly effective in aquatic environments for mosquito control.
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Microencapsulated (CS) Formulations: These formulations consist of this compound encapsulated within a protective polymer shell, offering protection from degradation and providing a sustained release.
4. What are the key parameters to consider when conducting a bioassay to evaluate the residual activity of this compound?
When conducting a residual activity bioassay, it is crucial to control for variables that could affect the results. Key parameters include:
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Test Species and Life Stage: Use a relevant and standardized insect species and life stage (e.g., late 3rd or early 4th instar mosquito larvae).
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Environmental Conditions: Maintain consistent temperature, humidity, and photoperiod throughout the experiment.
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Substrate/Surface: Use a consistent and relevant substrate for the application of the formulation.
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Dose-Response Range: Test a range of concentrations to determine the lethal concentration (e.g., LC₅₀, LC₉₀) or inhibition of emergence (IE₅₀, IE₉₀).
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Controls: Always include a negative control (untreated) and, if possible, a positive control (a formulation with known activity).
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Replication: Use a sufficient number of replicates for each treatment to ensure statistical validity.
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Observation Period: Monitor the insects for an appropriate duration to observe the full effect of the insect growth regulator, which may not cause immediate mortality but rather affects development. For this compound, this often involves monitoring until the control group has emerged as adults.
5. How can I troubleshoot my HPLC analysis of this compound?
Common issues in the HPLC analysis of this compound include poor peak shape, retention time shifts, and low sensitivity. Here are some troubleshooting tips:
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Poor Peak Shape (Tailing or Fronting):
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Cause: Column degradation, mismatched pH between sample solvent and mobile phase, or column overload.
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Solution: Use a guard column to protect the analytical column, ensure the sample solvent is compatible with the mobile phase, and inject a smaller sample volume or concentration.
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Retention Time Shifts:
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Cause: Inconsistent mobile phase composition, temperature fluctuations, or a leak in the system.
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Solution: Prepare fresh mobile phase daily, use a column oven to maintain a constant temperature, and check for leaks in the pump, injector, and fittings.
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Low Sensitivity:
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Cause: Detector lamp aging, incorrect wavelength setting, or a contaminated flow cell.
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Solution: Replace the detector lamp if it has exceeded its lifespan, ensure the detector is set to the optimal wavelength for this compound (around 265 nm), and flush the flow cell with an appropriate solvent.
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Quantitative Data Summary
The following tables summarize quantitative data on the residual activity of this compound formulations from various studies.
Table 1: Residual Activity of Granular this compound Formulations Against Mosquito Larvae
| Formulation | Concentration (ppm AI) | Target Species | Duration of >80% Inhibition of Emergence | Reference |
| Granular | 0.02 | Aedes aegypti | Variable (<6 weeks) | |
| Granular | 0.05 | Aedes aegypti | Variable (<6 weeks) | |
| Granular | 0.2 | Culex quinquefasciatus | < 1 week | |
| Granular | 0.4 | Culex quinquefasciatus | ~1 week (84% inhibition) | |
| 1% Granules | 9.09 g/m² | Anopheles sinensis | At least 14 days (>85% control) | |
| 4.3% Granules | 2.0 g/m² | Anopheles sinensis | At least 14 days (>85% control) |
Table 2: Efficacy of this compound Formulations on Different Surfaces Against Flour Beetles
| Formulation | Application Rate (mg AI/m²) | Surface | Target Species | % Adult Emergence (at 4 weeks) | Reference |
| Emulsifiable Concentrate | 3.0 | Concrete | Tribolium castaneum | 0.0 ± 0.0 | |
| Emulsifiable Concentrate | 3.0 | Concrete | Tribolium confusum | 11.7 ± 3.0 | |
| Emulsifiable Concentrate | 3.0 | Tile | Tribolium castaneum | 0.0 ± 0.0 | |
| Emulsifiable Concentrate | 3.0 | Tile | Tribolium confusum | 1.7 ± 1.1 | |
| Emulsifiable Concentrate | 3.0 | Wood | Tribolium castaneum | 0.0 ± 0.0 | |
| Emulsifiable Concentrate | 3.0 | Wood | Tribolium confusum | 3.3 ± 1.5 |
Experimental Protocols
Protocol 1: Evaluation of this compound Residual Activity on Various Surfaces
This protocol outlines a method to assess the residual efficacy of this compound formulations on different surfaces against a target insect, such as the red flour beetle (Tribolium castaneum).
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Preparation of Test Surfaces:
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Select representative surfaces (e.g., concrete, wood, tile) and cut them into uniform sizes (e.g., 10 cm x 10 cm).
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Clean the surfaces thoroughly and allow them to dry completely.
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Formulation Application:
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Prepare the this compound formulation according to the desired concentration.
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Using a calibrated sprayer, apply a uniform volume of the formulation to each test surface to achieve the target application rate (e.g., 3.0 mg AI/m²).
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Prepare untreated control surfaces by spraying with the solvent/carrier only.
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Allow the treated surfaces to dry completely in a well-ventilated area, protected from light.
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Bioassay:
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Place each treated and control surface in a separate bioassay arena (e.g., a petri dish with fluon-coated sides to prevent escape).
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Introduce a known number of late-stage larvae (e.g., 20) of the target insect onto each surface.
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Provide a small amount of food for the larvae.
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Maintain the bioassay arenas under controlled environmental conditions (e.g., 27°C, 60% RH).
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Data Collection and Analysis:
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Monitor the arenas daily and record the number of emerged adults, pupae, and dead larvae.
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Continue monitoring until all insects in the control group have either emerged as adults or died.
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Calculate the percentage of adult emergence for each treatment and control.
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Correct for control mortality using Abbott's formula if necessary.
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Analyze the data statistically to determine the effect of the surface type on the residual activity of the this compound formulation.
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Protocol 2: Photostability Testing of this compound Formulations
This protocol is adapted from the ICH Q1B guidelines for photostability testing and is tailored for this compound formulations.
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Sample Preparation:
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Prepare the this compound formulation to be tested.
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For liquid formulations, place a known volume in a transparent container (e.g., quartz cuvette).
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For solid formulations, spread a thin, uniform layer on a suitable surface (e.g., a petri dish).
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Prepare "dark" control samples by wrapping identical sample containers in aluminum foil.
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Light Exposure:
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Place the test samples and dark controls in a photostability chamber equipped with a light source that provides a combination of visible and UV light (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).
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The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
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Sample Analysis:
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At predetermined time intervals, withdraw samples from both the light-exposed and dark control groups.
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Analyze the concentration of this compound in each sample using a validated stability-indicating HPLC method.
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Also, observe the samples for any physical changes such as color change, precipitation, or phase separation.
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Data Analysis:
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Calculate the percentage degradation of this compound in the light-exposed samples compared to the dark controls.
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Plot the degradation of this compound over time to determine its photostability profile.
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Mandatory Visualization
Caption: this compound's mechanism of action, mimicking juvenile hormone to disrupt insect metamorphosis.
Caption: A typical experimental workflow for evaluating the residual activity of this compound formulations.
Caption: A logical diagram illustrating potential causes and solutions for low residual activity of this compound.
References
- 1. Development of a HPLC/Tandem-MS Method for the Analysis of the Larvicides Methoprene, Hydroprene, and Kinoprene at Trace Levels Using Diels–Alder Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of water quality on insecticides stability [eajbsf.journals.ekb.eg]
- 3. Residual Activity of Methoprene and Novaluron as Surface Treatments to Manage the Flour Beetles, Tribolium castaneum and Tribolium confusum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing the Impact of S-Methoprene on Beneficial Insect Populations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the impact of S-Methoprene on beneficial insect populations during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an insect growth regulator (IGR) that functions as a juvenile hormone (JH) analog.[1] Instead of causing immediate death through direct toxicity, it mimics the natural juvenile hormone in insects, disrupting their development.[1][2] This interference prevents immature insects from successfully molting into reproductive adults, ultimately leading to their death during the pupal stage.[3][4] Consequently, it is most effective against the larval stages of insects and is not toxic to adults.
Q2: Why is it crucial to minimize the impact of this compound on beneficial insects?
A2: Beneficial insects, including pollinators, predators, and parasitoids, are integral to ecosystem health and agricultural productivity. Pollinators are essential for the reproduction of many plant species, including food crops. Predators and parasitoids help to naturally control pest populations. The indiscriminate use of insecticides can harm these non-target organisms, leading to reduced crop yields, decreased biodiversity, and potential ecological imbalances.
Q3: Is this compound considered safe for all beneficial insects?
A3: this compound is generally considered to have low toxicity to adult bees and is often described as "nontoxic" in this context. However, its effects can vary significantly depending on the insect species, life stage, and the concentration of this compound used. For example, while it may have minimal impact on adult honey bees, it can negatively affect the development of dung beetle larvae at higher concentrations. Some aquatic invertebrates are also highly sensitive to this compound.
Q4: What are the primary ways to mitigate the non-target effects of this compound in a research setting?
A4: The primary mitigation strategies involve:
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Targeted Application: Applying this compound at a time and in a manner that maximizes exposure to the target pest's larval stage while minimizing contact with beneficial insects.
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Appropriate Formulation: Choosing a formulation (e.g., slow-release briquettes, granules, or liquid) that is suitable for the target environment and minimizes drift and runoff. Slow-release formulations can reduce the acute risk to non-target aquatic organisms.
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Concentration Control: Using the lowest effective concentration of this compound to achieve the desired experimental outcome while reducing the risk to non-target species.
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Environmental Considerations: Being aware of the rapid degradation of this compound in sunlight and water, which can be used to manage its persistence in the experimental environment.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Problem 1: Unexpected mortality or developmental issues in non-target predatory beetles (e.g., Carabidae, Staphylinidae).
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Possible Cause A: High Concentration. The concentration of this compound may be too high, leading to off-target effects. Some predatory beetles, particularly in their larval stages, may be susceptible to the developmental disruption caused by this compound.
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Troubleshooting Steps:
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Review the literature for the known sensitivity of the specific beetle species to this compound.
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Conduct a dose-response experiment to determine the no-observed-effect concentration (NOEC) for the beneficial beetle species.
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If possible, reduce the concentration of this compound in your main experiment to a level below the toxic threshold for the non-target beetles.
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Possible Cause B: Contaminated Food or Water Source. The food or water provided to the predatory beetles may have been inadvertently contaminated with this compound.
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Troubleshooting Steps:
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Ensure that all food and water sources for your beneficial insects are stored separately from this compound and handled with dedicated equipment.
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Routinely test food and water sources for this compound residues if contamination is suspected.
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Problem 2: Reduced pollination efficiency or abnormal bee behavior observed in proximity to this compound application.
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Possible Cause A: Sublethal Effects. While this compound is generally considered to have low toxicity to adult bees, sublethal effects on behavior, such as foraging and navigation, can occur, especially with chronic exposure.
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Troubleshooting Steps:
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Minimize direct contact of foraging bees with this compound-treated surfaces or resources.
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If possible, conduct experiments at times when bees are less active.
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Consider using physical barriers to separate the experimental area from bee foraging zones.
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Possible Cause B: Formulation-Related Issues. Some formulations may contain adjuvants or other ingredients that are repellent or toxic to bees.
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Troubleshooting Steps:
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Review the safety data sheet (SDS) for the specific this compound formulation being used to identify any potentially harmful inert ingredients.
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If possible, test the effects of the formulation's vehicle (without this compound) on bee behavior as a control.
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Problem 3: Inconsistent or unexpected results in this compound efficacy trials.
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Possible Cause A: Environmental Degradation. this compound degrades rapidly in the presence of sunlight and in water. This can lead to a lower-than-expected effective concentration in your experiment.
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Troubleshooting Steps:
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If conducting aqueous bioassays, be aware of the half-life of this compound under your specific lighting and water conditions.
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Consider using slow-release formulations for longer-term studies to maintain a consistent concentration.
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If possible, analytically measure the concentration of this compound in your experimental medium over time.
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Possible Cause B: Insect Life Stage. this compound is primarily effective against larval stages and is not toxic to pupae or adults.
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Troubleshooting Steps:
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Ensure that the target insects are in the appropriate larval stage at the time of this compound application.
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Synchronize the life stages of your experimental insects to ensure consistent results.
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Possible Cause C: Resistance. Resistance to this compound has been documented in some insect populations.
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Troubleshooting Steps:
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If working with field-collected insects, consider the possibility of pre-existing resistance.
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Include a susceptible reference strain in your bioassays to assess the level of resistance in your target population.
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Data Presentation
Table 1: Effects of this compound on Beneficial Dung Beetle (Onthophagus taurus) Development
| This compound Concentration (ppm in manure) | Effect on Brood Ball Production | Effect on Progeny Survival | Effect on Progeny Size (Pronotal Width) | Reference |
| 0.08 | No significant effect | No significant effect | No significant effect | |
| 0.45 | No significant hindrance | Not reported | Not reported | |
| 4.5 | Significantly reduced | Significantly reduced | Significantly smaller |
Table 2: Acute Toxicity of this compound to Various Non-Target Aquatic Organisms
| Organism | Life Stage | LC50 (Concentration to kill 50%) | Exposure Time | Reference |
| Freshwater Shrimp | Not specified | > 0.1 ppb | Not specified | |
| Estuarine Mud Crabs | Not specified | > 0.0001 ppb | Not specified | |
| Damselfly, Beetle, Tadpole | Immature and Adult | > 900 ppb | 24 and 48 hours | |
| Dragonfly | Nymph and Larvae | Not affected up to 1,000 ppb | Not specified | |
| Moina macrocopa (Freshwater Cladoceran) | Not specified | 0.51 mg/L | 24 hours | |
| Moina macrocopa (Freshwater Cladoceran) | Not specified | 0.34 mg/L | 48 hours |
Experimental Protocols
Protocol 1: Assessing the Impact of this compound on Dung Beetle Brood Ball Production and Progeny Development (Adapted from studies on Onthophagus taurus)
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Preparation of Treated Manure:
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Obtain fresh cattle manure free of any insecticide residues.
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Prepare different concentrations of this compound (e.g., 0.08, 0.45, and 4.5 ppm) by thoroughly mixing the required amount of technical grade this compound with the manure. A control group with untreated manure should also be prepared.
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-
Experimental Setup:
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Use individual containers (e.g., plastic tubs) for each replicate.
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Add a layer of moist, sandy soil to the bottom of each container.
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Place a pre-weighed amount of the treated or untreated manure in each container.
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Introduce a pair of adult Onthophagus taurus (one male, one female) into each container.
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Data Collection:
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After a set period (e.g., 7-10 days), remove the adult beetles.
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Carefully excavate the soil and count the number of brood balls produced in each container.
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Store the brood balls in individual containers with moist soil for incubation.
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Monitor the brood balls for the emergence of new adult beetles. Record the number of emerged beetles to determine progeny survival.
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Measure the pronotal width of the emerged beetles as an indicator of size.
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-
Statistical Analysis:
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Use appropriate statistical tests (e.g., ANOVA) to compare the number of brood balls, progeny survival, and progeny size among the different this compound concentrations and the control.
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Mandatory Visualizations
Caption: Simplified signaling pathway of Juvenile Hormone (JH) and its analog, this compound.
References
- 1. Effects of the insect growth regulator (S)-methoprene on survival and reproduction of the freshwater cladoceran Moina macrocopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. littlefireants.com [littlefireants.com]
- 3. Juvenile Hormone (JH) Esterase of the Mosquito Culex quinquefasciatus Is Not a Target of the JH Analog Insecticide Methoprene | PLOS One [journals.plos.org]
- 4. beyondpesticides.org [beyondpesticides.org]
Strategies to mitigate the development of S-Methoprene resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments related to S-Methoprene resistance.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the efficacy of this compound in our insect colony. How can we confirm if this is due to resistance?
A1: A decrease in efficacy can be the first sign of resistance. To confirm this, you should perform a dose-response bioassay to determine the concentration of this compound required to inhibit the emergence of 50% (IE₅₀) and 90% (IE₉₀) of your test population. This data should be compared to a known susceptible strain of the same species. A significant increase in the IE₅₀ or IE₉₀ values in your colony compared to the susceptible strain indicates the development of resistance. Resistance Ratios (RR), calculated by dividing the IE value of the test population by that of the susceptible strain, are a standard metric. High levels of resistance (RR > 10) are a strong indicator.[1]
Q2: What are the primary mechanisms of resistance to this compound?
A2: Insects can develop resistance to this compound through several mechanisms:
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Target-Site Resistance: This involves mutations in the gene encoding the Methoprene-tolerant (Met) protein, which is the receptor for juvenile hormone and its analogs like this compound.[2][3][4] These mutations can reduce the binding affinity of this compound to its target.[3] In some cases, resistance can even result from the complete absence of the Met gene product, as the gene is not essential for viability.
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Metabolic Resistance: This is a common mechanism where insects exhibit increased activity of detoxification enzymes, such as cytochrome P450 monooxygenases (P450s), esterases (ESTs), and glutathione S-transferases (GSTs). These enzymes metabolize this compound into inactive forms before it can reach its target site.
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Penetration Resistance: This involves alterations in the insect's cuticle, making it less permeable to the insecticide and reducing its uptake.
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Behavioral Resistance: Insects may develop behaviors to avoid contact with the insecticide, such as altered resting or oviposition sites.
Q3: Our experiments suggest metabolic resistance. How can we identify the specific enzyme family involved?
A3: Synergist bioassays are a valuable tool for implicating specific enzyme families. Synergists are chemicals that inhibit the activity of these detoxification enzymes. By exposing the resistant insects to a synergist prior to or along with this compound, you can observe if the resistance is overcome.
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Piperonyl butoxide (PBO) is a known inhibitor of P450 monooxygenases.
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S,S,S-tributyl phosphorotrithioate (DEF) can be used to inhibit esterase activity.
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Diethyl maleate (DEM) is an inhibitor of glutathione S-transferases.
A significant increase in mortality or a decrease in the IE₅₀ value when this compound is combined with a specific synergist suggests the involvement of the corresponding enzyme family in the resistance mechanism.
Q4: We have confirmed high levels of this compound resistance. What are our options for mitigation in a laboratory or small-scale setting?
A4: Once resistance is confirmed, several strategies can be employed:
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Rotation with other Insecticides: The most common strategy is to rotate this compound with insecticides that have different modes of action. This reduces the selection pressure for this compound resistance.
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Use of Synergists: If metabolic resistance is identified, incorporating a synergist like PBO into your control strategy can restore the efficacy of this compound.
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Introduction of Susceptible Individuals: In a contained population, introducing individuals from a susceptible strain can help to dilute the frequency of resistance genes.
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Fitness Cost Exploitation: this compound resistance can sometimes be associated with fitness costs, such as reduced fecundity or longer development times, in the absence of the insecticide. Removing the selection pressure (i.e., stopping the use of this compound) may lead to a gradual decline in the frequency of resistant individuals in the population.
Q5: Can resistance to this compound confer cross-resistance to other insecticides?
A5: Yes, cross-resistance is a significant concern.
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Cross-resistance to other IGRs: Resistance to this compound can lead to cross-resistance to other juvenile hormone analogs like pyriproxyfen, as they share a similar mode of action.
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Unexpected Cross-Resistance: More concerning is the documented unidirectional cross-resistance to insecticides with entirely different modes of action. For example, this compound-resistant Culex quinquefasciatus have shown cross-resistance to the microbial larvicide Lysinibacillus sphaericus (formerly Bacillus sphaericus) and Spinosad. However, resistance to L. sphaericus does not appear to confer resistance to this compound.
Troubleshooting Guides
Troubleshooting Inconsistent Bioassay Results
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High variability in mortality/emergence inhibition between replicates. | Inconsistent larval age or developmental stage. | Ensure all larvae used in the bioassay are of the same instar (e.g., late 3rd or early 4th instar) and have been reared under identical conditions (temperature, diet, density). |
| Inaccurate this compound concentrations. | Prepare fresh serial dilutions for each bioassay. Use calibrated pipettes and high-purity solvents. Store stock solutions properly (e.g., at 4°C in amber glass vials). | |
| This compound binding to test containers. | For some species and test conditions, pre-treating glassware with a silanizing reagent can prevent the adherence of methoprene to the container surfaces. | |
| High control mortality (>10%). | Unhealthy larval population. | Review rearing conditions. Ensure proper nutrition, water quality, and lack of overcrowding or disease. |
| Contamination of test containers or water. | Use clean, sterile containers for each replicate. Use distilled or deionized water for dilutions. | |
| No dose-response relationship observed (i.e., mortality is similar across a wide range of concentrations). | Extreme resistance in the test population. | Expand the range of concentrations tested to much higher levels. |
| Degradation of this compound. | This compound can degrade under certain conditions (e.g., UV light). Conduct bioassays under controlled lighting conditions. Prepare fresh solutions. |
Data Presentation
Table 1: Reported this compound Resistance Ratios (RR) in Mosquito Species
| Species | Location | RR₅₀ | RR₉₀ / RR₉₅ | Reference |
| Culex pipiens | Chicago, IL, USA | > 1000 | - | |
| Culex quinquefasciatus | Southern California, USA | 7.0 - 8.8 | - | |
| Aedes aegypti | Brazil | Low resistance | 1.8 - 2.6 (RR₉₀) | |
| Ochlerotatus nigromaculis | Fresno, CA, USA | Several thousand-fold | Several thousand-fold | |
| Aedes taeniorhynchus | Indian River County, FL, USA | - | Significant resistance at LC₉₅ |
Note: Resistance Ratios are typically calculated relative to a susceptible laboratory strain. RR > 10 is generally considered high resistance.
Table 2: Effects of Synergists on this compound Efficacy in Resistant Strains
| Insect Species | Synergist | Effect | Implicated Resistance Mechanism | Reference |
| Ochlerotatus nigromaculis | PBO, S,S,S-tributyl phosphorotrithioate | Little to no synergistic effect | Resistance not primarily mediated by P450s or carboxylesterases | |
| Aedes aegypti | PBO | Increased mortality with permethrin (pyrethroid) | P450-mediated metabolic resistance |
Note: Data on synergist effects specifically with this compound is limited in the provided search results. The Aedes aegypti example is for a different insecticide but illustrates the principle.
Experimental Protocols
Protocol 1: this compound Larval Bioassay (WHO-based Method)
This protocol is adapted from standard methodologies for assessing insecticide susceptibility in mosquito larvae.
Objective: To determine the concentration of this compound that inhibits the emergence of 50% (IE₅₀) and 95% (IE₉₅) of a larval population.
Materials:
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Technical grade this compound
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High-purity acetone (or another suitable solvent)
-
Distilled or deionized water
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Glass or disposable bioassay cups (e.g., 250 ml beakers or paper cups)
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Late 3rd or early 4th instar larvae of the insect species being tested
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Larval food (e.g., fish food, yeast extract)
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Emergence cages or fine mesh to cover cups
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Incubator or environmental chamber with controlled temperature and photoperiod
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Pipettes and glassware for serial dilutions
Procedure:
-
Preparation of Stock Solution: Prepare a 1% or 0.1% stock solution of this compound in the chosen solvent. Store appropriately.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to create a range of at least 5-7 test concentrations. The concentration range should be chosen to produce mortality or emergence inhibition between 10% and 95%. A preliminary range-finding test may be necessary.
-
Bioassay Setup:
-
For each concentration, set up at least 3-4 replicate cups.
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Add a defined volume of water (e.g., 100 ml) to each cup.
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Add 1 ml of the appropriate this compound dilution to each treatment cup. Add 1 ml of solvent to the control cups.
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Gently stir the water in each cup.
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-
Introduction of Larvae:
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Using a dropper or pipette, add a known number of larvae (e.g., 20-25) to each cup.
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Add a small amount of larval food to each cup.
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-
Incubation:
-
Cover the cups with mesh or place them in emergence cages to prevent escaped adults.
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Incubate at a constant temperature (e.g., 25-27°C) and photoperiod (e.g., 12:12 L:D).
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-
Data Collection:
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Monitor the cups daily. Record larval and pupal mortality.
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Continue monitoring until all individuals in the control group have either emerged as adults or died.
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Count the number of successfully emerged adults in each cup.
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-
Data Analysis:
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Calculate the percentage of emergence inhibition for each concentration, correcting for control mortality using Abbott's formula if control mortality is between 5% and 20%.
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Corrected % Inhibition = [1 - (T/C)] * 100, where T is the proportion of emerged adults in the treatment and C is the proportion of emerged adults in the control.
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-
Use probit analysis to calculate the IE₅₀ and IE₉₅ values and their 95% confidence intervals.
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Calculate the Resistance Ratio (RR) by dividing the IE value of the test population by the IE value of a known susceptible strain.
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Mandatory Visualizations
Caption: this compound signaling pathway and points of resistance.
References
- 1. Extreme resistance to this compound in field-collected Culex pipiens (Diptera: Culicidae) across the Chicago, IL region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Resistance to juvenile hormone and an insect growth regulator in Drosophila is associated with an altered cytosolic juvenile hormone-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insecticide resistance resulting from an absence of target-site gene product - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of S-Methoprene and Pyriproxyfen on Mosquito Larvae: A Guide for Researchers
This guide provides a detailed comparison of the insect growth regulators (IGRs) S-Methoprene and pyriproxyfen, focusing on their efficacy against various mosquito larvae. The information is intended for researchers, scientists, and drug development professionals involved in vector control studies.
Executive Summary
Both this compound and pyriproxyfen are juvenile hormone analogs that disrupt the metamorphosis of mosquito larvae, preventing their emergence into adults.[1][2][3] However, extensive research demonstrates that pyriproxyfen generally exhibits superior activity and longer residual effectiveness at lower concentrations compared to this compound against a wide range of mosquito species.
A comprehensive study directly comparing granular formulations of the two IGRs found that pyriproxyfen caused significantly higher levels of initial and residual emergence inhibition in species such as Aedes aegypti, Aedes albopictus, Anopheles quadrimaculatus, and Culex nigripalpus.[4][5] In many cases, pyriproxyfen achieved complete inhibition of adult emergence for several weeks, even at low concentrations of 0.02 ppm. This compound, at similar rates, showed more variable and generally lower efficacy. For instance, Culex quinquefasciatus and Aedes albopictus were found to be the most tolerant to this compound.
A meta-analysis of numerous studies further supports the higher potency of pyriproxyfen, showing it to be active at approximately a 10-fold lower concentration than this compound at the IE50 (Inhibition of Emergence 50%) level across Aedes aegypti, Aedes albopictus, and Culex pipiens complex mosquitoes.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound and pyriproxyfen from comparative studies.
Table 1: Emergence Inhibition (%) of Mosquitoes Exposed to this compound and Pyriproxyfen in Laboratory Bioassays
| Mosquito Species | Treatment (ppm AI) | Week 1 | Week 2 | Week 3 | Week 4 | Week 5 | Week 6 |
| Aedes aegypti | |||||||
| This compound 0.02 | 85.7 | 78.3 | 65.0 | 45.7 | 32.3 | 22.3 | |
| This compound 0.05 | 93.7 | 88.3 | 75.0 | 60.3 | 48.7 | 35.0 | |
| Pyriproxyfen 0.02 | 100 | 100 | 100 | 98.7 | 95.0 | 91.3 | |
| Pyriproxyfen 0.05 | 100 | 100 | 100 | 100 | 100 | 100 | |
| Aedes albopictus | |||||||
| This compound 0.02 | 39.3 | 25.0 | 15.7 | 8.3 | 2.0 | 0.0 | |
| This compound 0.05 | 44.3 | 32.7 | 21.0 | 12.3 | 5.7 | 1.3 | |
| Pyriproxyfen 0.02 | 98.7 | 95.0 | 90.3 | 85.7 | 78.3 | 70.0 | |
| Pyriproxyfen 0.05 | 100 | 100 | 98.7 | 96.3 | 92.7 | 88.3 | |
| Anopheles quadrimaculatus | |||||||
| This compound 0.02 | 95.0 | 88.7 | 79.7 | 65.0 | 48.3 | 30.0 | |
| This compound 0.05 | 100 | 98.7 | 88.3 | 78.8 | 65.0 | 45.7 | |
| Pyriproxyfen 0.02 | 100 | 100 | 100 | 100 | 100 | 91.3 | |
| Pyriproxyfen 0.05 | 100 | 100 | 100 | 100 | 100 | 100 | |
| Culex quinquefasciatus | |||||||
| This compound 0.2 | 75.0 | 62.3 | 48.7 | 35.0 | 21.3 | 10.0 | |
| This compound 0.4 | 84.0 | 72.7 | 58.3 | 42.7 | 28.0 | 15.3 | |
| Pyriproxyfen 0.1 | 100 | 100 | 98.7 | 95.0 | 90.3 | 85.7 | |
| Pyriproxyfen 0.2 | 100 | 100 | 100 | 100 | 98.7 | 96.3 |
Data extracted from Nayar et al., 2002.
Table 2: Combined Effect Inhibition of Emergence (IE) Values from Meta-Analysis
| Mosquito Species | Insect Growth Regulator | IE50 (ppb) | 95% CI | IE90 (ppb) | 95% CI |
| Aedes aegypti | This compound | 0.505 | 0.353 - 0.723 | 2.809 | 1.889 - 4.179 |
| Pyriproxyfen | 0.053 | 0.041 - 0.068 | 0.301 | 0.211 - 0.428 | |
| Aedes albopictus | This compound | 1.818 | 0.941 - 3.513 | 9.081 | 4.316 - 19.106 |
| Pyriproxyfen | 0.155 | 0.089 - 0.269 | 0.812 | 0.407 - 1.621 | |
| Culex pipiens complex | This compound | 0.428 | 0.287 - 0.638 | 2.411 | 1.572 - 3.700 |
| Pyriproxyfen | 0.048 | 0.036 - 0.064 | 0.268 | 0.187 - 0.384 |
Data from Ma et al., 2023.
Experimental Protocols
The following is a generalized experimental protocol for a larval mosquito bioassay to assess the efficacy of IGRs, based on standard methodologies.
1. Mosquito Rearing:
-
Mosquito larvae (late third or early fourth instar) from a susceptible laboratory colony are used.
-
Larvae are reared under controlled conditions of temperature (25-28°C), humidity, and photoperiod (e.g., 12:12 light:dark).
-
Larvae are provided with a standard diet, such as finely ground fish food, yeast extract, or rabbit pellets.
2. Preparation of Test Solutions:
-
Stock solutions of this compound and pyriproxyfen are prepared using technical grade or formulated products, typically dissolved in an appropriate solvent like acetone.
-
Serial dilutions are made to achieve the desired test concentrations.
3. Bioassay Procedure:
-
A specified number of late third or early fourth instar larvae (e.g., 20-25) are placed in beakers or cups containing a standard volume of deionized or dechlorinated water.
-
The appropriate volume of the test solution is added to each replicate to achieve the target concentration.
-
Untreated controls (with and without the solvent) are included in each assay.
-
Each concentration and control are replicated multiple times (typically 3-5).
-
Larvae are provided with a small amount of food during the exposure period.
4. Data Collection and Analysis:
-
The bioassay containers are monitored daily until all individuals have either emerged into adults or died.
-
The number of dead larvae, dead pupae, and successfully emerged adults are recorded for each replicate.
-
Mortality in the controls should not exceed a certain threshold (e.g., 10-20%). If it does, the data may need to be corrected using Abbott's formula or the experiment repeated.
-
The percentage of emergence inhibition (EI) is calculated for each concentration.
-
Dose-response data are analyzed using probit analysis to determine the lethal concentrations (e.g., LC50, LC90) or emergence inhibition concentrations (e.g., IE50, IE90).
Mandatory Visualization
The following diagrams illustrate the mechanism of action of juvenile hormone analogs and a typical experimental workflow.
Caption: Signaling pathway of juvenile hormone analogs.
Caption: Generalized experimental workflow for IGR bioassays.
References
- 1. Molecular action of pyriproxyfen: Role of the Methoprene-tolerant protein in the pyriproxyfen-induced sterilization of adult female mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRISPR-Cas9 Genome Editing Uncovers the Mode of Action of Methoprene in the Yellow Fever Mosquito, Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of pyriproxyfen in control of Aedes mosquitoes: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sumivector.com [sumivector.com]
- 5. Effectiveness and residual activity comparison of granular formulations of insect growth regulators pyriproxyfen and this compound against Florida mosquitoes in laboratory and outdoor conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Low Toxicity of S-Methoprene to Avian Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the avian toxicity of S-Methoprene, an insect growth regulator, with other commonly used insecticides. The data presented is supported by experimental findings from standardized toxicity studies. This document aims to offer an objective resource for evaluating the environmental safety profile of this compound, particularly concerning its impact on avian species.
Comparative Avian Toxicity Data
The following table summarizes the acute oral and dietary toxicity of this compound and selected alternative insecticides in key avian species. The data is presented as LD50 (median lethal dose) for acute oral toxicity and LC50 (median lethal concentration) for dietary toxicity. Lower values indicate higher toxicity.
| Insecticide | Chemical Class | Species | Acute Oral LD50 (mg/kg bw) | 5-Day Dietary LC50 (ppm) |
| This compound | Insect Growth Regulator | Mallard duck (Anas platyrhynchos) | >2000[1] | >10,000[1] |
| Bobwhite quail (Colinus virginianus) | Not Available | >10,000[1] | ||
| Chicken (Gallus gallus domesticus) | >4640[1] | Not Available | ||
| Chlorpyrifos | Organophosphate | Mallard duck (Anas platyrhynchos) | 112 | 180[2] |
| Bobwhite quail (Colinus virginianus) | 108 | 423 | ||
| Chicken (Gallus gallus domesticus) | 32 | Not Available | ||
| Permethrin | Pyrethroid | Mallard duck (Anas platyrhynchos) | >9800 | Not Available |
| Bobwhite quail (Colinus virginianus) | >2000 | Not Available | ||
| Chicken (Gallus gallus domesticus) | >3000 | Not Available | ||
| Imidacloprid | Neonicotinoid | Mallard duck (Anas platyrhynchos) | 282.8 | >5000 |
| Bobwhite quail (Colinus virginianus) | 152 | 2225 |
Experimental Protocols
The toxicological data presented in this guide are derived from standardized studies adhering to internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). These protocols are designed to ensure data quality, consistency, and reliability.
Avian Acute Oral Toxicity Test (OECD Guideline 223)
This test is designed to determine the median lethal dose (LD50) of a substance after a single oral administration.
-
Test Animals: Typically, a gallinaceous species (e.g., Northern bobwhite quail) and a waterfowl species (e.g., Mallard duck) are used. Birds are at least 16 weeks old.
-
Procedure:
-
Acclimation: Birds are acclimated to laboratory conditions for at least two weeks.
-
Fasting: Birds are fasted for a minimum of 15 hours before dosing.
-
Dosing: The test substance is administered as a single dose directly into the crop or proventriculus via gavage or gelatin capsule.
-
Dose Levels: A range-finding study is often conducted to determine the appropriate dose levels for the definitive test, which typically includes at least five dose levels and a control group.
-
Observation Period: Birds are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days post-dosing.
-
-
Endpoint: The primary endpoint is the LD50, calculated using appropriate statistical methods (e.g., probit analysis). Observations of sublethal effects are also recorded.
Avian Dietary Toxicity Test (OECD Guideline 205)
This study evaluates the toxicity of a substance when administered to birds in their diet over a short period.
-
Test Animals: Similar to the acute oral test, quail and duck species are commonly used. Birds are typically 10 to 17 days old at the start of the test.
-
Procedure:
-
Acclimation: Birds are acclimated to the test environment and diet.
-
Exposure Period: Birds are provided with a diet containing the test substance at various concentrations for five consecutive days.
-
Post-Exposure Observation: This is followed by a minimum of a three-day observation period where birds are fed an untreated diet.
-
Dose Levels: The study usually consists of at least five treatment concentrations and a control group.
-
Observations: Mortality, signs of toxicity, body weight, and food consumption are recorded daily.
-
-
Endpoint: The main endpoint is the median lethal concentration (LC50), which is the concentration of the test substance in the diet that is lethal to 50% of the test birds.
Avian Reproduction Test (OECD Guideline 206)
This long-term study assesses the potential effects of a substance on the reproductive capabilities of birds.
-
Test Animals: Mature, reproductively active birds (e.g., Bobwhite quail, Mallard duck) are used.
-
Procedure:
-
Pre-exposure Period: Birds are acclimated and brought into breeding condition.
-
Exposure Period: The test substance is administered in the diet for a period of not less than 20 weeks, encompassing egg-laying, incubation, and hatching.
-
Reproductive Parameters: Key endpoints measured include egg production, eggshell thickness, number of cracked eggs, fertility, hatchability, and the survival and growth of offspring.
-
Parental Effects: Adult mortality, body weight, and food consumption are also monitored.
-
-
Endpoint: The No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC) for reproductive and parental parameters are determined.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for an avian acute oral toxicity study, as outlined by OECD Guideline 223.
Conclusion
The compiled data indicates that this compound exhibits a significantly lower acute and dietary toxicity profile in avian species compared to organophosphate and neonicotinoid insecticides. The LD50 and LC50 values for this compound are consistently in the highest (least toxic) categories. While pyrethroids like permethrin also show low acute oral toxicity, this compound's mode of action as an insect growth regulator, which is more specific to insects, provides an additional layer of safety for non-target vertebrates like birds. Chronic feeding studies have also indicated no reproductive effects in birds from this compound exposure. This comprehensive toxicological profile validates the low toxicity of this compound to avian species, positioning it as a more environmentally benign alternative for insect control in areas with sensitive bird populations.
References
S-Methoprene vs. Traditional Insecticides: A Comparative Guide for Flea Control
This guide provides a detailed, objective comparison of S-Methoprene, an insect growth regulator, and traditional adulticidal insecticides for the control of the cat flea, Ctenocephalides felis. It is intended for researchers, scientists, and professionals in drug development, offering a summary of performance data, mechanisms of action, and relevant experimental methodologies.
Mechanisms of Action
The fundamental difference between this compound and traditional insecticides lies in their mode of action. This compound disrupts the flea life cycle, while traditional adulticides target the nervous system of adult fleas.
This compound: Insect Growth Regulator (IGR)
This compound is a juvenile hormone analogue (JHA).[1] It mimics the action of the naturally occurring juvenile hormone (JH) in insects, which is essential for regulating development.[2][3] By maintaining high levels of a JH mimic, this compound prevents flea eggs from hatching and inhibits the metamorphosis of larvae into pupae and subsequently into adults.[4][5] This action effectively breaks the flea life cycle but does not kill existing adult fleas.
The signaling pathway involves this compound binding to an intracellular receptor, a protein known as "Methoprene-tolerant" (Met). This complex then enters the cell nucleus and induces the expression of the Krüppel homolog 1 (Kr-h1) gene. The Kr-h1 protein acts as an anti-metamorphic factor, repressing the genes necessary for metamorphosis and ensuring the insect remains in an immature state.
Caption: this compound's mechanism of action via the Juvenile Hormone pathway.
Traditional Insecticides: Neurotoxins
Traditional insecticides used for flea control are primarily adulticides that act as neurotoxins. They provide rapid relief by killing the biting adult fleas already present on the host.
Fipronil (Phenylpyrazole Class): Fipronil is a broad-spectrum insecticide that non-competitively blocks GABA-gated and glutamate-gated chloride channels in the insect's central nervous system. This blockage prevents the influx of chloride ions, leading to neuronal hyperexcitation, paralysis, and death. Fipronil exhibits selective toxicity, binding with a much higher affinity to insect GABA receptors than to mammalian ones.
Caption: Fipronil's mechanism of action on the flea's nervous system.
Pyrethrins and Pyrethroids: This class of insecticides targets the voltage-gated sodium channels along the axons of nerve cells. They bind to the channels and modify their gating properties, delaying their closure. This leads to a prolonged influx of sodium ions, causing repetitive nerve discharges, which results in paralysis and death of the flea. While naturally derived pyrethrins are generally safe for most mammals, synthetic pyrethroids (e.g., permethrin) are notably toxic to felines.
References
Assessing the Impact of S-Methoprene on Freshwater Invertebrate Communities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the insect growth regulator S-Methoprene with alternative larvicides, focusing on their respective impacts on freshwater invertebrate communities. The information presented is collated from a range of experimental studies to assist researchers in evaluating the environmental safety and efficacy of these mosquito control agents.
Executive Summary
This compound is a widely used mosquito larvicide that functions as a juvenile hormone analog, disrupting the normal development of insects.[1] While effective in controlling mosquito populations, its application in freshwater ecosystems raises concerns about its impact on non-target invertebrate species. This guide synthesizes available data to compare the effects of this compound with other larvicides, such as Bacillus thuringiensis israelensis (Bti) and pyriproxyfen, on the health and structure of freshwater invertebrate communities.
Comparative Toxicity Data
The following tables summarize the acute and chronic toxicity of this compound and alternative larvicides on various freshwater invertebrates. Lethal Concentration (LC50) values represent the concentration of a substance that is lethal to 50% of the test organisms over a specified period. No-Observed-Effect-Concentration (NOEC) and Lowest-Observed-Effect-Concentration (LOEC) are also provided where available.
Table 1: Acute Toxicity of this compound to Freshwater Invertebrates
| Invertebrate Species | Test Duration | LC50 / EC50 | Reference |
| Daphnia magna (Water Flea) | 48 hours | 0.34 mg/L | [2] |
| Daphnia magna (Water Flea) | 48 hours | >900 ppb | [3] |
| Moina macrocopa (Water Flea) | 48 hours | 0.34 mg/L | [2] |
| Freshwater Shrimp | 48 hours | >100 mg/L | [4] |
| Estuarine Mud Crab | 96 hours | >0.1 mg/L | |
| Chironomid Larvae | - | Affected at concentrations for mosquito control |
Table 2: Comparative Acute Toxicity of Various Larvicides to Freshwater Invertebrates
| Larvicide | Invertebrate Species | Test Duration | LC50 / EC50 | Reference |
| This compound | Daphnia magna | 48 hours | 0.34 mg/L | |
| Pyriproxyfen | Daphnia magna | 48 hours | 0.40 mg/L | |
| Bti | Chironomus riparius | - | Reduced abundance at operational rates | |
| Spinosad | Daphnia pulex | - | 8 ppb (initial reduction) | |
| Temephos | Aquatic Insects | - | Toxic |
Impact on Invertebrate Community Structure
Field and mesocosm studies provide valuable insights into the broader ecological effects of larvicides on the structure and diversity of invertebrate communities.
Table 3: Summary of Larvicide Effects on Freshwater Invertebrate Community Metrics
| Larvicide | Study Type | Key Findings on Community Structure | Reference |
| This compound | Wetland Field Study | Reduction in richness of insect genera; increased tendency for dominance by a few genera. | |
| This compound | Mesocosm | Reduction in non-dipteran predator density on some dates. | |
| Bti | Wetland Field Study | Reduction in richness of insect genera; increased tendency for dominance by a few genera. | |
| Bti | Mesocosm | Reduced chironomid abundance. | |
| Spinosad | Pool Study | Shannon diversity index (H') was intermediate (0.638) compared to control (0.997) and Bti (0.974). | |
| Temephos | Pool Study | Lowest Shannon diversity index (H') of 0.520. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline standardized protocols for key experiments cited in this guide.
OECD Guideline 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to Daphnia species, typically Daphnia magna.
-
Test Organisms: Young daphnids, less than 24 hours old.
-
Test Duration: 48 hours.
-
Procedure:
-
Prepare a series of at least five test concentrations of the substance in a suitable medium (reconstituted or natural water). A control group with no test substance is also prepared.
-
Place at least 20 daphnids, divided into four groups of five, into test vessels for each concentration and the control.
-
Maintain the test vessels at a constant temperature (20 ± 2 °C) under a 16-hour light/8-hour dark photoperiod.
-
Do not feed the daphnids during the test.
-
Observe and record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
-
Endpoint: The primary endpoint is the EC50, the concentration that immobilizes 50% of the daphnids after 48 hours. The No-Observed-Effect-Concentration (NOEC) and Lowest-Observed-Effect-Concentration (LOEC) can also be determined.
OECD Guideline 211: Daphnia magna Reproduction Test
This chronic toxicity test evaluates the impact of a substance on the reproductive output of Daphnia magna.
-
Test Organisms: Young female Daphnia magna, less than 24 hours old.
-
Test Duration: 21 days.
-
Procedure:
-
Expose individual female daphnids to a range of concentrations of the test substance in a semi-static or flow-through system. A control group is maintained under the same conditions without the test substance.
-
Renew the test solutions and feed the daphnids regularly (e.g., three times a week).
-
Monitor the survival of the parent daphnids and count the number of living offspring produced by each female.
-
-
Endpoint: The primary endpoint is the reproductive output, specifically the total number of live offspring produced per parent animal. The ECx (e.g., EC10, EC20, EC50) for reproduction is calculated, along with the NOEC and LOEC.
OECD Guideline 219: Sediment-Water Chironomid Toxicity Test Using Spiked Water
This test assesses the effects of chemicals on the emergence and development of sediment-dwelling chironomid larvae.
-
Test Organisms: First instar larvae of Chironomus riparius.
-
Test Duration: 28 days.
-
Procedure:
-
Prepare test beakers containing a sediment and water layer.
-
Introduce first instar chironomid larvae into each beaker.
-
Spike the overlying water with at least five concentrations of the test substance. A control group with no test substance is included.
-
Maintain the test systems under controlled temperature and light conditions.
-
Monitor the emergence of adult midges daily. Record the number and sex of emerged adults.
-
-
Endpoint: The primary endpoints are the total number of fully emerged midges and the development rate. The ECx for emergence and the NOEC/LOEC are determined. Larval survival and weight can also be assessed as additional endpoints.
Mesocosm/Field Study for Community-Level Impact Assessment
These studies are designed to evaluate the effects of larvicides on the entire invertebrate community in a more ecologically relevant setting.
-
Experimental Setup:
-
Mesocosms: Large outdoor tanks or artificial ponds that simulate a natural aquatic environment. They are typically colonized with a diverse range of local invertebrates and plants.
-
Field Studies: Conducted in natural wetlands or ponds.
-
-
Procedure:
-
Establish multiple replicate mesocosms or select multiple field sites for each treatment group (e.g., control, this compound, Bti).
-
Collect baseline data on the invertebrate community structure and water quality parameters before applying the larvicides.
-
Apply the larvicides at environmentally relevant concentrations.
-
Collect invertebrate samples at regular intervals using methods such as dip nets, core samplers, or emergence traps.
-
Identify and count the collected invertebrates to the lowest practical taxonomic level.
-
-
Endpoints:
-
Community Composition: Abundance and biomass of different invertebrate taxa.
-
Diversity Indices: Calculate indices such as the Shannon-Wiener Index and the Simpson Index to quantify species diversity and evenness.
-
Functional Feeding Groups: Analyze changes in the proportions of different feeding groups (e.g., predators, grazers, detritivores).
-
Signaling Pathways and Experimental Workflows
This compound Mode of Action: Juvenile Hormone Signaling Pathway
This compound acts as an analog of juvenile hormone (JH). In insects, JH plays a crucial role in regulating development and metamorphosis. This compound binds to the Methoprene-tolerant (Met) receptor, which then forms a complex with a partner protein, often Taiman (Tai) or a steroid receptor coactivator. This complex binds to specific DNA sequences known as JH response elements (JHREs) in the promoter region of target genes. One key target gene is Krüppel-homolog 1 (Kr-h1). The activation of Kr-h1 by the JH/Met/Tai complex prevents the expression of genes that initiate metamorphosis, thereby keeping the insect in a juvenile state and ultimately preventing the emergence of a reproductive adult.
Experimental Workflow: Assessing Larvicide Impact in Mesocosms
The following diagram illustrates a typical workflow for a mesocosm experiment designed to evaluate the impact of a larvicide on a freshwater invertebrate community.
Conclusion
The data presented in this guide indicate that while this compound is an effective mosquito larvicide, it can have discernible impacts on non-target freshwater invertebrate communities, including reductions in the diversity and abundance of certain insect groups. Alternative larvicides such as Bti, while generally considered more target-specific, have also been shown to affect non-target organisms, particularly chironomids. Spinosad and temephos can also impact community diversity. The choice of a larvicide should, therefore, involve a careful consideration of its efficacy against the target species versus its potential ecological risks to the broader aquatic ecosystem. Further research, particularly long-term field studies, is necessary to fully understand the chronic and indirect effects of these compounds on freshwater food webs.
References
A Comparative Analysis of S-Methoprene and Diflubenzuron as Insect Growth Regulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two widely used insect growth regulators (IGRs), S-Methoprene and diflubenzuron. Both compounds disrupt the normal growth and development of insects, but through distinct biochemical pathways, leading to differences in their target species, efficacy, and application. This document summarizes their performance based on experimental data, details the methodologies for key experiments, and visualizes the relevant biological and experimental workflows.
Introduction
Insect growth regulators are a class of insecticides that interfere with the hormonal regulation of insect development, rather than acting as neurotoxins. This specificity often makes them a safer alternative for non-target organisms and the environment. This compound, a juvenile hormone analog, and diflubenzuron, a chitin synthesis inhibitor, are two prominent examples of IGRs used in pest management programs worldwide.
This compound mimics the action of the natural juvenile hormone (JH) in insects.[1] By maintaining high levels of a JH mimic, this compound prevents immature insects from molting into the adult stage, leading to their death as larvae or pupae, or resulting in sterile adults.[1] It is particularly effective against insects where the larval or pupal stages are the primary pests.
Diflubenzuron belongs to the benzoylurea class of insecticides and acts by inhibiting the production of chitin, a crucial component of an insect's exoskeleton.[2][3] This disruption of the molting process is lethal, as the insect is unable to form a new, functional cuticle.[3] It is primarily effective against the larval stages of a variety of insect pests.
Mechanism of Action
The distinct mechanisms of action of this compound and diflubenzuron are fundamental to understanding their selective toxicity and application spectrum.
This compound: Juvenile Hormone Analog
This compound acts as an agonist of the juvenile hormone receptor. In a normal insect life cycle, a decrease in the titer of juvenile hormone is a prerequisite for metamorphosis from the larval to the pupal and then to the adult stage. This compound artificially maintains a high level of JH activity, which prevents the expression of genes necessary for metamorphosis. The insect larva continues to grow but is unable to successfully complete the molting process to the next life stage, ultimately leading to mortality.
Diflubenzuron: Chitin Synthesis Inhibitor
Diflubenzuron interferes with the biosynthesis of chitin, a polysaccharide that is the primary structural component of the insect cuticle. It is believed to inhibit the enzyme chitin synthase, which is responsible for polymerizing N-acetylglucosamine into chitin chains. Without a properly formed cuticle, the insect larva is unable to withstand the internal pressure during molting or is susceptible to dehydration and pathogens, leading to death.
Data Presentation: Efficacy Against Key Insect Pests
The following tables summarize the quantitative data on the efficacy of this compound and diflubenzuron against various insect species, as reported in scientific literature. Efficacy is often expressed as the lethal concentration (LC50/LC90) required to kill 50% or 90% of the test population, or as the concentration required to inhibit the emergence (EI50/EI90) of 50% or 90% of the adult insects.
Mosquitoes (Diptera: Culicidae)
| Insect Species | IGR | LC50 (ppm) | LC90 (ppm) | Reference |
| Aedes albopictus | Diflubenzuron | 0.0009 - 0.0011 | 0.0027 | |
| This compound | 0.0009 - 0.0011 | 0.0022 | ||
| Culex quinquefasciatus | Diflubenzuron | 0.0009 - 0.0011 | 0.0022 | |
| This compound | 0.0009 - 0.0011 | 0.0027 |
Fleas (Siphonaptera: Pulicidae)
| Insect Species | IGR | Concentration (ng/cm²) | Adult Emergence (%) | Reference |
| Ctenocephalides felis | This compound | 0.127 - 1,270 | 0 | |
| Diflubenzuron | 12.7 | 15 | ||
| Diflubenzuron | 127 | 5.2 |
Stored-Product Pests
| Insect Species | IGR | Treatment Rate (mg/kg) | F1 Progeny Reduction (%) | Reference |
| Sitophilus oryzae | Diflubenzuron + this compound | 1 + 1 | 98.5 - 100 | |
| Rhyzopertha dominica | Diflubenzuron + this compound | 1 + 1 | 99.6 - 100 |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation of insect growth regulators. The following are generalized methodologies for key experiments cited in the literature.
Larval Bioassay for LC50/LC90 Determination
This protocol is a standard method for determining the lethal concentration of an IGR that causes mortality in a specified percentage of a larval population.
Methodology:
-
Insect Rearing: Maintain a healthy, synchronized colony of the target insect species under controlled laboratory conditions (e.g., 27±2°C, 75±5% RH, 12:12 L:D photoperiod). For most bioassays, late 3rd or early 4th instar larvae are used.
-
Preparation of Test Solutions: Prepare a stock solution of the IGR in a suitable solvent (e.g., acetone, ethanol). From this stock solution, prepare a series of dilutions to create a range of concentrations.
-
Exposure: Place a known number of larvae (e.g., 20-25) into treatment containers (e.g., glass beakers, petri dishes) containing the test solution and a food source appropriate for the insect species. Each concentration should be replicated at least three times.
-
Control Group: A control group is prepared using the same procedure but with the solvent only (without the IGR).
-
Incubation: Maintain the treated and control groups under the same controlled environmental conditions as the insect colony.
-
Data Collection: Record larval mortality at predetermined intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: Correct for control mortality using Abbott's formula if necessary. The corrected mortality data is then subjected to probit analysis to calculate the LC50 and LC90 values with their corresponding 95% confidence intervals.
Emergence Inhibition (EI) Assay
This assay is particularly relevant for IGRs like this compound and diflubenzuron that may not cause immediate larval death but prevent successful adult emergence.
Methodology:
-
Larval Exposure: Follow steps 1-4 of the Larval Bioassay protocol.
-
Observation Period: Instead of only recording larval mortality, monitor the larvae through the pupal stage until all individuals in the control group have either emerged as adults or died.
-
Data Collection: Record the number of larvae that fail to pupate, the number of pupae that fail to emerge as adults, and the number of morphologically normal adults that successfully emerge.
-
Calculation of Emergence Inhibition: The percentage of emergence inhibition is calculated for each concentration using the following formula: % EI = [ (Number of treated larvae - Number of emerged adults) / Number of treated larvae ] x 100
-
Data Analysis: Use probit analysis on the emergence inhibition data to determine the EI50 and EI90 values.
Comparative Summary and Conclusion
| Feature | This compound | Diflubenzuron |
| Mechanism of Action | Juvenile Hormone Analog | Chitin Synthesis Inhibitor |
| Primary Target Stage | Larvae and Pupae | Larvae |
| Mode of Action | Disrupts metamorphosis | Inhibits molting |
| Key Target Pests | Mosquitoes, fleas, flies, stored-product pests | Mosquitoes, forest pests, agricultural pests |
| Speed of Action | Relatively slow, acts at molting/pupation | Relatively slow, acts at molting |
| Selectivity | Generally high for insects | Generally high for insects |
| Environmental Fate | Degrades in sunlight | Stable in soil, degrades in water |
The choice between these two IGRs will depend on factors such as the target insect's life cycle, the desired speed of control, and environmental considerations. For researchers and drug development professionals, understanding these differences is crucial for designing effective pest management strategies and for the development of novel insect control agents. The experimental protocols provided in this guide offer a foundation for the standardized evaluation of these and other IGRs.
References
S-Methoprene: A Comparative Safety Profile for Mammalian Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mammalian safety profile of S-Methoprene, a widely used insect growth regulator (IGR), with two other commonly used alternatives: Pyriproxyfen and Novaluron. The information presented is intended to assist researchers and professionals in making informed decisions regarding the selection and application of these compounds. All toxicological data is supported by references to standardized experimental protocols.
Executive Summary
This compound exhibits a highly favorable safety profile in mammals. Its mechanism of action, mimicking an insect-specific hormone, results in low acute and chronic toxicity. Furthermore, extensive testing has shown no evidence of carcinogenicity, mutagenicity, or reproductive and developmental toxicity at doses relevant to real-world exposure scenarios. In comparison, while Pyriproxyfen and Novaluron are also considered to have low mammalian toxicity, some studies have indicated potential effects at higher doses, such as impacts on liver and red blood cells, respectively.
Comparative Toxicological Data
The following tables summarize the key quantitative toxicological endpoints for this compound, Pyriproxyfen, and Novaluron in various mammalian species.
Table 1: Acute Toxicity
| Compound | Species | Route | LD50 (mg/kg bw) | Citation |
| This compound | Rat | Oral | > 34,600 | [1] |
| Dog | Oral | > 5,000 | [1] | |
| Rabbit | Dermal | > 2,000 | [2] | |
| Pyriproxyfen | Rat | Oral | > 5,000 | |
| Mouse | Oral | > 5,000 | [3] | |
| Rabbit | Dermal | > 2,000 | ||
| Novaluron | Rat | Oral | > 5,000 | [4] |
| Mouse | Oral | > 5,000 | ||
| Rat | Dermal | > 2,000 |
Table 2: Chronic Toxicity (90-Day Studies)
| Compound | Species | NOAEL (mg/kg bw/day) | Target Organs | Citation |
| This compound | Rat | 250 (diet) | Liver (increased weight at higher doses) | |
| Dog | 12.5 (diet) | None | ||
| Pyriproxyfen | Rat | 40 (diet) | Liver, Kidney | |
| Dog | 8 (diet) | Liver | ||
| Novaluron | Rat | 1.1 (diet) | Red blood cells, Spleen, Kidneys | |
| Dog | 10 (diet) | Red blood cells, Liver |
Table 3: Carcinogenicity (Long-Term Studies)
| Compound | Species | Result | Citation |
| This compound | Rat (2-year) | Non-carcinogenic | |
| Mouse (18-month) | Non-carcinogenic | ||
| Pyriproxyfen | Rat (2-year) | Non-carcinogenic | |
| Mouse (1.5-year) | Non-carcinogenic | ||
| Novaluron | Rat (2-year) | Non-carcinogenic | |
| Mouse (18-month) | Non-carcinogenic |
Table 4: Reproductive and Developmental Toxicity
| Compound | Species | Study Type | NOAEL (mg/kg bw/day) | Result | Citation |
| This compound | Rat | 2-Generation | 125 (diet) | No reproductive effects | |
| Rabbit | Developmental | 15 (diet) | Not teratogenic | ||
| Pyriproxyfen | Rat | 2-Generation | 40 | No reproductive effects | |
| Rabbit | Developmental | 100 | Not teratogenic | ||
| Novaluron | Rat | 2-Generation | 894.9 (diet) | No effects on fertility | |
| Rabbit | Developmental | 100 | Not teratogenic |
Table 5: Genotoxicity
| Compound | Test System | Result | Citation |
| This compound | Ames test, in vitro chromosomal aberration | Negative | |
| Pyriproxyfen | Ames test, in vitro chromosomal aberration | Negative | |
| Novaluron | Ames test, in vitro chromosomal aberration, in vivo micronucleus | Negative |
Experimental Protocols
The toxicological data presented in this guide are based on studies conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The general methodologies for the key experiments are outlined below.
Acute Oral Toxicity (LD50) - OECD 423
This test provides information on the health hazards likely to arise from a single oral exposure to a substance.
-
Test Animals: Typically, young adult rats (8-12 weeks old) of a single sex (usually females, as they are generally slightly more sensitive) are used.
-
Procedure: A stepwise procedure is used with a group of three animals per step. Dosing is initiated at a level expected to be toxic. Depending on the outcome (mortality or survival), the dose for the next group is adjusted up or down. This continues until the criteria for classification are met.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days after dosing. A gross necropsy is performed on all animals at the end of the study.
90-Day Oral Toxicity (Subchronic) - OECD 408
This study provides information on the potential adverse effects of a substance from repeated oral exposure over a 90-day period.
-
Test Animals: Typically, young rats are used. At least 10 males and 10 females per group are required.
-
Procedure: The test substance is administered daily in graduated doses to several groups of animals (at least three dose levels and a control group) for 90 days. The substance is usually mixed in the diet or administered by gavage.
-
Observations: Detailed clinical observations, body weight, food and water consumption are recorded weekly. Hematology, clinical biochemistry, and urinalysis are performed at termination. A comprehensive gross necropsy and histopathological examination of organs and tissues are conducted.
Carcinogenicity - OECD 451
This long-term study is designed to assess the carcinogenic potential of a substance.
-
Test Animals: Typically, rats or mice are used. Each group consists of at least 50 males and 50 females.
-
Procedure: The test substance is administered daily in the diet or by gavage for the majority of the animal's lifespan (e.g., 24 months for rats, 18 months for mice). At least three dose levels and a control group are used.
-
Observations: Animals are observed for clinical signs of toxicity and the development of tumors. Body weight and food consumption are monitored. A complete gross necropsy and histopathological examination of all organs and tissues are performed on all animals.
Two-Generation Reproduction Toxicity - OECD 416
This study provides information on the potential effects of a substance on reproductive performance and the development of offspring.
-
Test Animals: Typically, rats are used. Sufficient numbers of males and females are used to ensure at least 20 pregnant females per group.
-
Procedure: The test substance is administered to the parental (P) generation before mating, during mating, gestation, and lactation. The first-generation (F1) offspring are then selected and administered the substance through their maturation, mating, and production of the second-generation (F2) litter.
-
Observations: Key endpoints include fertility, gestation length, litter size, pup viability, and growth. Reproductive organs are examined histopathologically in the P and F1 generations.
In Vitro Mammalian Chromosomal Aberration Test - OECD 473
This test identifies substances that cause structural damage to chromosomes in cultured mammalian cells.
-
Test System: Cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human lymphocytes, are used.
-
Procedure: Cells are exposed to the test substance at a minimum of three concentrations, both with and without an external metabolic activation system (S9 mix).
-
Observations: After an appropriate incubation period, cells are harvested, and metaphase chromosomes are examined microscopically for structural aberrations (e.g., breaks, deletions, exchanges).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathways of this compound and a typical workflow for a toxicological study.
Caption: Mammalian metabolism of this compound.
Caption: A typical workflow for a toxicological study.
References
Unveiling the Environmental Fates of S-Methoprene and Temephos: A Comparative Analysis of Persistence
A detailed comparison of the environmental persistence of the insect growth regulator S-Methoprene and the organophosphate larvicide temephos reveals significant differences in their degradation profiles. While both compounds are designed for targeted pest control, their longevity and breakdown pathways in soil and aquatic environments diverge considerably, influencing their potential for non-target effects and long-term environmental impact.
This guide provides a comprehensive comparison of the environmental persistence of this compound and temephos, drawing upon experimental data to inform researchers, scientists, and drug development professionals. The information is presented to facilitate a clear understanding of their respective environmental behaviors.
Quantitative Comparison of Environmental Persistence
The environmental persistence of a pesticide is often characterized by its half-life (t½), the time it takes for 50% of the initial concentration to degrade. The following table summarizes the reported half-lives of this compound and temephos in key environmental compartments.
| Compound | Environmental Compartment | Half-life (t½) | Conditions |
| This compound | Soil | ~10-14 days[1] | Aerobic, sandy loam |
| Water (Photolysis) | 30-45 hours[2] | Unsterilized pond water, field conditions | |
| Water (Microbial Degradation) | Rapid | Primary route of degradation | |
| Temephos | Soil | ~18-20 days[3] | Sandy loam, field conditions |
| Water (Hydrolysis) | >30 days (pH 5, 7, 9 at 25°C)[4] | Stable under normal environmental pH | |
| Water (Photodegradation) | ~15 days (pH 7 at 25°C)[4] | Continuous irradiation |
Degradation Pathways: A Visual Representation
The breakdown of this compound and temephos in the environment proceeds through distinct chemical and biological pathways. The following diagrams, generated using the DOT language, illustrate the major degradation routes for each compound.
Experimental Protocols for Assessing Environmental Persistence
The determination of pesticide persistence in the environment relies on standardized laboratory and field study protocols. The following sections outline the general methodologies employed in the studies cited in this guide.
Soil Degradation Studies (Aerobic)
Aerobic soil degradation studies are typically conducted following guidelines such as the OECD Guideline 307.
Experimental Workflow:
Methodology Details:
-
Soil Preparation: A well-characterized soil, such as a sandy loam, is sieved and its moisture content adjusted to a specific level (e.g., 40-60% of maximum water holding capacity).
-
Treatment: The test compound, often radiolabeled for easier tracking, is applied to the soil at a concentration relevant to its intended field application rate.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) to prevent photodegradation and ensure consistent microbial activity. Aerobic conditions are maintained by ensuring adequate air exchange.
-
Sampling and Extraction: At various time points, replicate soil samples are taken and extracted with appropriate organic solvents to isolate the parent compound and its degradation products.
-
Analysis: The concentrations of the parent compound and its metabolites in the extracts are determined using analytical techniques such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: The decline in the concentration of the parent compound over time is used to calculate its half-life, typically assuming first-order kinetics.
Water Degradation Studies (Photolysis and Hydrolysis)
The degradation of pesticides in water is assessed through photolysis and hydrolysis studies, often following guidelines like OECD Guideline 309 for aerobic mineralization in surface water.
Experimental Workflow:
Methodology Details:
-
Solution Preparation: Solutions of the test compound are prepared in either sterile, buffered water at different pH values (for hydrolysis studies) or in natural, unsterilized water (for photolysis and microbial degradation studies).
-
Photolysis: For photolysis studies, the solutions are exposed to a light source that simulates natural sunlight, such as a xenon arc lamp. Control samples are kept in the dark to differentiate between photodegradation and other degradation processes.
-
Hydrolysis: For hydrolysis studies, solutions are incubated in the dark at a constant temperature in buffers of varying pH (e.g., 4, 7, and 9) to determine the effect of pH on the degradation rate.
-
Sampling and Analysis: Aliquots of the water samples are collected at different time intervals. The concentration of the parent compound and its degradation products can be measured directly by injection into an LC-MS/MS system or after a concentration step using Solid Phase Extraction (SPE).
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the photolysis or hydrolysis half-life.
Discussion of Environmental Persistence
This compound exhibits relatively low persistence in the environment. Its degradation is primarily driven by photolysis and microbial activity. In soil, it has a half-life of approximately 10 to 14 days under aerobic conditions. In aquatic environments, photodegradation is a rapid process, with a half-life of 30 to 45 hours in unsterilized pond water under field conditions. The primary degradation pathways for this compound involve ester hydrolysis, O-demethylation, and oxidative cleavage of the double bonds, leading to a variety of smaller, more polar molecules that are further broken down by microorganisms, ultimately to carbon dioxide.
Temephos , in contrast, demonstrates greater persistence, particularly in the absence of sunlight. It is relatively stable to hydrolysis at neutral pH. The primary routes of degradation for temephos are microbial metabolism and photodegradation. In soil, its half-life is in the range of 18 to 20 days. In water, while stable to hydrolysis under typical environmental pH, it undergoes photodegradation with a half-life of about 15 days under continuous irradiation. The degradation of temephos can lead to the formation of several transformation products, including temephos sulfoxide, temephos sulfone, and temephos oxon, some of which may have their own toxicological profiles.
References
- 1. Laboratory and Semi-Field Evaluation on this compound Formulations Against Anopheles sinensis (Diptera: Culicidae) — Yuxi City, Yunnan Province, China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct photolysis mechanism of pesticides in water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. extranet.who.int [extranet.who.int]
Cross-Species Validation of S-Methoprene's Mode of Action: A Comparative Guide for Researchers
An in-depth analysis of the juvenile hormone analog S-Methoprene, comparing its molecular mechanism and efficacy against other insect growth regulators across various insect orders. This guide provides researchers, scientists, and drug development professionals with the supporting experimental data and detailed protocols necessary for informed application and further investigation.
This compound, a potent insect growth regulator (IGR), functions as a juvenile hormone analog (JHA), disrupting the normal development and reproduction of various insect species. Its targeted mode of action, which mimics the natural juvenile hormone (JH) in insects, makes it a valuable tool in integrated pest management programs. This guide offers a comprehensive comparison of this compound's performance with other alternatives, supported by experimental data, and provides detailed methodologies for key assays to facilitate further research and validation across different species.
Molecular Mode of Action: A Conserved Pathway
This compound exerts its effects by hijacking the insect's endocrine signaling pathway that governs metamorphosis. The primary molecular target of this compound and other JHAs is the Methoprene-tolerant (Met) protein, a ligand-activated transcription factor.[1] The binding of this compound to a specific pocket within the PAS-B domain of the Met receptor initiates a cascade of molecular events that ultimately prevent the insect from reaching reproductive maturity.[2]
Upon binding, the Met receptor forms a heterodimer with another bHLH-PAS protein, Taiman (Tai), also known as Steroid Receptor Coactivator (SRC).[3] This activated complex then binds to Juvenile Hormone Response Elements (JHREs) in the promoter regions of target genes, modulating their transcription.[3] A key downstream target is the gene Krüppel homolog 1 (Kr-h1), a zinc-finger transcription factor. The upregulation of Kr-h1 is a hallmark of JH action and is responsible for repressing genes that would otherwise trigger metamorphosis.[4] In the yellow fever mosquito, Aedes aegypti, this pathway involves the repression of the ecdysone-induced transcription factor E93, leading to a blockage of programmed cell death and autophagy in larval tissues, ultimately resulting in mortality during the pupal stage.
dot
This compound Signaling Pathway
Comparative Efficacy Across Insect Orders
The effectiveness of this compound and its alternatives, such as pyriproxyfen and hydroprene, varies across different insect species. This variation is influenced by factors including the binding affinity of the compound to the Met receptor and the specific downstream genetic responses.
| Compound | Insect Species | Order | Bioassay Endpoint | Value | Reference |
| This compound | Tribolium castaneum (Red Flour Beetle) | Coleoptera | Binding Affinity (Ki) | 388 ± 52 nM | |
| Aedes aegypti (Yellow Fever Mosquito) | Diptera | IE50 | 0.0034 ppm | ||
| Aedes albopictus (Asian Tiger Mosquito) | Diptera | IE50 | 0.0041 ppm | ||
| Culex quinquefasciatus (Southern House Mosquito) | Diptera | IE50 | 0.0011 ppm | ||
| Anopheles quadrimaculatus | Diptera | IE50 | 0.0018 ppm | ||
| Ctenocephalides felis (Cat Flea) | Siphonaptera | >95% emergence inhibition | 0.2 mg/m² (6 months) | ||
| Pyriproxyfen | Tribolium castaneum | Coleoptera | Binding Affinity (Ki) | 4.75 ± 0.86 nM | |
| Aedes aegypti | Diptera | IE50 | 0.00013 ppm | ||
| Aedes albopictus | Diptera | IE50 | 0.00011 ppm | ||
| Culex quinquefasciatus | Diptera | IE50 | 0.00008 ppm | ||
| Anopheles quadrimaculatus | Diptera | IE50 | 0.00009 ppm | ||
| Ctenocephalides felis | Siphonaptera | >95% emergence inhibition | 0.04 mg/m² (≥3 months) | ||
| Hydroprene | Tribolium castaneum | Coleoptera | Mortality | LD50 > 10 µ g/larva |
IE50: Concentration causing 50% inhibition of adult emergence. Ki: Inhibition constant, indicating the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
As the data indicates, pyriproxyfen generally exhibits a higher binding affinity to the Met receptor and consequently, a greater potency (lower IE50 values) against mosquito species compared to this compound. Both this compound and pyriproxyfen are effective against cat fleas, with pyriproxyfen demonstrating longer residual activity at lower concentrations.
Experimental Protocols
Accurate assessment of the biological activity of this compound and other JHAs is crucial for cross-species validation. The following are detailed protocols for two common bioassay methods.
Topical Application Bioassay for Mosquito Larvae
This method allows for the precise application of a known amount of the test compound directly onto the insect cuticle.
Materials:
-
Late 4th instar mosquito larvae
-
This compound or other JHA
-
High-purity acetone (solvent)
-
Microapplicator or calibrated glass capillary
-
Petri dishes or 24-well plates
-
Rearing medium (dechlorinated water)
-
Anesthetic (e.g., chilling on a cold plate)
Procedure:
-
Preparation of Dosing Solutions: Prepare a stock solution of the JHA in acetone (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations. The final volume applied to each larva should be consistent (e.g., 0.1 µL).
-
Larval Preparation: Select healthy, late 4th instar larvae. Anesthetize a small batch of larvae by placing them on a pre-chilled surface.
-
Application: Using a microapplicator, apply the desired volume of the dosing solution to the dorsal side of the thorax of each anesthetized larva. For the control group, apply the same volume of acetone only.
-
Incubation: After application, transfer each larva to an individual well of a 24-well plate containing 1 mL of rearing medium. Maintain the plates at a constant temperature and photoperiod (e.g., 27°C, 12:12 L:D).
-
Observation: Monitor the larvae daily for mortality and developmental effects. Record the number of larvae that successfully pupate and emerge as adults, as well as any morphological abnormalities.
-
Data Analysis: Calculate the percentage of emergence inhibition for each concentration. Use probit analysis to determine the EC50 (effective concentration causing 50% of the maximal response) or LC50 (lethal concentration for 50% of the test animals).
dot
Topical Bioassay Workflow
Diet Incorporation Bioassay for Lepidopteran Larvae
This method is suitable for insects that can be reared on an artificial diet and is useful for assessing the chronic effects of a test compound.
Materials:
-
Early instar lepidopteran larvae (e.g., Heliothis virescens)
-
Standard artificial diet for the test species
-
This compound or other JHA
-
Solvent (e.g., ethanol or acetone)
-
Multi-well plates or individual rearing cups
Procedure:
-
Preparation of Treated Diet: Prepare a stock solution of the JHA in a suitable solvent. Add the appropriate volume of the stock solution to the molten artificial diet to achieve the desired final concentrations. Mix thoroughly to ensure even distribution. Prepare a control diet containing the solvent only.
-
Assay Setup: Dispense the treated and control diets into the wells of a multi-well plate or individual rearing cups. Allow the diet to solidify.
-
Larval Infestation: Place one early instar larva into each well or cup.
-
Incubation: Maintain the larvae under controlled environmental conditions (e.g., 25°C, 16:8 L:D).
-
Observation: Monitor the larvae daily for mortality, developmental stage, and any morphological abnormalities. Record the time to pupation and adult emergence.
-
Data Analysis: Calculate the percentage of mortality and emergence inhibition for each concentration. Determine the EC50 or LC50 values using probit analysis.
dot
Diet Incorporation Bioassay Workflow
Conclusion
The mode of action of this compound as a juvenile hormone agonist acting through the Met receptor is a well-established and conserved mechanism across a range of insect species. However, the efficacy of this compound and other JHAs can vary significantly between different insect orders and even between species within the same order. This variability underscores the importance of cross-species validation to determine the optimal application and potential non-target effects of these compounds. The provided comparative data and experimental protocols serve as a valuable resource for researchers to further investigate the nuanced interactions of this compound and its alternatives, ultimately contributing to the development of more effective and species-specific pest management strategies.
References
- 1. A Steroid Receptor Coactivator Acts as the DNA-binding Partner of the Methoprene-tolerant Protein in Regulating Juvenile Hormone Response Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. CRISPR-Cas9 Genome Editing Uncovers the Mode of Action of Methoprene in the Yellow Fever Mosquito, Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knockout of juvenile hormone receptor, Methoprene-tolerant, induces black larval phenotype in the yellow fever mosquito, Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of S-Methoprene Formulations for Effective Pest Management
For Researchers, Scientists, and Drug Development Professionals
S-Methoprene, a bio-rational insect growth regulator (IGR), offers a targeted approach to pest control by disrupting the hormonal processes of insects. As an analog of the naturally occurring juvenile hormone, it prevents the development of immature insects into reproductive adults, thereby controlling pest populations without the broad-spectrum toxicity associated with conventional insecticides.[1] This guide provides a comparative overview of various this compound formulations, supported by experimental data, to assist researchers and pest control professionals in selecting the most appropriate formulation for their specific needs.
Understanding this compound's Mode of Action
This compound does not directly kill insects. Instead, it mimics the action of the juvenile hormone, a key regulator of insect metamorphosis. By maintaining high levels of this hormone mimic, this compound prevents larvae from successfully transitioning into the pupal and adult stages.[1] This disruption of the life cycle effectively halts reproduction and leads to a decline in the pest population over time. Its high specificity to insects makes it a safer alternative for non-target organisms.
Common Formulations of this compound
This compound is available in several formulations, each designed for specific application scenarios and target pests. The most common formulations include:
-
Emulsifiable Concentrates (EC): These are liquid formulations that are mixed with water to form an emulsion before application. They are often used for surface treatments and in stored product protection.
-
Granular (GR): Granular formulations consist of this compound impregnated onto small particles. They are typically used in aquatic environments for mosquito control and can also be applied to soil or other substrates.
-
Microencapsulated Suspensions (CS): In this formulation, the active ingredient is enclosed in microscopic capsules, providing a controlled, slow release of this compound over an extended period. This enhances residual activity.
-
Adhesive Tablets and Briquettes: These are solid, slow-release formulations designed for long-term control in specific environments, such as cockroach bait stations or mosquito breeding sites.
Data Presentation: A Comparative Look at Efficacy
The following tables summarize the efficacy of different this compound formulations against various key pests based on available experimental data.
Table 1: Efficacy of this compound Formulations Against Mosquito Larvae
| Formulation | Target Pest | Application Rate | Efficacy (% Inhibition of Emergence) | Duration of Control | Study Type |
| Granular (1%) | Anopheles sinensis | 9.09 g/m² | >85% | At least 14 days | Semi-field |
| Granular (4.3%) | Anopheles sinensis | 2.0 g/m² | >85% | At least 14 days | Semi-field |
| Microencapsulated Suspension (20%) | Anopheles sinensis | 0.025–0.1 mL/m² | 100% | At least 3 days | Semi-field |
| Granular | Aedes aegypti | 0.05 ppm | 10.3-100% | Up to 6 weeks | Outdoor Tubs |
| Granular | Culex quinquefasciatus | 0.4 ppm | 84% (1st week) | Activity declined in subsequent weeks | Laboratory |
Note: The efficacy of granular formulations can vary significantly depending on the species and environmental conditions. For instance, Aedes taeniorhynchus has shown high susceptibility, while Culex quinquefasciatus and Aedes albopictus are more tolerant.[2][3][4]
Table 2: Efficacy of this compound in Combination Formulations Against Fleas (Ctenocephalides felis)
| Formulation Type | Active Ingredients | Efficacy (% Reduction in Flea Count) | Duration of Efficacy | Study Type |
| Topical Spot-on | Fipronil + (S)-Methoprene | >99.1% | At least 2 months | In-home pet treatment |
| Topical Spot-on | Fipronil + (S)-Methoprene | 100% | For 21 days, >96% at day 28 | Laboratory |
| Topical Spot-on | Fipronil + (S)-Methoprene + Pyriproxyfen | 98.4% - 100% | 30 days | Laboratory |
Note: Data for flea control primarily involves this compound in combination with adulticides like fipronil. This integrated approach targets both adult fleas and prevents the development of immature stages.
Table 3: Efficacy of this compound Formulations Against Stored-Product Pests
| Formulation | Target Pest | Application Rate | Efficacy (% Progeny Suppression) | Study Type |
| Emulsifiable Concentrate | Rhyzopertha dominica (Lesser Grain Borer) | 1.0 ppm | 100% | Stored Wheat Field Trial |
| Emulsifiable Concentrate | Tribolium castaneum (Red Flour Beetle) | 1.0 ppm | High | Stored Wheat Field Trial |
| Emulsifiable Concentrate | Cryptolestes ferrugineus (Rusty Grain Beetle) | 1.0 ppm | High | Stored Wheat Field Trial |
| Emulsifiable Concentrate | Plodia interpunctella (Indian Meal Moth) | 1.0 ppm | High | Stored Wheat Field Trial |
| Emulsifiable Concentrate | Sitophilus oryzae (Rice Weevil) | 1.0 ppm | Low | Stored Wheat Field Trial |
Note: this compound is highly effective against externally feeding stored product pests. Its efficacy against internal feeders like the rice weevil is limited as the larvae are protected within the grain kernel.
Table 4: Efficacy of this compound Formulations Against German Cockroaches (Blattella germanica)
| Formulation | Efficacy (% Reduction in Population Density) | Duration | Study Type |
| Adhesive Tablets | 67.11% (overall), 79.79% (nymphs) | 30 days | Field Trial |
Note: The study demonstrated that this compound can significantly reduce German cockroach populations, particularly affecting the nymphal stages.
Experimental Protocols
To ensure the reliability and comparability of efficacy data, standardized experimental protocols are essential. The following is a generalized methodology for a laboratory bioassay to evaluate the efficacy of this compound larvicides against mosquitoes, based on World Health Organization (WHO) guidelines.
Objective: To determine the concentration of an this compound formulation required to produce a specific level of emergence inhibition (e.g., EI₅₀ and EI₉₀) in a target mosquito species.
Materials:
-
Late 3rd or early 4th instar larvae of the target mosquito species.
-
This compound formulation to be tested.
-
Dechlorinated or distilled water.
-
Glass beakers or disposable cups (250 ml).
-
Pipettes.
-
Larval food (e.g., yeast, liver powder, or fish food).
-
Emergence cages.
-
Incubator or environmental chamber maintained at a constant temperature and humidity.
Procedure:
-
Preparation of Test Solutions: A series of dilutions of the this compound formulation are prepared in water to create a range of concentrations. A control group with no this compound is also prepared.
-
Exposure: A known number of larvae (typically 20-25) are placed in each beaker containing the test solution. A small amount of larval food is added.
-
Incubation: The beakers are placed in an incubator under controlled conditions (e.g., 27°C ± 2°C, 80% ± 10% RH, 12:12 light:dark photoperiod).
-
Observation: The larvae are observed daily. Any pupae that form are transferred to emergence cages containing clean water.
-
Data Collection: The number of successfully emerged adults is recorded for each concentration and the control. The percentage of emergence inhibition is calculated for each concentration relative to the control.
-
Data Analysis: The data is analyzed using probit analysis to determine the EI₅₀ and EI₉₀ values.
Mandatory Visualization
This compound Signaling Pathway
Caption: this compound mimics Juvenile Hormone, leading to the repression of metamorphosis genes.
Generalized Experimental Workflow for Efficacy Testing
Caption: A typical workflow for evaluating the efficacy of this compound formulations.
References
- 1. What is this compound? - Pet Shed [petshed.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. sumivector.com [sumivector.com]
- 4. Effectiveness and residual activity comparison of granular formulations of insect growth regulators pyriproxyfen and this compound against Florida mosquitoes in laboratory and outdoor conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Safety of S-Methoprene: A Comparative Analysis of Mutagenic and Teratogenic Effects
For Immediate Release
A comprehensive review of toxicological data confirms that S-Methoprene, an insect growth regulator, exhibits no mutagenic or teratogenic effects in extensive testing. This guide provides a comparative analysis of this compound with other alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.
This compound has a well-established safety profile, particularly concerning its potential for genetic damage or developmental defects. In contrast, some alternatives, such as pyriproxyfen, have shown potential for adverse developmental outcomes in non-mammalian models. This guide summarizes the key findings from mutagenicity and teratogenicity studies to provide a clear comparison.
Mutagenicity Assessment: Ames Test
The Ames test is a widely used and internationally accepted method for assessing the mutagenic potential of chemical substances. It utilizes several strains of the bacterium Salmonella typhimurium that are genetically engineered to be unable to synthesize the essential amino acid histidine. A substance is considered mutagenic if it causes a significant increase in the number of bacterial colonies that revert to a state of being able to produce their own histidine.
This compound has been evaluated in a battery of mutagenicity studies, including the Ames test, and has consistently tested negative.[1] This indicates that this compound does not cause mutations in the bacterial DNA, suggesting a lack of mutagenic potential in this assay. Similarly, the alternatives pyriproxyfen and hydroprene have also been reported as non-mutagenic in Ames tests.[2]
Teratogenicity Assessment: Developmental Toxicity Studies
Teratogenicity, the potential of a substance to cause birth defects, is a critical safety endpoint. Developmental toxicity studies are typically conducted in pregnant rats and rabbits, following internationally recognized guidelines such as OECD 414. These studies evaluate the potential of a substance to cause harm to the developing fetus, as well as any adverse effects on the pregnant female (maternal toxicity). The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no adverse effects are observed in the study.
This compound has been extensively studied for its potential to cause developmental toxicity and has not been found to be teratogenic.[3] Studies in rats and rabbits have shown no evidence of birth defects even at high doses.[3] A study on Xenopus laevis (African clawed frog) embryos also demonstrated no developmental toxicity at concentrations up to 2 mg/L.[4]
In comparison, while some studies on pyriproxyfen in rats and rabbits have not shown developmental concerns, other studies in non-mammalian models, such as chicken embryos, have indicated potential for developmental toxicity, including neurodevelopmental effects and skull ossification issues. Hydroprene, another alternative, has been shown to be non-teratogenic in studies with rabbits.
The following tables summarize the available quantitative data from developmental toxicity studies for this compound and its alternatives.
Table 1: Comparative Developmental Toxicity of this compound and Alternatives
| Compound | Species | NOAEL (Maternal Toxicity) | NOAEL (Developmental Toxicity) | Key Findings |
| This compound | Rat | ~25 mg/kg/day | ~25 mg/kg/day | No teratogenic effects observed. |
| Rabbit | ~15 mg/kg/day | ~15 mg/kg/day | No teratogenic effects observed. | |
| Xenopus laevis | Not Reported | 2 mg/L | No developmental toxicity observed. | |
| Pyriproxyfen | Rabbit | 100 mg/kg/day | 300 mg/kg/day | No developmental concerns reported in this mammalian study. |
| Chicken Embryo | Not Applicable | 0.01 and 10 mg/L (tested concentrations) | Ultrastructural damage to neural cells and impaired skull ossification observed. | |
| Hydroprene | Rabbit | Not explicitly stated, but maternal weight loss at 90 mg/kg/day | 75 mg/kg/day | No teratogenic effects observed. |
| Rat (Reproductive) | Not Applicable | 1500 mg/kg diet (Parental NOAEL) | No adverse effects on fertility. |
Experimental Protocols
The following sections detail the standardized methodologies used for the Ames test and prenatal developmental toxicity studies.
Ames Test (Bacterial Reverse Mutation Assay - OECD 471)
The Ames test is conducted to assess the potential of a substance to induce gene mutations.
Principle: The assay uses several strains of Salmonella typhimurium that carry mutations in the histidine operon, rendering them unable to synthesize histidine (his-). The test substance is incubated with the bacteria in the presence and absence of a metabolic activation system (S9 fraction from rat liver). If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine (his+) and form colonies on a histidine-deficient medium.
Procedure:
-
Strain Preparation: Cultures of the selected Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are grown overnight.
-
Metabolic Activation: A liver homogenate (S9 fraction) is prepared to mimic mammalian metabolism, as some substances only become mutagenic after being metabolized.
-
Exposure: The test substance, at various concentrations, is mixed with the bacterial culture and either with or without the S9 metabolic activation system.
-
Plating: The mixture is plated on a minimal glucose agar medium that lacks histidine.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control plates indicates a mutagenic effect.
Prenatal Developmental Toxicity Study (OECD 414)
This study is designed to provide information on the potential hazards to the developing offspring arising from exposure of the mother during pregnancy.
Principle: The test substance is administered to pregnant female animals (typically rats and rabbits) during the period of major organogenesis. The dams are observed for signs of toxicity, and the fetuses are examined for any adverse effects on development, including death, structural abnormalities, and altered growth.
Procedure:
-
Animal Selection and Mating: Healthy, sexually mature female animals are mated. The day of confirmed mating is designated as gestation day 0.
-
Dosing: Pregnant animals are randomly assigned to control and treatment groups. The test substance is administered daily at several dose levels, typically from gestation day 6 through 15 for rats and 6 through 18 for rabbits.
-
Maternal Observation: The dams are observed daily for clinical signs of toxicity, and body weight and food consumption are recorded.
-
Fetal Examination: Shortly before the expected day of delivery, the dams are euthanized, and the uterus is examined. The number of live and dead fetuses, and resorptions are recorded. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.
-
Data Analysis: The incidence of maternal and fetal effects is statistically analyzed to determine the No-Observed-Adverse-Effect Level (NOAEL) for both maternal and developmental toxicity.
Conclusion
References
Safety Operating Guide
Proper Disposal of S-Methoprene in a Laboratory Setting: A Guide for Researchers
Essential safety and logistical information for the proper disposal of S-Methoprene, ensuring operational integrity and regulatory compliance.
This document provides procedural, step-by-step guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound waste in a laboratory environment. Adherence to these protocols is critical for ensuring personnel safety, minimizing environmental impact, and maintaining compliance with waste management regulations.
Immediate Safety and Handling Precautions
This compound is an insect growth regulator that is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, preventing its release into the environment is of paramount importance.[1] When handling this compound, always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] In case of skin contact, wash the area thoroughly with soap and water.[2] Contaminated clothing should be removed and washed before reuse.
Quantitative Data for this compound Disposal
While specific quantitative limits for the disposal of this compound are subject to local and national regulations, the following table summarizes key data related to its environmental and toxicological profile.
| Parameter | Value | Reference |
| Chemical Formula | C₁₉H₃₄O₃ | |
| Molar Mass | 310.48 g/mol | |
| Appearance | Amber-colored liquid with a faint fruity odor | |
| Toxicity to Aquatic Life | Very toxic to aquatic life with long-lasting effects | |
| Environmental Degradation | Degrades in sunlight and through microbial action in soil and water. Half-life in pond water is approximately 30-40 hours. | |
| US EPA Chemical Code | 105402 |
Experimental Protocols for Laboratory Waste Management
Currently, there are no widely published, specific experimental protocols for the in-lab chemical degradation or neutralization of this compound waste. Therefore, all this compound waste must be treated as hazardous chemical waste and disposed of through a certified hazardous waste management service.
Decontamination of Laboratory Equipment
Equipment that has come into contact with this compound must be thoroughly decontaminated before reuse or disposal.
Materials:
-
Detergent solution (e.g., Alconox, Liquinox)
-
Organic solvent (e.g., ethanol or isopropanol)
-
Waste containers for contaminated materials
Procedure:
-
Initial Cleaning: Wash the equipment with a laboratory-grade detergent and water to remove any visible residues.
-
Solvent Rinse: Rinse the equipment with an appropriate organic solvent, such as ethanol or isopropanol, to dissolve any remaining this compound.
-
Secondary Wash: Wash the equipment again with detergent and water.
-
Final Rinse: Rinse the equipment thoroughly with deionized water.
-
Waste Collection: All rinsates and cleaning materials (e.g., wipes, absorbent pads) must be collected and disposed of as hazardous waste.
Step-by-Step Disposal Procedures for this compound Waste
The following workflow outlines the mandatory steps for the proper disposal of this compound waste generated in a laboratory setting.
-
Waste Collection:
-
Collect all this compound waste, including unused solutions, contaminated media, and disposable labware (e.g., pipette tips, tubes), in a designated, leak-proof container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the specific chemical name, "this compound."
-
Include the date of initial waste accumulation.
-
-
Waste Segregation and Storage:
-
Store the sealed this compound waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
-
Arrange for Disposal:
-
Contact your institution's EHS office or a certified hazardous waste disposal contractor to schedule a pickup.
-
Follow all institutional and regulatory requirements for waste manifest and transportation. Wastes resulting from the use of this compound may be disposed of on-site or at an approved waste disposal facility. This material must be disposed of as a hazardous waste in accordance with local, national, or state regulations.
-
Spill Management
In the event of an this compound spill, take the following immediate actions:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and increase ventilation.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill.
-
Collect Absorbed Material: Carefully collect the absorbed material and place it in a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the Area: Clean the spill area with a detergent solution, followed by a solvent rinse (e.g., ethanol), and a final water rinse. Collect all cleaning materials for disposal as hazardous waste.
-
Report the Spill: Report the spill to your institution's EHS office in accordance with established protocols.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for additional requirements.
References
Essential Safety and Operational Guide for Handling S-Methoprene
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of S-Methoprene in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE. More than 97% of pesticide exposure occurs through the skin, making dermal protection a primary concern.[1]
| Body Part | Recommended PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Wear unlined, chemical-resistant gloves such as barrier laminate, butyl rubber, nitrile rubber, or viton.[2][3] Check for leaks and tears before each use. Change gloves frequently.[4] |
| Eyes | Safety glasses with side and brow shields or chemical splash goggles | For maximum protection, especially when handling concentrates or there is a risk of splashing, use chemical splash goggles or a face shield that extends below the chin.[5] |
| Body | Long-sleeved shirt and long pants or coveralls | Wear a long-sleeved shirt and long pants as a minimum. For higher-risk activities or when handling concentrates, chemical-resistant coveralls (e.g., Tyvek®) or a chemical-resistant suit should be worn. A chemical-resistant apron is recommended when mixing or transferring the substance. |
| Feet | Closed-toe shoes and socks or chemical-resistant boots | At a minimum, wear closed-toe shoes and socks. For greater protection, especially during large-scale applications or when cleaning spills, wear chemical-resistant boots. Pant legs should be worn outside of boots to prevent pesticides from entering. |
| Respiratory | Use in a well-ventilated area. Respirator if ventilation is inadequate. | Work in a well-ventilated area. If ventilation is insufficient or if mists or vapors are generated, use a NIOSH-approved respirator for organic vapors/pesticides. |
Operational Procedures and Handling
Proper handling and storage are essential to prevent accidents and exposure. A written risk assessment should always be conducted before handling chemicals.
Handling:
-
Avoid contact with eyes, skin, and clothing.
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, chewing gum, using tobacco, or using the toilet.
-
Use in a well-ventilated area.
-
Keep the container tightly closed when not in use.
-
Do not handle broken packages without appropriate protective equipment.
Storage:
-
Store in a cool, dry, well-ventilated area away from direct sunlight.
-
Keep away from food, drink, and animal feeding stuffs.
-
Store away from heat, sparks, and open flames.
-
Facilities storing this material should be equipped with an eyewash station and a safety shower.
Emergency and First Aid Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Instructions |
| Skin Contact | Take off contaminated clothing immediately. Rinse skin immediately with plenty of water for 15-20 minutes. Wash the affected area thoroughly with soap and water. |
| Eye Contact | Hold the eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing the eye. Seek medical attention. |
| Inhalation | Move the person to fresh air. If the person is not breathing, call 911 or an ambulance, then give artificial respiration. |
| Ingestion | Call a poison control center or doctor immediately for treatment advice. Have the person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor. |
In any case of exposure, have the product container or label with you when calling a poison control center (1-800-222-1222) or doctor, or when going for treatment.
Spill and Disposal Plan
Prompt and proper cleanup of spills and disposal of waste are necessary to prevent environmental contamination and further exposure.
Spill Response:
-
Evacuate and Secure: Clear the area of all personnel. Eliminate ignition sources.
-
Containment: Control the spill at the source and dike the spill to prevent it from entering soil, sewers, or waterways.
-
Absorption: Cover the entire spill with an absorbent, non-combustible material such as sand, earth, or vermiculite.
-
Collection: Once absorbed, sweep up the material and place it into a suitable, labeled container for waste disposal.
-
Decontamination: Wash the spill area thoroughly.
Disposal:
-
Wastes resulting from the use of this product may be disposed of on-site or at an approved waste disposal facility.
-
Do not contaminate water, food, or feed by storage or disposal.
-
Dispose of contents and container in accordance with local, state, and federal regulations.
-
Non-refillable containers should not be reused. Triple rinse the container (or equivalent) promptly after emptying.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. MSU Extension | Montana State University [apps.msuextension.org]
- 2. docs.diypestcontrol.com [docs.diypestcontrol.com]
- 3. sumitomo-chem.com.au [sumitomo-chem.com.au]
- 4. sumitomo-chem.com.au [sumitomo-chem.com.au]
- 5. Personal Protective Equipment (PPE) for Pesticide Use: Selection, Use, and Legal Requirements [fact sheet] | Extension [extension.unh.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
